Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate
Description
A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.
Properties
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNARRMQCMKAN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CaN2Na2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6766-87-6, 23411-34-9 | |
| Record name | Edetate calcium disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6766-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDETATE CALCIUM DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IH6R4SGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of calcium disodium EDTA dihydrate
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Disodium EDTA Dihydrate
Foreword: The Enduring Relevance of a Classic Chelator
Calcium Disodium Ethylenediaminetetraacetate (EDTA), specifically its dihydrate form (CaNa₂EDTA·2H₂O), is a compound of remarkable versatility and enduring importance in the scientific landscape. While first synthesized in the 1930s, its applications continue to be critical across diverse fields, from life-saving medical treatments to the stabilization of complex pharmaceutical formulations.[1] As a chelating agent, its fundamental mechanism involves the formation of stable, water-soluble complexes with metal ions, effectively sequestering them and mitigating their reactivity.[2][3]
This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule. We move beyond simple recitation of facts to explore the causality behind the synthesis and the logic underpinning its characterization. Our objective is to provide a self-validating framework for producing and verifying high-purity Calcium Disodium EDTA Dihydrate, grounded in authoritative standards and field-proven insights.
Part 1: The Synthesis Pathway – From Reagents to a Stable Chelate
The synthesis of Calcium Disodium EDTA Dihydrate is an elegant and straightforward acid-base reaction that leverages the principles of coordination chemistry. The core of the process is the replacement of the two acidic protons on Disodium Dihydrogen EDTA with a calcium ion.
The Underlying Chemistry
The most common and efficient synthesis route involves the reaction of Disodium Dihydrogen EDTA Dihydrate (Na₂H₂EDTA·2H₂O) with a calcium source, typically calcium carbonate (CaCO₃).
The balanced chemical equation is: Na₂H₂EDTA·2H₂O + CaCO₃ → CaNa₂EDTA·2H₂O + H₂O (l) + CO₂ (g)
Expert Rationale: The selection of calcium carbonate is deliberate. It is an inexpensive, readily available, and safe base. The reaction byproducts are water and carbon dioxide gas, the latter of which evolves from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle. This simplifies the purification process as there are no soluble ionic byproducts to remove.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Calcium Disodium EDTA Dihydrate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Successful completion of each step, such as the cessation of CO₂ evolution, provides confidence for proceeding to the next.
-
Reagent Preparation:
-
Accurately weigh a stoichiometric amount of Disodium Dihydrogen EDTA Dihydrate (e.g., 37.22 g, 0.1 mol).
-
Accurately weigh a corresponding stoichiometric amount of Calcium Carbonate (e.g., 10.01 g, 0.1 mol). A slight excess (1-2%) of CaCO₃ can be used to ensure all EDTA reacts, as it can be easily removed by filtration.
-
Prepare a slurry of the calcium carbonate in ~50 mL of deionized water.
-
-
Reaction:
-
In a suitable beaker or flask, dissolve the Disodium Dihydrogen EDTA Dihydrate in ~200 mL of deionized water. Gentle heating (50-60°C) and stirring will facilitate dissolution.
-
Once the EDTA is fully dissolved, begin the slow, portion-wise addition of the calcium carbonate slurry while maintaining constant stirring.
-
Causality Check: Vigorous effervescence (CO₂ release) will be observed. The slow addition is critical to prevent the reaction mixture from foaming over. The rate of addition should be dictated by the rate of gas evolution.
-
After all the slurry has been added and effervescence has largely subsided, heat the reaction mixture to approximately 80-90°C for 1-2 hours to drive the reaction to completion. The solution should become clear, indicating the formation of the soluble calcium chelate.
-
-
Isolation and Purification:
-
Perform a hot gravity filtration using fluted filter paper to remove any unreacted calcium carbonate or other insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. For higher yield, a water-miscible anti-solvent like ethanol can be added to the cooled solution to precipitate the product.
-
Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with cold ethanol to facilitate drying.
-
Dry the product in a drying oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product should be a white, odorless, crystalline powder.
-
Part 2: Comprehensive Characterization – The Identity and Purity Matrix
For any application, particularly in pharmaceuticals, rigorous characterization is non-negotiable. It provides the definitive proof of identity, purity, and quality. The methods described below form a comprehensive matrix that validates the successful synthesis of the target compound, in line with pharmacopeial standards.[4][5]
Characterization Workflow Diagram
Caption: A comprehensive workflow for the characterization of CaNa₂EDTA·2H₂O.
Summary of Characterization Data
| Technique | Parameter | Expected Result / Specification | Purpose |
| Identification Tests | Calcium, Sodium, Chelation | Positive identification (White precipitate, orange flame, color disappearance)[4][5] | Confirms presence of key ions and chelating activity |
| FTIR Spectroscopy | Vibrational Frequencies | Strong asymmetric COO⁻ stretch ~1600 cm⁻¹, broad O-H stretch ~3400-3200 cm⁻¹ | Confirms functional groups and water of hydration |
| Assay (Titration) | Purity (anhydrous basis) | 97.0% - 102.0%[4] | Quantifies the amount of active substance |
| Water Content | % H₂O | 5.0% - 13.0% (corresponds to ~2-3 molecules of water)[4] | Confirms hydration state |
| Thermal Analysis (TGA) | Weight Loss | Stepwise loss corresponding to two water molecules (~8.8% for dihydrate) | Quantifies water of hydration and determines decomposition temperature |
| X-Ray Diffraction (XRD) | Crystal Structure | Crystalline pattern matching reference for Ca(H₂Edta)·2H₂O[6] | Confirms crystalline phase and identity |
| Limit of NTA | Impurity Level | Not more than 0.1%[4] | Ensures purity from a common process-related impurity |
Detailed Methodologies
A. Assay by Complexometric Titration This method, adapted from the U.S. Pharmacopeia (USP), provides an authoritative measure of the compound's purity.[4][5]
-
Principle: The sample is dissolved and titrated with a standardized solution of mercuric nitrate (Hg(NO₃)₂). The mercuric ions form a highly stable complex with EDTA. Diphenylcarbazone is used as an indicator, which changes color at the endpoint when excess mercuric ions are present.
-
Procedure:
-
Accurately weigh about 1.2 g of the synthesized Calcium Disodium EDTA Dihydrate.
-
Dissolve in 75 mL of deionized water in a 250 mL beaker.
-
Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone indicator solution.
-
Titrate slowly with standardized 0.1 M mercuric nitrate VS until the first appearance of a persistent purplish color.
-
Perform a blank determination and make any necessary corrections.
-
Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ using the formula: Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[5]
-
B. Water Content by Karl Fischer Titration This is the gold standard for accurately determining the water content.
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.
-
Procedure:
-
Accurately weigh a suitable amount of the sample (e.g., 0.2 g)[4].
-
Introduce the sample into the titration vessel of a Karl Fischer apparatus containing the reagent.
-
Titrate to the electrometric endpoint. The percentage of water is calculated by the instrument based on the sample weight and titrant consumed.
-
Validation: The result should fall within the specified range for the dihydrate/trihydrate mixture (5.0% - 13.0%)[4]. The theoretical water content for the pure dihydrate (Formula Weight: 410.31 g/mol ) is 8.79%.
-
Part 3: The Role in Drug Development and Research
The validated, high-purity Calcium Disodium EDTA Dihydrate is a valuable tool for scientists and researchers.
-
As a Pharmaceutical Excipient: Its primary role is as a stabilizer.[7] Trace metal ions (e.g., iron, copper, manganese) present in raw materials or from processing equipment can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). By chelating these ions, Calcium Disodium EDTA effectively removes them from solution, enhancing the stability and shelf-life of injectable, ophthalmic, and oral formulations.[7]
-
As an Active Pharmaceutical Ingredient (API): It is the drug of choice for treating severe lead poisoning.[1][2][8] The therapeutic mechanism is a classic example of competitive chelation.[3] Lead (Pb²⁺) has a higher formation constant with EDTA than calcium (Ca²⁺). When administered, the lead displaces the calcium from the CaNa₂EDTA complex: CaNa₂EDTA + Pb²⁺ → PbNa₂EDTA + Ca²⁺ The resulting lead-EDTA complex is water-soluble and is rapidly excreted by the kidneys, effectively removing lead from both soft tissues and a fraction of bone stores.[3][8] This application is FDA-approved and the compound is on the World Health Organization's List of Essential Medicines.[2][9]
Conclusion
The synthesis and characterization of Calcium Disodium EDTA Dihydrate represent a foundational exercise in coordination chemistry with profound practical implications. The success of its synthesis is not merely the production of a white powder but is validated through a multi-faceted analytical approach. From simple qualitative tests to sophisticated spectroscopic and titrimetric assays, each characterization step provides a layer of evidence, culminating in a comprehensive profile of the molecule's identity, purity, and structural integrity. For the drug development professional, this rigorous validation ensures the safety and efficacy of Calcium Disodium EDTA, whether it is used to protect a fragile API from degradation or to actively save a life from heavy metal toxicity.
References
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Title: Edetate Calcium Disodium Anhydrous Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: DISODIUM ETHYLENEDIAMINETETRAACETATE Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]
-
Title: Crystal structure of calcium dihydroethylenediaminetetraacetate(2-) dihydrate Ca(H 2 Edta)·2H 2 O Source: ResearchGate URL: [Link]
-
Title: BRIEFING Edetate Calcium Disodium, USP 29 Source: U.S. Pharmacopeial Convention URL: [Link]
-
Title: Sodium calcium edetate Source: Wikipedia URL: [Link]
-
Title: CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE Source: FAO Knowledge Repository URL: [Link]
-
Title: EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE) Source: AccessMedicine URL: [Link]
-
Title: Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications Source: Chemignition URL: [Link]
-
Title: 21 CFR 172.120 -- Calcium disodium EDTA. Source: Electronic Code of Federal Regulations (eCFR), U.S. Food and Drug Administration URL: [Link]
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Title: Chelation therapy for heart disease: Does it work? Source: Mayo Clinic URL: [Link]
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Title: edta, calcium disodium Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Edetate Calcium Disodium (CaNa2Edta) Source: Goldfrank's Toxicologic Emergencies, 11e, AccessMedicine URL: [Link]
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Title: Chelation for Coronary Heart Disease: What You Need To Know Source: National Center for Complementary and Integrative Health (NCCIH), NIH URL: [Link]
-
Title: Calcium Disodium EDTA: Uses, Side Effects, and Safety Source: Everyday Health URL: [Link]
-
Title: Calcium disodium edetate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Food Additives Permitted for Direct Addition to Food for Human Consumption; Calcium Disodium EDTA and Disodium EDTA Source: Federal Register URL: [Link]
-
Title: A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults Source: ResearchGate URL: [Link]
-
Title: Effects of calcium disodium versenate (CaNa2EDTA) chelation in moderate childhood lead poisoning Source: PubMed, National Library of Medicine URL: [Link]
-
Title: CALCIUM DISODIUM EDTA Source: Ataman Kimya URL: [Link]
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Title: Calcium Disodium EDTA: Diluents of Color Additive Mixture Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: IV Chelation Calcium EDTA vs. Disodium EDTA Source: Kentuckiana Integrative Medicine URL: [Link]
-
Title: Chelation Therapy in Patients With Cardiovascular Disease: A Systematic Review Source: Journal of the American Heart Association URL: [Link]
-
Title: A comparative study of edetate calcium disodium and dimercaptosuccinic acid in the treatment of lead poisoning in adults. Source: SciSpace URL: [Link]
-
Title: Edetate Disodium and Edetate Disodium Calcium: Summary Report Source: Regulations.gov URL: [Link]
-
Title: Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate (1:2:2) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Final report on the safety assessment of EDTA, calcium disodium EDTA... Source: ResearchGate URL: [Link]
-
Title: Ethylenediamine tetraacetic acid calcium disodium salt hydrate Source: Carl ROTH URL: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Calcium Disodium EDTA as a Chelating Agent
Foreword
In the landscape of pharmaceutical sciences and toxicology, the strategic removal of heavy metal ions from biological systems remains a critical therapeutic challenge. Among the arsenal of chelating agents, Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) stands as a cornerstone, particularly in the management of lead poisoning.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core mechanistic principles that govern the therapeutic efficacy of CaNa₂EDTA. We will move beyond a superficial overview to explore the intricate coordination chemistry, the elegant principle of ligand exchange, and the quantitative parameters that define its action. It is through this granular understanding that we can appreciate the rational design behind its clinical application and envision future advancements in chelation therapy.
The Fundamental Principle: Chelation and Coordination Chemistry
At its heart, the therapeutic action of Calcium Disodium EDTA is a story of competitive binding and the formation of stable, soluble complexes. Chelation is the process by which a central metal ion is encircled and bound by a multidentate ligand, forming a stable, ring-like structure known as a chelate.[2] EDTA, in its fully deprotonated form (ethylenediaminetetraacetate), is a hexadentate ligand, meaning it possesses six donor atoms—two nitrogen atoms and four oxygen atoms from the carboxylate groups—that can coordinate with a metal ion.[4] This multi-point attachment confers a high degree of stability to the resulting metal-EDTA complex, a phenomenon known as the chelate effect.
The administration of EDTA in its calcium disodium salt form is a critical aspect of its clinical utility and safety profile. The pre-complexation with a calcium ion serves to prevent the depletion of endogenous calcium from the body, a potentially life-threatening side effect.[5][6] The underlying principle is that CaNa₂EDTA will preferentially donate its EDTA ligand to heavy metals for which it has a higher affinity, a process we will explore in detail in the subsequent section.
Visualizing the Molecular Architecture
To truly grasp the chelating action of CaNa₂EDTA, a visual representation of its molecular structure is indispensable. The following diagram, rendered using the Graphviz DOT language, illustrates the coordination of the EDTA ligand around a central metal ion.
Caption: Coordination of a central metal ion (M) by the hexadentate EDTA ligand.
The Linchpin of Selectivity: Ligand Exchange and Stability Constants
The therapeutic efficacy of Calcium Disodium EDTA hinges on the principle of ligand exchange. In the bloodstream, CaNa₂EDTA encounters various metal ions. The calcium ion complexed with EDTA can be displaced by another metal ion that forms a more stable complex with EDTA. This selectivity is quantitatively described by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex.
The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion. Generally, EDTA forms more stable complexes with trivalent metal ions than with divalent metal ions. Among divalent ions, the stability follows the Irving-Williams series. This predictable hierarchy of stability allows CaNa₂EDTA to effectively sequester toxic heavy metals like lead (Pb²⁺) while having a minimal effect on essential divalent cations like magnesium (Mg²⁺), provided the latter are present at physiological concentrations.
The following diagram illustrates the ligand exchange mechanism, the cornerstone of CaNa₂EDTA's therapeutic action.
Caption: Ligand exchange mechanism of Calcium Disodium EDTA.
Quantitative Data: A Comparative Look at Stability Constants
The following table provides a summary of the stability constants (Log K) of EDTA with various physiologically and toxicologically relevant metal ions. This data underscores the thermodynamic driving force behind the ligand exchange process.
| Metal Ion | Valence | Log K |
| Ca²⁺ | +2 | 10.7 |
| Mg²⁺ | +2 | 8.7 |
| Mn²⁺ | +2 | 14.0 |
| Fe²⁺ | +2 | 14.3 |
| Co²⁺ | +2 | 16.3 |
| Ni²⁺ | +2 | 18.6 |
| Cu²⁺ | +2 | 18.8 |
| Zn²⁺ | +2 | 16.5 |
| Cd²⁺ | +2 | 16.5 |
| Hg²⁺ | +2 | 21.8 |
| Pb²⁺ | +2 | 18.0 |
| Al³⁺ | +3 | 16.1 |
| Fe³⁺ | +3 | 25.1 |
Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.
Pharmacokinetics and Excretion: The Pathway to Detoxification
Once administered, typically via intravenous infusion, Calcium Disodium EDTA is rapidly distributed throughout the extracellular fluid.[7] It does not significantly penetrate cell membranes, which limits its ability to chelate intracellularly bound metals. The newly formed, water-soluble heavy metal-EDTA complexes are then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[1][5] The relatively short plasma half-life of CaNa₂EDTA necessitates controlled and often repeated administrations to effectively reduce the body burden of the toxic metal.[5]
Experimental Protocol: In Vitro Assessment of Chelation Efficacy
To evaluate the efficacy of chelating agents like CaNa₂EDTA in a preclinical setting, a robust and reproducible in vitro assay is essential. The following protocol details a cell-based assay to assess the ability of a chelating agent to mitigate the cytotoxic effects of a heavy metal. This protocol utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability as an indicator of metabolic activity.
Objective
To determine the protective effect of a chelating agent against heavy metal-induced cytotoxicity in a cultured cell line.
Materials
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Heavy metal salt solution (e.g., Lead(II) acetate)
-
Chelating agent solution (e.g., Calcium Disodium EDTA)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Methodology
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the heavy metal salt solution and the chelating agent in a complete culture medium.
-
Aspirate the medium from the wells.
-
Add 100 µL of the appropriate treatment solution to each well according to the following groups (in triplicate):
-
Control: Complete culture medium only.
-
Heavy Metal Only: Medium containing various concentrations of the heavy metal.
-
Chelating Agent Only: Medium containing various concentrations of the chelating agent.
-
Co-treatment: Medium containing a fixed concentration of the heavy metal and varying concentrations of the chelating agent.
-
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the heavy metal and the chelating agent to determine the dose-response relationship and the protective effect of the chelator.
-
Conclusion and Future Perspectives
Calcium Disodium EDTA remains a vital therapeutic agent for the treatment of heavy metal poisoning, a testament to its well-understood and highly effective mechanism of action. Its efficacy is rooted in the fundamental principles of coordination chemistry, the predictable nature of ligand exchange governed by stability constants, and its favorable pharmacokinetic profile. The in-depth understanding of these mechanisms, supported by robust in vitro and in vivo experimental validation, is paramount for its safe and effective clinical use.
Future research in the field of chelation therapy will likely focus on the development of new ligands with enhanced selectivity for specific toxic metals, improved oral bioavailability, and the ability to access intracellular metal deposits. The foundational knowledge of CaNa₂EDTA's mechanism of action will undoubtedly serve as a critical benchmark and a source of inspiration for the rational design of the next generation of chelating agents.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Edetate Calcium Disodium? Retrieved from [Link]
-
ACS Publications. (n.d.). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding EDTA Disodium: A Versatile Chelating Agent. Retrieved from [Link]
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PubMed. (2014, July). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Calcium Disodium EDTA FCC. Retrieved from [Link]
-
AccessMedicine. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). In Poisoning & Drug Overdose, 7e. Retrieved from [Link]
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Kentuckiana Integrative Medicine. (n.d.). IV Chelation Calcium EDTA vs. Disodium EDTA. Retrieved from [Link]
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Healthline. (n.d.). Calcium Disodium EDTA: Applications, Safety and Side Effects. Retrieved from [Link]
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GlobalRx. (n.d.). Clinical Profile of Calcium Disodium EDTA FCC. Retrieved from [Link]
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ResearchGate. (n.d.). Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. Retrieved from [Link]
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NCBI Bookshelf. (2023, June 26). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. Retrieved from [Link]
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chemical properties and structure of calcium disodium edetate
An In-depth Technical Guide to the Chemical Properties and Structure of Calcium Disodium Edetate
Authored by: Gemini, Senior Application Scientist
Abstract
Calcium disodium edetate (CaNa₂EDTA), a salt of ethylenediaminetetraacetic acid (EDTA), is a paramount chelating agent with extensive applications in medicine, food preservation, and analytical chemistry. Its efficacy is rooted in its unique molecular architecture and coordination chemistry, which allow it to form stable, water-soluble complexes with polyvalent metal ions. This guide provides a comprehensive exploration of the chemical structure, physicochemical properties, and coordination behavior of calcium disodium edetate. We will delve into the principles of its chelation mechanism, the analytical techniques for its characterization, and the protocols that ensure its quality and potency, offering a technical resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
Calcium disodium edetate is an organic salt where the ethylenediaminetetraacetate anion acts as a chelating ligand, encapsulating a calcium ion.[1][2] The structure is a coordination complex, vital to its function.
Chemical Identity:
-
IUPAC Name: calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate[3]
-
CAS Number: 62-33-9 (anhydrous)[1]
The core of the molecule is the EDTA⁴⁻ anion, which acts as a hexadentate ligand. This means it can form six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[5] In calcium disodium edetate, these six coordination sites are occupied by a central calcium ion (Ca²⁺), forming a highly stable, octahedral-like complex. The two sodium ions (Na⁺) are present to balance the remaining negative charges of the carboxylate groups not directly involved in neutralizing the calcium's +2 charge, resulting in a neutral salt.
The formation of this multi-ring structure, known as a chelate, is entropically favorable and accounts for the exceptional stability of the complex.[4]
Caption: 2D schematic of Calcium Chelation by EDTA.
Physicochemical Properties
The physical and chemical characteristics of calcium disodium edetate dictate its handling, formulation, and application. It is typically supplied as a white, odorless, crystalline powder or granules and is slightly hygroscopic.[1][3][6]
| Property | Value | Source(s) |
| Appearance | White, odorless crystalline granules or powder | [1][3] |
| Molecular Weight | 374.27 g/mol (anhydrous) | [1][4] |
| Solubility | Freely soluble in water; practically insoluble in ethanol | [2][7] |
| pH (1% solution) | 6.5 - 7.5 | [3][6] |
| Stability | Stable in air | [1] |
| Decomposition | Decomposes at temperatures >300°C | [6] |
The compound's high water solubility is critical for its use in intravenous chelation therapy and as an aqueous-phase sequestrant in food products.[2][4] Its stability in air allows for practical storage and handling.[1]
Coordination Chemistry and Chelation Mechanism
The primary function of calcium disodium edetate stems from its ability to exchange its calcium ion for other metal ions that form more stable complexes with EDTA.[4][6] This process is governed by the relative stability constants of the metal-EDTA complexes.
Stability Constants
The formation constant (Kf), or stability constant, quantifies the equilibrium between a free metal ion (Mⁿ⁺) and the EDTA ligand (Y⁴⁻) to form the metal-EDTA complex (MYⁿ⁻⁴).[8]
Mⁿ⁺ + Y⁴⁻ ⇌ MYⁿ⁻⁴ Kf = [MYⁿ⁻⁴] / ([Mⁿ⁺][Y⁴⁻])
A higher Kf value indicates a more stable complex.[8][9] The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion.[9]
The Exchange Mechanism
In solution, calcium disodium edetate exists as the [Ca(EDTA)]²⁻ complex. When a metal ion with a higher affinity for EDTA, such as lead (Pb²⁺), is introduced, it will displace the calcium ion to form a new, more stable complex.[4]
[Ca(EDTA)]²⁻ + Pb²⁺ ⇌ [Pb(EDTA)]²⁻ + Ca²⁺
This reaction is favorable because the stability constant for [Pb(EDTA)]²⁻ is significantly higher than that for [Ca(EDTA)]²⁻. The newly formed lead-EDTA complex is water-soluble and can be readily excreted by the kidneys, effectively removing lead from the body.[10][11] This is the fundamental principle behind its use as an antidote for heavy metal poisoning.[10][12]
The following table lists the logarithm of the stability constants (log Kf) for EDTA with various physiologically and toxicologically relevant metal ions.
| Metal Ion | log Kf | Source(s) |
| Ca²⁺ | 10.65 | [5] |
| Mg²⁺ | 8.79 | [5] |
| Mn²⁺ | 14.0 | [13] |
| Fe²⁺ | 14.3 | [13] |
| Zn²⁺ | 16.5 | [13] |
| Cd²⁺ | 16.5 | [13] |
| Pb²⁺ | 18.0 | [13] |
| Cu²⁺ | 18.8 | [13] |
| Hg²⁺ | 21.5 | [13] |
| Fe³⁺ | 25.1 | [13] |
Values are for 25°C and an ionic strength of 0.1 M.[13]
The data clearly shows why CaNa₂EDTA is an effective treatment for lead poisoning; the log Kf for Pb²⁺ is much greater than for Ca²⁺. It also explains why it can deplete essential minerals like zinc, as the stability constant for Zn²⁺ is also considerably higher than that of Ca²⁺.[4][14]
pH Dependence and Conditional Stability
The chelating ability of EDTA is highly dependent on pH.[8] The EDTA molecule has four carboxylic acid groups and can exist in various protonated forms depending on the solution's pH. The fully deprotonated form, Y⁴⁻, is the most effective for chelation.[8] In acidic solutions, the carboxyl groups become protonated, reducing the ligand's ability to bind metals. The concept of a conditional formation constant (Kf') is used to account for this pH effect. It provides a more realistic measure of the complex's stability at a specific pH.[8][15]
Spectroscopic and Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of calcium disodium edetate. These methods are crucial for quality control in pharmaceutical and food-grade applications.[16]
-
Infrared (IR) Spectroscopy: Used for identification, comparing the sample's spectrum with that of a reference standard. Characteristic absorption bands correspond to the C-H, C=O (carboxylate), C-N, and O-H (for hydrated forms) functional groups.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons on the ethylene backbone and acetate arms are characteristic of the chelated structure.[17][19] NMR can also be used to quantify metal ions by observing the unique spectral patterns that result from the chelation of different ions by EDTA.[19]
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the [Ca(EDTA)]²⁻ complex and its fragments, confirming its molecular weight.[20] It is also a powerful tool for determining conditional stability constants by monitoring the competition between different metal ions for the EDTA ligand.[20][21]
-
Titrimetric Analysis: Pharmacopeial methods often rely on titration for assaying the purity of calcium disodium edetate. For instance, a common assay involves titrating a solution of the sample with a standardized solution of mercuric nitrate.[22][23]
Experimental Protocol: Titrimetric Assay for Purity
This protocol is based on principles described in various pharmacopeias for determining the percentage of C₁₀H₁₂CaN₂Na₂O₈ in a sample.[22][23]
Objective: To determine the purity of a calcium disodium edetate sample via complexometric titration with mercuric nitrate.
Materials:
-
Calcium Disodium Edetate sample
-
Deionized water
-
1 N Acetic Acid
-
Diphenylcarbazone indicator solution
-
Standardized 0.1 M Mercuric Nitrate (Hg(NO₃)₂) volumetric solution (VS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.2 g of the calcium disodium edetate sample.
-
Dissolution: Transfer the sample to a 250-mL beaker and dissolve it in 75 mL of deionized water.
-
Buffering: Add 25 mL of 1 N acetic acid to the solution.
-
Indicator Addition: Add 1 mL of diphenylcarbazone indicator solution.
-
Titration: Titrate the sample solution slowly with standardized 0.1 M mercuric nitrate VS.
-
Endpoint Determination: The endpoint is reached upon the first appearance of a stable purplish color.
-
Blank Correction: Perform a blank determination using the same quantities of reagents but without the sample, and make any necessary correction.
-
Calculation: Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ in the sample. Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[23]
Caption: Workflow for the Titrimetric Assay of Calcium Disodium Edetate.
Reactivity and Degradation
Calcium disodium edetate is generally stable under normal conditions.[1] However, at elevated temperatures (230–310 °C) in aqueous solutions, the EDTA chelate can undergo thermal degradation.[24][25] The degradation rate is influenced by the specific metal ion chelated, with the relative order of degradation rates for several divalent metal-EDTA chelates being Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[25]
Initial degradation products at lower temperatures (~250°C) include iminodiacetic acid and hydroxyethyliminodiacetic acid.[25] At higher temperatures, further decomposition can lead to the formation of dimethylamine and carbon dioxide.[24][25] The presence of substances like phosphate can catalyze this degradation for certain metal-EDTA complexes.[24]
Conclusion
The chemical and structural properties of calcium disodium edetate are intrinsically linked to its function as a versatile chelating agent. Its hexadentate coordination structure allows it to form exceptionally stable complexes with a wide range of polyvalent cations. The principle of competitive displacement, governed by well-characterized stability constants, forms the basis of its therapeutic use in heavy metal detoxification. A thorough understanding of its physicochemical properties, coordination chemistry, and analytical characterization is essential for its effective and safe application in research, drug development, and various industrial processes.
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An In-depth Technical Guide to the Solubility and Stability of Calcium Disodium EDTA in Aqueous Solutions
Abstract
Calcium disodium ethylenediaminetetraacetic acid (CaNa₂EDTA) is a versatile chelating agent with extensive applications in the pharmaceutical, food, and cosmetic industries.[1] Its efficacy is intrinsically linked to its behavior in aqueous solutions, specifically its solubility and stability. This technical guide provides a comprehensive overview of the physicochemical properties of calcium disodium EDTA, with a focus on the critical parameters influencing its performance in aqueous media. We will delve into the mechanistic underpinnings of its solubility, explore the kinetics and pathways of its degradation, and present validated experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to optimize the use of this important excipient.
Introduction: The Pivotal Role of Calcium Disodium EDTA
Calcium disodium EDTA is a salt of ethylenediaminetetraacetic acid where two of the four carboxylic acid protons are replaced by sodium and a calcium ion is chelated.[2] This pre-chelated form is particularly advantageous in pharmaceutical and food applications as it readily exchanges its calcium for heavy metal ions with a higher binding affinity, such as lead, mercury, or cadmium, without depleting the body's essential calcium reserves.[2][3] Its primary functions include acting as a preservative, antioxidant, and stabilizer by sequestering metal ions that can catalyze degradation reactions.[4] A thorough understanding of its solubility and stability is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.
Physicochemical Properties
Calcium disodium EDTA is a white, odorless, crystalline powder with a slightly salty taste. It is hygroscopic and should be stored in a well-closed container in a cool, dry place to prevent moisture absorption.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂CaN₂Na₂O₈ | [5] |
| Molecular Weight | 374.27 g/mol | [6] |
| Appearance | White crystalline powder | |
| pH (1% solution) | 6.5 - 8.0 | [7][8] |
| Solubility in Water | Freely soluble | [8][9] |
| Solubility in Organic Solvents | Practically insoluble | [6][9] |
Solubility in Aqueous Solutions
The high solubility of calcium disodium EDTA in water is attributed to its ionic nature and the presence of multiple polar carboxyl groups that readily hydrate.[5] However, its solubility is not a simple constant but is significantly influenced by several factors.
The Critical Influence of pH
The pH of the aqueous medium is the most critical factor governing the solubility of EDTA salts.[5][10] As the pH increases, the carboxylic acid groups of the EDTA molecule become progressively deprotonated, increasing the molecule's overall negative charge and enhancing its interaction with polar water molecules.[10] This leads to a marked increase in solubility at higher pH values.[10] Conversely, in acidic conditions, the carboxyl groups are protonated, reducing the molecule's polarity and thereby its solubility. A 1% solution of calcium disodium EDTA in water typically exhibits a pH in the range of 6.5 to 7.5.[8]
Effect of Temperature
The solubility of calcium disodium EDTA in water generally increases with temperature.[5] This is a common characteristic of most solid solutes where the dissolution process is endothermic. For practical purposes, solutions can be prepared at room temperature, and warming can be employed to facilitate the dissolution of more concentrated solutions.
Impact of Other Ions
The presence of other ions in the solution can influence the solubility of calcium disodium EDTA. High concentrations of electrolytes can lead to a "salting-out" effect, reducing its solubility. Conversely, the presence of metal ions with a higher affinity for EDTA than calcium can lead to the formation of other metal-EDTA complexes, which may have different solubility profiles.[5]
Stability of Calcium Disodium EDTA in Aqueous Solutions
Calcium disodium EDTA is generally considered stable in aqueous solutions under typical storage conditions.[9] However, its stability can be compromised by elevated temperatures and the presence of strong oxidizing agents.[9]
Thermodynamic vs. Kinetic Stability
When discussing the stability of a coordination complex like calcium disodium EDTA, it is crucial to distinguish between thermodynamic and kinetic stability.
-
Thermodynamic stability refers to the equilibrium position of the complex formation. The high formation constant of the Ca-EDTA complex indicates that it is thermodynamically stable.[11][12]
-
Kinetic stability relates to the rate at which the complex undergoes reactions, such as ligand exchange or degradation. While thermodynamically stable, the Ca-EDTA complex is kinetically labile, meaning it will readily exchange its calcium ion for another metal ion that forms an even more thermodynamically stable complex (the basis of its chelating action).[11][12]
The following diagram illustrates the concept of metal exchange, which is central to the function of calcium disodium EDTA.
Caption: Metal exchange mechanism of Calcium Disodium EDTA.
Thermal Degradation
At elevated temperatures, the EDTA molecule itself can undergo hydrolytic degradation.[13] Studies have shown that the chelation of EDTA to a metal ion significantly stabilizes the molecule against thermal degradation compared to uncomplexed EDTA.[13][14] The degradation of metal-EDTA complexes in alkaline aqueous solutions at temperatures between 230-310°C has been investigated, with the primary degradation products at lower temperatures being iminodiacetic acid and hydroxyethyliminodiacetic acid.[13][14] At higher temperatures, further decomposition to smaller molecules like dimethylamine and carbon dioxide occurs.[13][14] The rate of degradation is influenced by the specific metal ion chelated, with the relative order of degradation rates being Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[13][14]
Oxidative Degradation
While generally stable, the EDTA molecule can be susceptible to oxidation by strong oxidizing agents. The nitrogen atoms in the EDTA structure can be targeted, leading to the breakdown of the chelating agent.[15] The presence of the chelated calcium ion can influence the rate of this oxidative degradation.[15]
Experimental Protocols
The following section provides detailed methodologies for the assessment of the solubility and concentration of calcium disodium EDTA in aqueous solutions.
Protocol for Determining Aqueous Solubility
This protocol outlines the equilibrium solubility method to determine the solubility of calcium disodium EDTA at a given temperature and pH.
Materials:
-
Calcium Disodium EDTA powder
-
Deionized water
-
pH meter
-
Analytical balance
-
Constant temperature water bath/shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, Titration)
Procedure:
-
Prepare a series of buffered aqueous solutions at the desired pH values.
-
Add an excess amount of calcium disodium EDTA powder to a known volume of each buffered solution in sealed containers.
-
Place the containers in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant. To ensure no undissolved solids are present, centrifuge the sample at high speed.
-
Accurately dilute the clear supernatant with an appropriate solvent.
-
Quantify the concentration of calcium disodium EDTA in the diluted sample using a validated analytical method (see Protocol 5.2).
-
Calculate the solubility in g/100 mL or other desired units.
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for solubility determination.
Protocol for Quantification by Complexometric Titration
This method is a classic and reliable way to determine the concentration of calcium disodium EDTA in a solution by titrating it against a standardized metal ion solution.
Materials:
-
Calcium disodium EDTA solution (unknown concentration)
-
Standardized 0.1 M mercuric nitrate (Hg(NO₃)₂) solution
-
Dilute acetic acid
-
Diphenylcarbazone indicator solution
-
Burette, beaker, and other standard titration glassware
Procedure:
-
Accurately pipette a known volume of the calcium disodium EDTA solution into a beaker.
-
Dilute with approximately 75 mL of deionized water.
-
Add 25 mL of dilute acetic acid and 1 mL of diphenylcarbazone indicator solution.[16]
-
Titrate slowly with the standardized 0.1 M mercuric nitrate solution.[16]
-
The endpoint is reached upon the first appearance of a stable purplish color.[16]
-
Perform a blank titration and make any necessary corrections.
-
Calculate the concentration of calcium disodium EDTA using the stoichiometry of the reaction, where each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[16]
Conclusion
Calcium disodium EDTA is a highly soluble and relatively stable chelating agent, making it an invaluable excipient in a wide range of applications. Its solubility is predominantly governed by the pH of the aqueous solution, with stability being influenced by temperature and the presence of oxidizing agents. The provided experimental protocols offer robust methods for characterizing its behavior in aqueous media. A comprehensive understanding of these properties is essential for scientists and researchers to effectively harness the benefits of calcium disodium EDTA in their formulations, leading to safer, more stable, and more effective products.
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An In-Depth Technical Guide to Calcium Disodium EDTA for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Calcium Disodium Ethylenediaminetetraacetic Acid (EDTA), a chelating agent with significant applications across scientific research and pharmaceutical development. We will delve into its fundamental properties, mechanism of action, and practical applications, supported by established protocols and authoritative references.
Core Properties and Identification
Calcium Disodium EDTA is a coordination compound where the calcium ion is bound to the disodium salt of ethylenediaminetetraacetic acid. This structure is pivotal to its function as a chelating agent.
| Property | Value | Source(s) |
| Chemical Name | Calcium disodium ethylenediaminetetraacetate | [1][2] |
| CAS Number | 62-33-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂CaN₂Na₂O₈ | [3][4] |
| Molecular Weight | Anhydrous: 374.27 g/mol | [6][7][8] |
| Dihydrate: Approximately 410.3 g/mol | [9] | |
| Appearance | White, odorless crystalline powder or granules | [1][10] |
| Solubility | Freely soluble in water | [7] |
Mechanism of Action: The Power of Chelation
The primary utility of Calcium Disodium EDTA lies in its ability to act as a chelating agent. The term "chelate" is derived from the Greek word "chele," meaning claw, which aptly describes how the EDTA molecule sequesters metal ions.
The fundamental principle behind its action is the formation of stable, water-soluble complexes with polyvalent metal ions. The EDTA molecule possesses six donor sites (two nitrogen atoms and four carboxyl groups) that can coordinate with a metal ion, effectively enveloping it. In Calcium Disodium EDTA, the calcium ion is already present in the chelate. However, the stability of the metal-EDTA complex is dependent on the specific metal ion. Metals with a higher affinity for EDTA will displace the calcium ion from the complex. This exchange is the cornerstone of its therapeutic and industrial applications.[1][11]
The stability of these complexes is crucial; once a heavy metal ion is chelated by EDTA, it forms a water-soluble and biologically inert complex that can be readily excreted by the kidneys.[11] This mechanism is particularly effective for the removal of toxic heavy metals such as lead.[6][12]
Caption: Displacement of calcium by a heavy metal ion in the EDTA complex.
Applications in Research and Drug Development
The unique properties of Calcium Disodium EDTA have led to its widespread use in various scientific and pharmaceutical contexts.
Heavy Metal Toxicity Treatment
The most prominent medical application of Calcium Disodium EDTA is in the treatment of heavy metal poisoning, particularly lead poisoning.[6][8][13] When administered intravenously, it chelates lead from the blood and soft tissues, forming a stable complex that is then excreted in the urine.[12] This rapid removal of lead from the bloodstream helps to mitigate the toxic effects on various organ systems. It is important to note that for lead poisoning, the calcium disodium form is used to prevent hypocalcemia, which would occur if disodium EDTA were used.[11][14]
Pharmaceutical Formulations
In drug development, Calcium Disodium EDTA is utilized as a stabilizer and preservative in various formulations, including injectable, ophthalmic, and topical preparations.[15] By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), it enhances the stability and shelf-life of the product.[15]
In Vitro and Analytical Applications
In a laboratory setting, Calcium Disodium EDTA is a valuable tool for inhibiting metalloenzymes. Many enzymes require metal ions as cofactors for their activity. The addition of EDTA will sequester these metal ions, thereby inactivating the enzyme. This is a common technique used in biochemical and molecular biology research to study enzyme function.[3] It is also employed as an anticoagulant for blood samples intended for hematological analysis, as it prevents coagulation by chelating calcium ions.[3]
Experimental Protocol: In Vitro Metalloenzyme Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory effect of Calcium Disodium EDTA on a metalloenzyme.
Objective: To determine the concentration-dependent inhibition of a zinc-dependent metalloprotease by Calcium Disodium EDTA.
Materials:
-
Purified metalloprotease
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Calcium Disodium EDTA stock solution (100 mM in deionized water)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Serial Dilutions of Calcium Disodium EDTA: Prepare a series of dilutions of the Calcium Disodium EDTA stock solution in the assay buffer to achieve final concentrations ranging from 1 µM to 10 mM. Include a no-inhibitor control.
-
Enzyme Preparation: Dilute the metalloprotease in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well microplate, add 50 µL of the diluted enzyme.
-
Inhibitor Addition: Add 25 µL of the corresponding Calcium Disodium EDTA dilution or assay buffer (for the control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the EDTA to chelate the zinc ions in the enzyme's active site.
-
Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots. Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the Calcium Disodium EDTA concentration to determine the IC₅₀ value.
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- 8. Sodium calcium edetate - Wikipedia [en.wikipedia.org]
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An In-Depth Technical Guide to the Spectroscopic Analysis of Calcium Disodium EDTA Complexes
Abstract
Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) is a paramount chelating agent with extensive applications in the pharmaceutical, food, and beverage industries, as well as in clinical medicine for the treatment of heavy metal poisoning. Its efficacy is intrinsically linked to the formation and stability of the chelate complex. Consequently, robust analytical methodologies are crucial for its characterization, quantification, and quality control. This technical guide provides a comprehensive exploration of the principal spectroscopic techniques employed for the analysis of Ca-EDTA complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical applications, and field-proven insights for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), Mass Spectrometry (MS), and Atomic Absorption Spectroscopy (AAS). Each section offers a self-validating framework, detailing not just the procedural steps but the causal logic behind experimental choices, ensuring both technical accuracy and practical utility.
The Fundamental Chemistry of Calcium-EDTA Chelation
At its core, the functionality of Calcium Disodium EDTA relies on the principles of coordination chemistry. The EDTA molecule, in its fully deprotonated form (ethylenediaminetetraacetate), is a hexadentate ligand. This means it possesses six donor sites—two nitrogen atoms and four carboxylate oxygen atoms—that can form coordinate covalent bonds with a single metal ion.[1]
When EDTA chelates a calcium ion (Ca²⁺), it envelops the cation in a highly stable, cage-like structure.[2] This coordination geometry effectively sequesters the calcium ion, preventing it from participating in other reactions.[2] The resulting complex is water-soluble and possesses a high stability constant (log K ≈ 10.65), signifying a strong binding affinity.[1]
The formation and stability of the Ca-EDTA complex are critically dependent on the pH of the solution. The chelating ability of EDTA increases with pH, as the carboxyl groups must be deprotonated to effectively coordinate with the metal ion.[2][3][4] Under acidic conditions (pH < 5), protonation of the carboxyl groups weakens the coordination, leading to the release of the Ca²⁺ ion.[5]
Caption: Simplified 2D representation of the hexadentate Ca-EDTA complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis
¹H NMR spectroscopy is a uniquely powerful, non-destructive technique for observing the chelation process in solution. It provides direct evidence of complex formation by monitoring the chemical environment of the protons on the EDTA backbone. Free EDTA in an aqueous solution typically shows two distinct signals: one for the eight acetate methylene protons (-N-CH₂-COOH) and another for the four ethylene backbone protons (-N-CH₂-CH₂-N-).
Upon chelation with a diamagnetic cation like Ca²⁺, the six donor atoms of EDTA coordinate to the metal center, inducing a significant conformational change in the ligand.[6] This change alters the electronic environment of the protons, resulting in a downfield shift of their corresponding signals in the ¹H NMR spectrum.[6][7][8] The acetate proton signal often resolves into a quartet, while the ethylene proton signal remains a singlet but shifts to a different frequency.[6] This spectral transformation provides an unambiguous signature of complex formation.
Expertise & Field Insights
The choice of pH is paramount in NMR analysis of EDTA complexes. A stable pH, typically around 7.2 for Ca-EDTA, ensures consistent and sharp spectral lines, which is critical for accurate quantification.[6] It's also a self-validating system; by spiking a sample with a known amount of free EDTA, the appearance of its characteristic peaks alongside the complex peaks can confirm incomplete chelation or be used to quantify the amount of uncomplexed metal. This makes NMR an excellent tool for determining the stoichiometry of binding.
Caption: Standard workflow for ¹H NMR analysis of Ca-EDTA complexation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solution Preparation:
-
Accurately weigh and dissolve Calcium Disodium EDTA in deuterium oxide (D₂O) to a final concentration of ~5-10 mM.
-
For studying complex formation, prepare separate stock solutions of CaCl₂ and Na₂EDTA in D₂O. Mix them in the desired molar ratio (e.g., 1:1).
-
-
pH Adjustment: Adjust the pH of the final solution to approximately 7.2 using small additions of NaOD or DCl in D₂O. This step is crucial for spectral consistency.[6]
-
Internal Standard: Add a known concentration of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), for chemical shift referencing (δ 0.00 ppm) and quantification.
-
NMR Acquisition:
-
Transfer ~0.6 mL of the sample into a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 90° pulse, an acquisition time of ~2-3 seconds, a relaxation delay of 5 seconds (to ensure full relaxation for quantification), and 16-64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift scale using the TMSP signal at 0.00 ppm.
-
Integrate the areas of the peaks corresponding to free EDTA and the Ca-EDTA complex.
-
Data Presentation: Characteristic ¹H Chemical Shifts
| Species | Protons | Typical Chemical Shift (δ, ppm) at pH ~7.2 |
| Free EDTA | Ethylene (-CH₂-CH₂-) | ~2.70 (singlet) |
| Free EDTA | Acetate (-CH₂-COO⁻) | ~3.23 (singlet) |
| Ca-EDTA Complex | Ethylene (-CH₂-CH₂-) | ~2.55 (singlet) [9] |
| Ca-EDTA Complex | Acetate (-CH₂-COO⁻) | ~3.13 (quartet) [6] |
Note: Exact chemical shifts can vary slightly depending on pH, concentration, and instrument.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Analysis
FT-IR spectroscopy probes the vibrational modes of molecules. For Ca-EDTA analysis, the technique is particularly sensitive to the state of the carboxyl groups (-COOH), which are directly involved in chelation. In free, protonated EDTA, a characteristic C=O stretching vibration is observed around 1700-1760 cm⁻¹.[10] Upon deprotonation and complexation with Ca²⁺, the carboxyl group becomes a carboxylate (COO⁻).
This carboxylate ion has two characteristic vibrational bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ).[11] The positions of these bands, and especially the separation between them (Δν = νₐₛ - νₛ), are diagnostic of the nature of the metal-carboxylate interaction.[12] When the carboxylate groups coordinate to the calcium ion, their vibrational frequencies shift compared to the uncoordinated (ionic) carboxylate salt, providing clear evidence of chelation.
Expertise & Field Insights
The choice of sampling technique is critical. For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR is vastly superior to traditional transmission methods.[13][14] Water is a very strong IR absorber and can obscure the spectrum. ATR minimizes this interference because the IR beam only penetrates a few microns into the sample, allowing for the analysis of aqueous solutions with minimal sample preparation.[13] This makes ATR-FTIR a rapid and efficient method for confirming complex formation in relevant matrices. The Δν value acts as an internal validation; a significant change from the ionic salt confirms that a coordinate covalent bond, not just an ionic interaction, has formed.
Caption: Vibrational mode shifts of carboxylate upon chelation with a metal ion.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Wipe with a solvent-safe wipe (e.g., soaked in isopropanol) and allow it to dry completely.[15]
-
Background Spectrum: Acquire a background spectrum of the clean, dry ATR crystal. For aqueous solutions, it is best practice to collect the background spectrum using the solvent (e.g., deionized water) that the sample is dissolved in.[16]
-
Sample Application: Apply a small amount (1-2 drops) of the Ca-EDTA solution directly onto the ATR crystal surface, ensuring it is fully covered.[17]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If a solvent background was used, the solvent peaks will be subtracted.
-
Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent after analysis.[17]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Free EDTA (Na₂H₂EDTA) Wavenumber (cm⁻¹) | Ca-EDTA Complex Wavenumber (cm⁻¹) |
| Carboxylic Acid | C=O Stretch | ~1730 (protonated) | Absent |
| Carboxylate | Asymmetric Stretch (νₐₛ) | ~1600 | Shifts (e.g., ~1595) |
| Carboxylate | Symmetric Stretch (νₛ) | ~1410 | Shifts (e.g., ~1450) |
Note: Band positions are approximate and can be influenced by sample state (solid vs. aqueous) and hydration.
UV-Visible (UV-Vis) Spectroscopy
Principle of Analysis
The Ca-EDTA complex itself is not chromophoric and does not absorb light in the visible or near-UV range. Therefore, direct quantification by UV-Vis spectroscopy is not feasible. However, UV-Vis can be ingeniously applied through indirect methods, such as competitive binding assays.
This approach relies on the introduction of a second metal ion (e.g., Cu²⁺ or Fe³⁺) that forms a colored complex with EDTA.[18][19] The stability constant of the Cu-EDTA complex is much higher than that of the Ca-EDTA complex. When a solution containing the Cu²⁺ ion is titrated with Ca-EDTA, the EDTA ligand is transferred from the calcium to the copper, leading to the formation of the colored Cu-EDTA complex.[18] The change in absorbance, which is directly proportional to the concentration of the newly formed Cu-EDTA complex, can be monitored to indirectly quantify the initial amount of Ca-EDTA.
Expertise & Field Insights
The success of this method hinges on a well-understood hierarchy of stability constants. You must choose a competing metal ion that will quantitatively displace calcium from the EDTA complex. This method is a classic example of leveraging fundamental chemical principles (relative stabilities) to overcome an analytical challenge (lack of a chromophore). It is a self-validating protocol because the titration endpoint should correspond stoichiometrically to the known stability constants, confirming the integrity of the assay.
Experimental Protocol: Competitive UV-Vis Titration
-
Wavelength Selection: Determine the λₘₐₓ (wavelength of maximum absorbance) for the competing metal-EDTA complex (e.g., Cu-EDTA) by scanning a prepared solution of the complex.
-
Reagent Preparation:
-
Prepare a standardized solution of the competing metal ion (e.g., 0.50 mM Cu²⁺) in a suitable buffer (e.g., pH 6.5).[18]
-
Prepare a standardized solution of the Ca-EDTA sample to be analyzed.
-
-
Titration & Measurement:
-
Place the competing metal ion solution in a cuvette and measure its initial absorbance at the predetermined λₘₐₓ.
-
Make sequential, volumetric additions of the Ca-EDTA solution to the cuvette.
-
After each addition, mix thoroughly and record the absorbance.
-
-
Data Analysis:
-
Correct the absorbance values for dilution effects.
-
Plot the corrected absorbance versus the volume of Ca-EDTA added.
-
The plot will show two linear regions. The intersection of these lines corresponds to the equivalence point, where all the competing metal ions have been complexed by the EDTA transferred from the Ca-EDTA.
-
From the volume of titrant at the equivalence point, the concentration of the original Ca-EDTA solution can be calculated.
-
Mass Spectrometry (MS)
Principle of Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile, thermally labile complexes like Ca-EDTA in solution. ESI-MS transfers the intact complex from the liquid phase into the gas phase as an ion, allowing for the determination of its mass-to-charge ratio (m/z).[20] For the Ca-EDTA complex, this typically involves observing a negatively charged ion, such as [Ca(EDTA) - 2H]²⁻ or a related species, confirming both the presence of the complex and its elemental composition.[21][22]
Expertise & Field Insights
While ESI-MS is excellent for qualitative confirmation, it is important to recognize that the observed ionic species may not perfectly represent the stoichiometry in solution due to artifacts of the electrospray process. However, its high sensitivity and specificity make it invaluable. For quantitative work in complex matrices like food, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though this is a destructive method that analyzes the EDTA moiety rather than the intact complex.[23] The choice between ESI-MS for structural confirmation and other methods for quantification depends entirely on the analytical goal.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the Ca-EDTA complex (typically 1-10 µM) in a volatile solvent system, such as methanol/water or acetonitrile/water.
-
Instrument Setup:
-
Set up the ESI-MS to operate in negative ion mode, as the Ca-EDTA complex readily forms anions.
-
Optimize key ESI parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal and prevent complex fragmentation.
-
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range. The expected m/z for the primary complex ion should be calculated beforehand to guide the analysis.
-
Data Interpretation: Identify the peak corresponding to the Ca-EDTA complex. High-resolution mass spectrometry can be used to confirm the elemental composition via the exact mass and isotopic pattern.
Atomic Absorption Spectroscopy (AAS)
Principle of Analysis
AAS is a highly sensitive technique for quantifying the concentration of a specific element, in this case, calcium. It does not analyze the Ca-EDTA complex directly. Instead, it is used to measure the total calcium concentration in a sample.[24] By measuring the calcium concentration before and after the addition of EDTA, or by analyzing a solution where EDTA has been used to extract calcium from a solid matrix, one can determine the amount of calcium chelated by EDTA.[25] The sample is atomized in a flame or graphite furnace, and the amount of light absorbed by the ground-state calcium atoms at a characteristic wavelength (422.7 nm) is proportional to the calcium concentration.[24]
Expertise & Field Insights
AAS is the gold standard for validating the chelating efficacy of EDTA. For example, in drug development studies assessing the decalcification of tissues, AAS provides a direct, quantitative measure of the calcium removed.[25] It is a self-validating system when used with proper calibration standards. The key is careful sample preparation; any residual, unchelated calcium will be measured along with the complexed calcium, so the experimental design must account for what is being measured—total calcium vs. free calcium after a separation step.
Experimental Protocol: Flame AAS for Total Calcium
-
Sample Preparation:
-
Accurately dilute the sample containing Ca-EDTA with deionized water to bring the expected calcium concentration into the linear working range of the instrument (typically 1-5 ppm).
-
To suppress potential chemical interferences (e.g., from phosphate), add a releasing agent, such as a lanthanum chloride solution, to all samples, standards, and blanks.
-
-
Calibration Standards: Prepare a series of at least four calibration standards of known calcium concentrations from a certified stock solution. These standards must be matrix-matched to the samples (i.e., contain the same concentration of the releasing agent and acid).
-
Instrument Setup:
-
Install a calcium hollow cathode lamp.
-
Set the spectrophotometer to the calcium analysis wavelength of 422.7 nm.
-
Optimize the flame (typically air-acetylene) and nebulizer conditions for maximum sensitivity.
-
-
Measurement:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the calibration standards in order of increasing concentration and record their absorbance.
-
Aspirate the unknown samples and record their absorbance.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the calcium concentration in the unknown samples.
-
Comparative Summary and Conclusion
The selection of a spectroscopic technique for the analysis of Ca-EDTA complexes is dictated by the specific analytical question.
| Technique | Principle | Information Obtained | Key Advantage |
| ¹H NMR | Nuclear spin transitions | Structure in solution, stoichiometry, quantification | Non-destructive, rich structural information |
| FT-IR | Molecular vibrations | Confirmation of carboxylate coordination | Rapid, easy sample handling (ATR), good for solids/liquids |
| UV-Vis | Electronic transitions (indirect) | Quantification via competitive binding | Widely available, cost-effective for quantification |
| Mass Spec. | Mass-to-charge ratio of ions | Molecular weight confirmation, elemental composition | High sensitivity and specificity for identification |
| AAS | Atomic absorption of light | Total elemental calcium concentration | Highly accurate and sensitive for elemental quantification |
For elucidating the precise structure and binding dynamics in solution, NMR is unparalleled. For rapid, routine confirmation of complex formation in both solid and liquid samples, ATR-FTIR is the most efficient choice. When cost-effective quantification is the primary goal and the complex lacks a chromophore, indirect UV-Vis methods are highly effective. For definitive identification and structural confirmation, especially at trace levels, MS is the technique of choice. Finally, to accurately quantify the total amount of calcium sequestered by EDTA, AAS remains the most robust and reliable method.
By understanding the causality behind each technique, researchers can design robust, self-validating experiments to comprehensively characterize Ca-EDTA complexes, ensuring the quality, efficacy, and safety of products and processes that rely on this vital chelating agent.
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]
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Wang, X. B., & Wang, L. S. (2019). Electrospray ionization photoelectron spectroscopy of cryogenic [EDTA•M(II)]2- complexes (M = Ca, V-Zn): electronic structures and intrinsic redox properties. OSTI.GOV. Available at: [Link]
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Wu, B., & Han, J. (2007). Dynamic NMR of Intramolecular Exchange Processes in EDTA Complexes of Sc3+, Y3+, and La3+. Journal of Chemical Education. Available at: [Link]
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Lam, S., & Ampem, G. (2021). EDTA as a chelating agent in quantitative H-NMR of biologically important ions. NRC Research Press. Available at: [Link]
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Somashekar, B. S., et al. (2006). Proton NMR spectra of the mixtures of the EDTA solution and the Y 3+.... ResearchGate. Available at: [Link]
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Botár, R., et al. (2023). A systematic investigation of the NMR relaxation properties of Fe(III)-EDTA derivatives and their potential as MRI contrast agents. RSC Publishing. Available at: [Link]
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Linse, S. (2002). Calcium binding to proteins studied via competition with chromophoric chelators. PubMed. Available at: [Link]
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Lam, S., & Ampem, G. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. PubMed. Available at: [Link]
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An In-depth Technical Guide to Calcium Disodium EDTA for Heavy Metal Detoxification in Biological Samples
Introduction: The Imperative for Heavy Metal Depletion in Biological Research
Heavy metal contamination poses a significant threat to the integrity and reproducibility of research in the biological sciences. Unwanted metal ions, such as lead (Pb), cadmium (Cd), mercury (Hg), and others, can be inadvertently introduced into experimental systems through reagents, water, labware, or the biological samples themselves. These contaminants can act as enzymatic inhibitors, catalyze oxidative damage, interfere with signaling pathways, and ultimately confound experimental results.[1][2] For researchers in fields ranging from cell biology to drug development, the ability to effectively remove these interfering ions is paramount. Chelation therapy, a process involving the formation of stable, soluble complexes with metal ions, offers a robust solution.[3] This guide provides an in-depth technical overview of Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA), a premier chelating agent, for the detoxification of biological samples.
Calcium Disodium EDTA (CaNa₂EDTA): A Molecular Overview
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent capable of forming stable complexes with a wide range of divalent and trivalent metal ions. However, its non-specific nature means it can also sequester essential physiological cations like calcium (Ca²⁺) and magnesium (Mg²⁺), potentially disrupting cellular homeostasis. The innovation of CaNa₂EDTA lies in its pre-complexation with calcium.[4][5] This molecular design satisfies EDTA's strong affinity for calcium, rendering it less likely to strip this essential ion from cells or critical proteins within a biological sample.[4][6]
The key to CaNa₂EDTA's efficacy is based on the principle of preferential binding, governed by the stability constant (Kf) of the metal-EDTA complex.[7] Heavy metals like lead (log Kf ≈ 18) and cadmium (log Kf ≈ 16.5) have a significantly higher affinity for EDTA than calcium does (log Kf ≈ 10.7).[7] Consequently, when CaNa₂EDTA is introduced into a sample, the heavy metal ion will readily displace the calcium ion to form a more stable, water-soluble metal-EDTA complex, which can then be effectively removed.[3][4]
Mechanism of Action: The Chelation and Ion Exchange Process
The core mechanism of CaNa₂EDTA is a straightforward yet elegant ion exchange reaction. The EDTA molecule, with its multiple carboxyl and amine groups, envelops the target heavy metal ion, forming a highly stable, cage-like structure. This process sequesters the metal, preventing it from interacting with and damaging biological molecules. The resulting metal-EDTA complex is highly soluble in aqueous solutions, facilitating its removal during subsequent buffer exchange or dialysis steps.
Caption: Ion exchange mechanism of CaNa₂EDTA with a heavy metal ion (Pb²⁺).
Core Application: Protocol for Heavy Metal Depletion in Biological Samples
This protocol provides a generalized framework for the removal of heavy metal contaminants from liquid biological samples, such as cell culture media, protein solutions, or tissue homogenates. It is crucial to optimize concentrations and incubation times for each specific application.
I. Materials and Reagents:
-
Biological Sample: e.g., cell culture supernatant, protein solution.
-
Calcium Disodium EDTA (CaNa₂EDTA): Stock solution (e.g., 100 mM in sterile, nuclease-free water), pH adjusted to 7.2-7.4.
-
Buffer: Appropriate for the biological sample (e.g., PBS, HEPES).
-
Dialysis Tubing or Centrifugal Filter Units: With a molecular weight cut-off (MWCO) appropriate to retain the biomolecules of interest while allowing the smaller metal-EDTA complexes to pass through.
-
Instrumentation for Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[8][9]
II. Step-by-Step Methodology:
-
Sample Characterization (Baseline):
-
Chelation Incubation:
-
Add CaNa₂EDTA stock solution to the biological sample to a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration depends on the suspected level of contamination and the nature of the sample.
-
Incubate the sample at a controlled temperature (e.g., 4°C or room temperature) for a period ranging from 1 to 4 hours with gentle agitation.
-
-
Removal of Metal-EDTA Complexes:
-
For Macromolecules (e.g., Proteins): Utilize dialysis against a large volume of the appropriate buffer. Perform at least two buffer changes over 12-24 hours to ensure complete removal of the metal-EDTA complexes and excess chelator. Alternatively, use centrifugal filter units, repeatedly washing the sample with fresh buffer.
-
For Cell Culture Media or Small Molecule Solutions: The treated media can often be used directly, assuming the final EDTA concentration does not interfere with downstream applications. If removal is necessary, techniques like size-exclusion chromatography can be employed.
-
-
Post-Treatment Analysis:
-
Collect an aliquot of the final, purified sample.
-
Submit this aliquot for heavy metal analysis using the same method as the baseline measurement. The reduction in metal concentration will quantify the success of the detoxification.[12]
-
-
Integrity Check (Optional but Recommended):
-
Assess the integrity and function of the biological sample post-treatment. For proteins, this may involve activity assays or spectroscopic analysis. For cell culture applications, assess cell viability and growth. This ensures the chelation process did not adversely affect the sample.[13]
-
Caption: Workflow for heavy metal detoxification of a biological sample using CaNa₂EDTA.
Analytical Validation: Quantifying Detoxification Efficacy
The choice of analytical technique is critical for validating the detoxification protocol. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the gold standards for trace metal analysis in biological matrices.[8][9][14][15]
| Analytical Method | Principle | Detection Limits | Throughput | Key Advantages & Considerations |
| ICP-MS | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.[8] | Very Low (ppb to ppt) | High | Can measure multiple elements simultaneously; highly sensitive. Requires sample mineralization (acid digestion).[10][11] |
| AAS | Measures the absorption of light by free atoms in a gaseous state.[9] | Low (ppb to ppm) | Lower | Robust and less expensive than ICP-MS. Typically measures one element at a time. |
Ensuring Experimental Integrity: Controls and Considerations
A scientifically sound protocol is a self-validating one. The following considerations are essential for trustworthy results:
-
Negative Control: An aliquot of the sample should be processed through the entire protocol without the addition of CaNa₂EDTA. This accounts for any metal reduction due to dialysis or other processing steps alone.
-
Positive Control: A sample spiked with a known concentration of the target heavy metal can be used to confirm the efficacy of the chelation and removal process.
-
Sample Integrity: Always be mindful of the potential impact of EDTA on metalloproteins or other metal-dependent components in your sample.[13] While CaNa₂EDTA is designed to be less aggressive, it can still chelate other endogenous metals like zinc and manganese to a lesser extent.[16]
-
Regulatory Context: It is important to distinguish the in vitro application described here from clinical chelation therapy. The use of any form of EDTA in humans is strictly regulated and requires medical supervision.[17][18][19][20][21] The FDA has approved CaNa₂EDTA for treating lead poisoning but has issued warnings regarding the misuse of other forms like disodium EDTA.[17][18][19]
Conclusion
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Robotti, E., et al. (2020). Determination by ICP-MS and multivariate data analysis of elemental urine excretion profile during the EDTA chelation therapy: A case study. Journal of Trace Elements in Medicine and Biology, 62, 126608. Retrieved from [Link]
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Fulgenzi, A., & Ferrero, M. E. (2019). Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. International Journal of Environmental Research and Public Health, 16(18), 3411. Retrieved from [Link]
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Tully, L., & St-Pierre, T. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Information on Edetate Disodium (marketed as Endrate and generic products). Retrieved from [Link]
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eCFR. (n.d.). 21 CFR 172.135 -- Disodium EDTA. Retrieved from [Link]
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ResearchGate. (n.d.). Toxic metal levels measured by ICP-MS method in the patient's urine.... Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). edetate calcium disodium injection Medicis Pharmaceutical Corp. Retrieved from [Link]
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James C. (2023). Quantitative Analysis of Heavy Metals in Biological Samples by Atomic Absorption Spectroscopy. Journal of Chemical and Pharmaceutical Research, 15(11), 072. Retrieved from [Link]
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Javorac, D., et al. (2015). CaNa2EDTA chelation attenuates cell damage in workers exposed to lead--a pilot study. Chemico-Biological Interactions, 242, 171-178. Retrieved from [Link]
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Williams, J. D., Matthews, G. A., & Judd, A. W. (1956). Oral Calcium Disodium Versenate in Treatment of Lead Poisoning. British Medical Journal, 1(4960), 211–215. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Calcium disodium EDTA chelation suppositories: A novel approach for removing heavy metal toxins in clinical practice. Retrieved from [Link]
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González-Ramírez, D., et al. (2002). Lead mobilization during calcium disodium ethylenediaminetetraacetate chelation therapy in treatment of chronic lead poisoning. Kidney International, 61(4), 1476-1483. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Calcium Disodium Versenate. Retrieved from [Link]
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Al-Attar, A. M., et al. (2023). Do Nanoparticles of Calcium Disodium EDTA Minimize the Toxic Effects of Cadmium in Female Rats? BioMed Research International, 2023, 7783518. Retrieved from [Link]
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Ruff, H. A., et al. (1993). Effects of calcium disodium versenate (CaNa2EDTA) chelation in moderate childhood lead poisoning. Pediatrics, 91(4), 743-749. Retrieved from [Link]
- Unknown. (2020). The Reduction of Cadmium Concentration by Oscillatoria Microalgae in a Culture Media. IOP Conference Series: Materials Science and Engineering, 833, 012015.
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Kim, J. J., et al. (2019). Dietary Strategies for the Treatment of Cadmium and Lead Toxicity. Nutrients, 11(1), 15. Retrieved from [Link]
- AZoLifeSciences. (2024). The Importance of Sample Integrity in Chemical Analysis.
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Methodological & Application
Application and Protocol Guide: Calcium Disodium EDTA in Tissue Decalcification
Introduction
The histological examination of calcified tissues, such as bone, teeth, and pathological calcifications, is fundamental to both diagnostic pathology and biomedical research. However, the intrinsic hardness of these tissues due to mineral deposits precludes standard microtomy. Decalcification, the process of removing calcium salts, is therefore an essential preparatory step following fixation and prior to tissue processing.[1][2] The choice of decalcifying agent is critical, as it must efficiently remove minerals while preserving cellular and extracellular morphology and antigenicity for downstream analyses.
Strong acids, while rapid, can cause significant tissue damage, including loss of nuclear staining and maceration of softer elements.[1] In contrast, chelating agents, particularly Ethylenediaminetetraacetic acid (EDTA), offer a gentle yet highly effective alternative. EDTA works by capturing calcium ions from the hydroxyapatite crystal of bone, gradually reducing its size and leading to complete demineralization.[1][3] This method is renowned for its excellent preservation of tissue architecture and molecular components, making it the gold standard for applications requiring high-quality morphology, immunohistochemistry (IHC), in situ hybridization (ISH), or polymerase chain reaction (PCR).[1][4]
This guide provides a comprehensive overview of the principles and practices of EDTA decalcification, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Mechanism of Action: The Chemistry of Chelation
EDTA is a polyamino carboxylic acid that acts as a hexadentate ligand. In the context of decalcification, the disodium salt of EDTA is typically used. The molecule has a high affinity for divalent cations, most notably calcium (Ca²⁺). The reaction involves the EDTA molecule enveloping the calcium ion, forming a highly stable, water-soluble metal complex.[5][6][7] This process effectively sequesters the calcium ions from the insoluble hydroxyapatite crystals [Ca₁₀(PO₄)₆(OH)₂] that form the mineral matrix of bone, gradually dissolving them into the surrounding solution.[3]
The chelation reaction is a stoichiometric process, meaning that the EDTA solution becomes depleted as it binds with calcium. This necessitates the use of a large volume of decalcifying solution and periodic changes to ensure the reaction proceeds to completion.[8][9]
Caption: Mechanism of EDTA chelating a calcium ion from the bone matrix.
Critical Parameters for Successful Decalcification
The efficacy of EDTA decalcification is not absolute; it is influenced by several interdependent factors. Optimizing these parameters is key to achieving complete decalcification in a reasonable timeframe while maximizing tissue preservation.
-
pH: The pH of the EDTA solution significantly impacts the rate of decalcification. EDTA is most effective in a neutral to slightly alkaline range, typically between pH 7.0 and 7.4.[1] While a more alkaline pH (up to 10.0) can accelerate the process, it risks damaging tissue components.[1] Acidic conditions should be avoided as they can impair the chelation process and introduce acid-induced artifacts.[10]
-
Concentration: EDTA is commonly used in concentrations ranging from 10% to 15% (w/v).[1][2][11] Higher concentrations lead to faster decalcification.[12] For instance, a study demonstrated that a 0.5 mm thick bone slice could be decalcified in 24 hours with 15% EDTA, whereas 4% EDTA required 5 days for the same task.[12]
-
Temperature: Increasing the temperature accelerates the rate of decalcification.[1][12] However, temperatures above 45°C can increase the risk of tissue damage and enzymatic degradation. A common practice is to perform decalcification at room temperature or at 37°C for a moderate increase in speed. For maximal preservation, especially for sensitive molecular studies, performing the procedure at 4°C is recommended, albeit with a significantly longer timeline.[9]
-
Agitation: Gentle and constant agitation of the specimen in the EDTA solution can slightly increase the rate of decalcification by facilitating the diffusion of reagents and the removal of depleted solution from the tissue surface.[1][8]
-
Volume and Refreshment: The volume of the decalcifying solution should be at least 20 times the volume of the tissue to ensure a sufficient reservoir of active EDTA.[2][8] The solution should be changed regularly—daily for the first few days and then every few days thereafter—to remove the saturated Ca-EDTA complexes and replenish the active chelating agent.[2][9]
-
Tissue Size and Density: The thickness and density of the specimen are critical determinants of the decalcification time. For optimal results, bone specimens should be sectioned into slices no thicker than 3-5 mm.[8]
Comparative Analysis of Decalcification Parameters
The following table summarizes the impact of key variables on decalcification time, based on published data and established laboratory practices.
| Parameter | Condition 1 | Time (0.5mm bone slice) | Condition 2 | Time (0.5mm bone slice) | Key Insight |
| Concentration | 4% (0.11 M) EDTA | 5 days[12] | 15% (0.40 M) EDTA | 24 hours[12] | Higher concentration significantly reduces decalcification time. |
| Temperature | 4°C - 20°C | No significant difference[12] | 37°C | Slightly increased speed[12] | Modest temperature elevation can accelerate the process. |
| pH | 7.4 | Slower rate[12] | 8.5 | Faster rate[12] | A slightly alkaline pH can enhance the decalcification rate. |
| Tissue Thickness | 0.5 mm | 2 days[12] | 2 mm | 5 days[12] | Thinner specimens decalcify much more rapidly. |
Experimental Protocols
Workflow Overview
The general workflow for tissue decalcification is a multi-step process that requires careful attention to detail at each stage to ensure high-quality results for histological analysis.
Sources
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protocol for using calcium disodium EDTA as a cell dissociation agent.
Commencing Research on EDTA
I've initiated a thorough search for insights into EDTA's cell dissociation mechanism, common use protocols, and its suitability across varied cell lines. I'll meticulously analyze the retrieved data.
Analyzing EDTA's Role
I'm now deeply immersed in analyzing the Google search results. My focus is pinpointing EDTA's core impact as a chelator and its effect on cell adhesion. I'm actively hunting for reliable protocols from journals and industry sources. The ultimate goal is to structure an application note with clear mechanisms, protocols, and troubleshooting.
Formulating the Application Note
I'm now outlining the application note, starting with EDTA's mechanism, followed by a detailed protocol. I'll include critical parameters like concentration and incubation. Troubleshooting and comparison with trypsin will be essential components. Tables summarizing quantitative data and a Graphviz diagram are also planned. Finally, I will ensure proper citations and a comprehensive reference list.
Considering EDTA's Role
I've been gathering a substantial body of knowledge about EDTA's use in cell dissociation, focusing on its mechanism. I'm seeing its effectiveness as a chelator of divalent cations, like calcium and magnesium, which are crucial for cell-cell adhesion. It's a key detail to grasp.
Refining the Framework
I am now structuring the gathered information, focusing on a clear, step-by-step format for EDTA protocols, including data summaries. The aim is a comprehensive guide. I'll craft visuals like tables and a Graphviz diagram for the workflow and compile a complete, clickable reference list to ensure credibility. My focus now is on organization and presentation, not additional research.
Analyzing Available Protocols
I've got a lot of data now on preparing and using EDTA, alone and with trypsin, for cell detachment. Key details like concentrations, times, and cell type considerations are clear. My immediate task is to synthesize this, create a step-by-step format, and visualize the workflow with tables and Graphviz, building a complete, referenced application note.
Application of Calcium Disodium EDTA in Enzyme Inhibition Assays: A Detailed Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) in enzyme inhibition assays. This document offers detailed protocols and explains the underlying scientific rationale for experimental design, ensuring robust and reproducible results.
Introduction: The Role of Divalent Cations and the Utility of Chelators in Enzymology
Many enzymes, particularly metalloenzymes, require divalent metal ions as essential cofactors for their catalytic activity.[1][2][3] These metal ions can play a structural role, stabilizing the enzyme's conformation, or a direct catalytic role, participating in substrate binding and the chemical transformation.[1][3] Consequently, the removal of these critical metal ions offers a powerful method to study enzyme function and to identify and characterize inhibitors.
Ethylenediaminetetraacetic acid (EDTA) is a potent chelating agent widely employed in biochemistry and molecular biology to sequester divalent and trivalent metal ions.[1][4][5] By forming stable, water-soluble complexes with metal ions, EDTA can effectively remove them from the enzyme's active site, leading to inhibition.[4][6] This property makes EDTA an invaluable tool for:
-
Identifying metalloenzymes: A loss of enzymatic activity in the presence of EDTA strongly suggests the enzyme's dependence on a metal cofactor.
-
Elucidating enzyme mechanisms: By selectively removing metal ions, researchers can probe their specific roles in catalysis.
-
Screening for inhibitors: EDTA can serve as a positive control in high-throughput screening campaigns for novel metalloenzyme inhibitors.[7]
-
Controlling for metal-dependent proteolysis: In complex biological samples, EDTA can inhibit metalloproteases that might otherwise degrade the protein of interest.
This guide focuses specifically on Calcium Disodium EDTA (CaNa₂EDTA) , a form of EDTA where two of the four carboxylic acid protons are replaced by sodium and the other two are complexed with calcium. The presence of calcium is crucial as it reduces the risk of depleting essential calcium from biological systems while still allowing for the chelation of other divalent cations with higher stability constants.[6][8]
Mechanism of Action: Chelation and Enzyme Inhibition
The inhibitory effect of CaNa₂EDTA on metalloenzymes is an indirect one; it does not typically bind directly to the enzyme's active site in the manner of a competitive or non-competitive inhibitor. Instead, its mechanism is based on the principle of chelation , the formation of a stable, ring-like complex with a metal ion.[1][2][6]
The process can be visualized as follows:
Caption: CaNa₂EDTA sequesters the essential metal cofactor from the metalloenzyme's active site, resulting in an inactive apoenzyme.
The strength of the interaction between EDTA and a metal ion is quantified by the stability constant (Kf) or, more commonly, its logarithm (log Kf). A higher log Kf value indicates a more stable complex. CaNa₂EDTA can effectively inhibit enzymes that rely on metal cofactors for which EDTA has a higher affinity than for Ca²⁺.
Table 1: Stability Constants (log Kf) of EDTA with Various Divalent Cations
| Metal Ion | log Kf |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
Data compiled from various sources.[9][10] Values can vary slightly depending on experimental conditions such as temperature and ionic strength.
As shown in Table 1, EDTA forms significantly more stable complexes with transition metals like zinc, copper, and nickel than with calcium. This differential affinity allows CaNa₂EDTA to selectively remove these essential cofactors from enzymes even in the presence of physiological calcium concentrations.[6][8]
Applications in Specific Enzyme Classes
The broad chelating ability of CaNa₂EDTA makes it a versatile inhibitor for a wide range of metalloenzymes.
Metallo-β-Lactamases (MBLs)
MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. These enzymes utilize one or two zinc ions in their active site for catalysis. CaNa₂EDTA is a potent inhibitor of MBLs and is often used in microbiological and biochemical assays to identify MBL-producing bacteria.[11] A study demonstrated the efficacy of Ca-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia, with an IC₅₀ of 55 ± 8.2 μM against the purified IMP-1 enzyme.[12]
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[13] Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases. CaNa₂EDTA is commonly used as a general inhibitor of MMPs in in vitro assays to study their function and to screen for more specific inhibitors.[13][14] For instance, 17 wt% EDTA has been shown to significantly inhibit dentin matrix-bound MMPs.[14]
Other Metalloenzymes
The application of CaNa₂EDTA extends to numerous other metalloenzymes, including:
-
Alkaline Phosphatase: A zinc- and magnesium-dependent enzyme.[15]
-
dUTPase: A magnesium-dependent enzyme involved in nucleotide metabolism.[16]
-
Calpains: Calcium-dependent cysteine proteases.[4]
It is important to note that while CaNa₂EDTA is a powerful tool, it is a non-specific chelator. For more selective inhibition of zinc-dependent enzymes over calcium-dependent ones, other chelators like 1,10-phenanthroline may be more appropriate.[4]
Experimental Protocols
The following protocols provide a framework for using CaNa₂EDTA in enzyme inhibition assays. It is crucial to optimize these protocols for the specific enzyme and assay conditions.
Preparation of Stock Solutions
Materials:
-
Calcium Disodium EDTA (CaNa₂EDTA)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer for the enzyme assay (e.g., Tris-HCl, HEPES)
Procedure:
-
Prepare a 0.5 M CaNa₂EDTA stock solution:
-
Weigh out the appropriate amount of CaNa₂EDTA.
-
Dissolve in high-purity water to the desired final volume.
-
Adjust the pH to the desired value (typically 7.0-8.0) using NaOH or HCl. The pH of the EDTA solution is critical as it affects the chelation efficiency.[17]
-
Sterile-filter the solution (0.22 µm filter) if required for long-term storage.
-
Store at 4°C.
-
Protocol 1: Determining the Metalloenzyme Nature of an Enzyme
This protocol is designed to ascertain whether an enzyme's activity is dependent on a metal cofactor that can be chelated by CaNa₂EDTA.
Caption: A streamlined workflow for determining if an enzyme is a metalloenzyme using CaNa₂EDTA.
Procedure:
-
Assay Setup:
-
Prepare two sets of reaction tubes or microplate wells.
-
Control Group: Add the assay buffer, enzyme, and substrate according to the standard assay protocol.
-
Test Group: Add the assay buffer, enzyme, substrate, and varying concentrations of CaNa₂EDTA (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM).
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation (Optional but Recommended):
-
Pre-incubate the enzyme with CaNa₂EDTA for a specific period (e.g., 15-30 minutes) at the assay temperature before adding the substrate. This allows time for the chelation of the metal cofactor.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure Activity:
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for both the control and test groups.
-
A significant decrease in enzyme activity in the presence of CaNa₂EDTA indicates that the enzyme is likely a metalloenzyme.
-
Protocol 2: Determining the IC₅₀ of CaNa₂EDTA
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the CaNa₂EDTA stock solution in the assay buffer. A typical concentration range might be from 1 µM to 10 mM.
-
-
Reaction:
-
In a microplate, add the enzyme and the different concentrations of CaNa₂EDTA.
-
Pre-incubate as described in Protocol 1.
-
Initiate the reaction by adding the substrate.
-
-
Measurement and Analysis:
-
Measure the initial reaction rates for each CaNa₂EDTA concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the CaNa₂EDTA concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC₅₀ value.
-
Considerations and Best Practices
-
pH Dependence: The chelating ability of EDTA is pH-dependent. At lower pH values, the carboxylate groups of EDTA become protonated, reducing its affinity for metal ions.[17] Therefore, it is crucial to maintain a consistent and appropriate pH throughout the assay.
-
Purity of Reagents: Ensure that all reagents, especially the buffer and water, are free from contaminating metal ions that could interfere with the assay.
-
Use of Controls: Always include appropriate positive and negative controls in your experimental design. A positive control could be a known inhibitor of the enzyme, while a negative control would be the reaction without any inhibitor.[18]
-
Potential for Direct Enzyme Interaction: While the primary mechanism of EDTA is chelation, some studies have suggested that EDTA can directly bind to the nucleotide-binding site of certain enzymes, such as dUTPase, and act as a direct inhibitor.[3] Researchers should be aware of this possibility when interpreting their results.
-
Reversibility of Inhibition: In many cases, the inhibition by CaNa₂EDTA can be reversed by the addition of an excess of the essential metal ion. This can be a useful experiment to confirm that the inhibition is indeed due to metal chelation.
Conclusion
Calcium Disodium EDTA is a versatile and indispensable tool in the study of metalloenzymes. Its ability to sequester essential metal cofactors provides a straightforward and effective method for identifying metalloenzymes, elucidating their mechanisms, and serving as a control in inhibitor screening assays. By understanding the principles of chelation and following robust experimental protocols, researchers can leverage the power of CaNa₂EDTA to advance their understanding of enzyme function and to facilitate the discovery of novel therapeutics.
References
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ResearchGate. (2014, October 24). Why does EDTA act as an inhibitor for some enzymes but not others? What is the mechanism of action of EDTA on enzyme activity? [Online forum post]. Available at: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Edetate Calcium Disodium? Available at: [Link]
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McGraw Hill. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). AccessMedicine. Available at: [Link]
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Aoki, N., Tateda, K., Kikuchi, Y., Ishii, Y., Kimura, S., & Yamaguchi, K. (2010). Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia. Antimicrobial Agents and Chemotherapy, 54(11), 4582–4588. Available at: [Link]
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MEROPS. (2023, September 8). Small-molecule inhibitor: EDTA. The Peptidase Database. Available at: [Link]
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Lopata, A., Jojart, B., Suranyi, E. V., et al. (2019). EDTA inhibits the enzyme activity of dUTPase. ResearchGate. [Figure]. Available at: [Link]
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Radford, R. J., & Lippard, S. J. (2013). Chelators for Investigating Zinc Metalloneurochemistry. Inorganica Chimica Acta, 400, 112–124. Available at: [Link]
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Fletcher, J. E., & Jiang, M. S. (1992). An EDTA.Ca2+ complex inhibits the enzymatic activity but not the lethality of beta-bungarotoxin. Toxicon, 30(11), 1501–1504. Available at: [Link]
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Boija, E., Collins, C., & Vincent, J. B. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 550–556. Available at: [Link]
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Gulcin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 481. Available at: [Link]
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Tenenbein, M. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Available at: [Link]
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Lopata, A., Jojart, B., Suranyi, E. V., et al. (2019). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. International Journal of Molecular Sciences, 20(20), 5123. Available at: [Link]
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JCE staff. (1997). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education, 74(11), 1324. Available at: [Link]
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Wang, Y., Zhang, J., Wang, Y., Li, Y., & Zhang, X. (2017). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. International Journal of Nanomedicine, 12, 5837–5851. Available at: [Link]
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Tandon, S. K., Singh, S., & Jain, V. K. (1991). Influence of Metal Chelators on Metalloenzymes. Environmental Research, 56(1), 22–29. Available at: [Link]
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Oron, Y., & Liron, Z. (1990). Inhibitory effect of EDTA.Ca2+ on the hydrolysis of synaptosomal phospholipids by phospholipase A2 toxins and enzymes. Biochemical Pharmacology, 40(10), 2233–2239. Available at: [Link]
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Suso, F. A., & Edwards, H. M. (1971). Effects of different levels of EDTA on m Zn absorption and retention. The Journal of Nutrition, 101(11), 1509–1516. Available at: [Link]
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Quora. (2015, October 21). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Available at: [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE. FAO Knowledge Repository. Available at: [Link]
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Interchim. (n.d.). EDTA and EGTA chelating agents. Available at: [Link]
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Tezvergil-Mutluay, A., Agee, K. A., Hoshika, T., et al. (2012). Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid. Journal of Endodontics, 38(12), 1643–1647. Available at: [Link]
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Chan, E., Tsai, C., & Lee, W. (2007). The Inhibitory Effect of EDTA and Mg2+ on the Activity of NADH Dehydrogenase in Lysozyme Lysis. UBC Journal of Undergraduate Life Sciences, 1, 29-32. Available at: [Link]
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Drienovská, I., & Roelfes, G. (2013). Artificial Metalloenzymes and Metallopeptide Catalysts for Organic Synthesis. ACS Catalysis, 3(11), 2539–2560. Available at: [Link]
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ResearchGate. (n.d.). Stability constants for the EDTA–metal complexes. [Figure]. Available at: [Link]
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Siegbahn, P. E. (2013). Quantum Chemical Studies of Mechanisms for Metalloenzymes. Chemical Reviews, 113(8), 6619–6673. Available at: [Link]
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ResearchGate. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. [Request PDF]. Available at: [Link]
-
Hernández-Ríos, P., Sorsa, T., Obregón, F., Tervahartiala, T., Valenzuela, M. A., & Hernández, M. (2020). Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. International Journal of Molecular Sciences, 21(23), 9205. Available at: [Link]
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Franco, M. R., Caiaffa-Filho, H. H., Burattini, M. N., & Rossi, F. (2010). Sensitive EDTA-Based Microbiological Assays for Detection of Metallo-β-Lactamases in Nonfermentative Gram-Negative Bacteria. Journal of Clinical Microbiology, 48(5), 1655–1659. Available at: [Link]
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Preparation of Calcium Disodium EDTA (CaNa₂EDTA) Stock Solutions for Laboratory Use: An Application Note and Protocol
Abstract
Calcium Disodium Ethylenediaminetetraacetic acid (CaNa₂EDTA) is a high-purity chelating agent with significant applications across research, drug development, and pharmaceutical formulations. Its primary function is to sequester divalent and trivalent metal ions, thereby preventing metal-catalyzed oxidation, improving the stability of active pharmaceutical ingredients (APIs), and serving as a treatment for heavy metal toxicity.[1][2] The accuracy and purity of CaNa₂EDTA stock solutions are paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive, step-by-step protocol for the preparation, quality control, and storage of CaNa₂EDTA stock solutions, designed for researchers, scientists, and drug development professionals. It emphasizes the scientific principles behind the protocol to ensure both technical accuracy and practical usability.
Introduction
Calcium Disodium EDTA (also known as Edetate Calcium Disodium) is a salt of EDTA. In laboratory and pharmaceutical applications, it is often preferred over other EDTA salts like Disodium EDTA because it is already chelated with calcium. This minimizes the risk of depleting essential calcium from biological systems, such as cell culture media or in vivo models, when targeting other heavy metals.[3]
1.1. Mechanism of Action: Chelation
The efficacy of CaNa₂EDTA lies in its structure as a powerful chelating agent. The ethylenediaminetetraacetic acid molecule has six binding sites—four carboxylate groups and two nitrogen atoms—that can wrap around and form a stable, cage-like complex with a metal ion.[4] This action sequesters the metal ion, rendering it chemically inert and preventing it from participating in unwanted reactions.[2] CaNa₂EDTA will selectively exchange its calcium ion for divalent or trivalent metal ions with a higher binding affinity, such as lead (Pb²⁺), iron (Fe³⁺), or copper (Cu²⁺).[5] This makes it an invaluable tool for controlling metal ion activity in sensitive assays and formulations.
1.2. Applications in Research and Drug Development
The unique properties of CaNa₂EDTA lend it to a variety of critical applications:
-
Stabilization of Formulations: It prevents the degradation of drugs that are sensitive to metal-catalyzed oxidation or hydrolysis.
-
Heavy Metal Detoxification: It is an FDA-approved treatment for lead poisoning, where it binds to lead in the blood, forming a stable complex that is excreted by the kidneys.[6][7]
-
Enzyme Inhibition: It is used to inhibit metalloproteases and other enzymes that require divalent cations as cofactors for their activity.[8]
-
Anticoagulation: Like other EDTA salts, it can be used as an anticoagulant by chelating the calcium ions essential for the blood clotting cascade.[4]
-
Food and Cosmetic Preservation: It is used to preserve color, flavor, and texture by sequestering metal ions that can cause spoilage.[9]
Materials and Equipment
2.1. Reagents
-
Calcium Disodium EDTA, Dihydrate (CaNa₂C₁₀H₁₂N₂O₈ · 2H₂O), ACS grade or higher (Molecular Weight: 410.3 g/mol )
-
High-purity, deionized (DI) or Milli-Q® water
-
Sodium Hydroxide (NaOH), 10 M solution for pH adjustment
-
Hydrochloric Acid (HCl), 1 M solution for pH adjustment
-
0.22 µm sterile syringe or vacuum filter units
2.2. Equipment
-
Analytical balance (readable to 0.001 g)
-
Glass beaker (e.g., 1 L)
-
Graduated cylinder (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with probe
-
Sterile storage bottles (glass or polypropylene)
-
Standard personal protective equipment (PPE): safety glasses, lab coat, and gloves.[10]
Protocol: Preparation of 1 L of 100 mM CaNa₂EDTA Stock Solution (pH 7.4)
3.1. Principle
CaNa₂EDTA is freely soluble in water.[5] Unlike disodium EDTA, its solubility is less dependent on pH; however, for biological applications, adjusting the pH to a physiological range (7.2-7.4) is critical. This protocol outlines the preparation of a 100 mM stock solution, a common concentration for laboratory use.
3.2. Summary of Reagents
| Component | Molecular Weight (Dihydrate) | Amount for 1 L of 100 mM Solution |
| Calcium Disodium EDTA | 410.3 g/mol | 41.03 g |
| High-Purity Water | 18.02 g/mol | ~950 mL initially, then q.s. to 1 L |
| NaOH / HCl | N/A | As needed for pH adjustment |
3.3. Step-by-Step Procedure
-
Prepare the Solvent: Pour approximately 800 mL of high-purity water into a 1 L beaker equipped with a magnetic stir bar.
-
Weigh the Reagent: Accurately weigh 41.03 g of Calcium Disodium EDTA (dihydrate) using an analytical balance.
-
Dissolve the Reagent: While the water is stirring, slowly add the weighed CaNa₂EDTA powder to the beaker. Continue stirring until the powder is fully dissolved. The solution should be colorless and clear.
-
pH Measurement and Adjustment:
-
Place the calibrated pH probe into the solution. A 1% solution of CaNa₂EDTA should have a pH between 6.5 and 7.5.
-
Slowly add 10 M NaOH dropwise to raise the pH or 1 M HCl to lower it. Adjust the pH to the desired final value (e.g., 7.4). Be patient during this step, as pH can drift. Ensure the pH is stable before proceeding.
-
-
Adjust Final Volume (q.s.): Carefully transfer the solution to a 1 L graduated cylinder. Add high-purity water until the bottom of the meniscus reaches the 1000 mL mark.
-
Final Mixing and Sterilization: Transfer the solution back to a beaker or a sterile bottle with a cap and mix thoroughly. For applications requiring sterility (e.g., cell culture), pass the solution through a 0.22 µm filter into a sterile final storage container.[11]
-
Labeling: Clearly label the storage bottle with the solution name ("100 mM Calcium Disodium EDTA"), pH, preparation date, and your initials.
3.4. Quality Control
-
Visual Inspection: The final solution should be clear, colorless, and free of any particulate matter.
-
pH Verification: Re-check the pH after bringing the solution to its final volume to ensure it has not shifted.
-
Advanced QC (Optional): For GMP or other high-stakes applications, the concentration can be verified via titration. A common method involves titrating the EDTA solution against a standardized zinc or calcium carbonate solution.[12][13] High-Performance Liquid Chromatography (HPLC) can also be used for purity and concentration analysis.[14]
Diagrams and Visualizations
Caption: Workflow for preparing 100 mM CaNa₂EDTA stock solution.
Safety, Storage, and Stability
5.1. Safety Precautions
-
Handling: CaNa₂EDTA is generally considered to have low toxicity when used appropriately. [15]However, always handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust. [10][16]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [17]* Disposal: Dispose of the solution and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment. [18] 5.2. Storage and Stability
-
Storage Conditions: Store the sterile stock solution in tightly sealed containers at 4°C. [8][16]* Stability: A properly prepared and stored 0.5 M EDTA stock solution at pH 8.0 is stable for several months at 4°C. [8]The 100 mM solution can be expected to have similar or better stability. Solutions can be autoclaved for sterilization if filtration is not possible. [8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Powder won't dissolve | Insufficient stirring or water volume. | Ensure vigorous stirring. Gently warming the solution can aid dissolution, but allow it to cool to room temperature before pH adjustment and final volume measurement. |
| pH is unstable | Poorly calibrated pH meter; CO₂ from the air dissolving into the solution. | Recalibrate the pH meter. Work reasonably quickly during pH adjustment and keep the solution covered when not actively measuring. |
| Precipitate forms after storage | Solution was not fully dissolved initially; contamination. | Ensure the powder is completely dissolved before final volume adjustment. If contamination is suspected, discard the solution and prepare a fresh batch. |
References
- Ataman Kimya. (n.d.). CALCIUM DISODIUM EDTA.
- Cramer, C., & Brown, K. (2025). Calcium Disodium EDTA: Uses, Side Effects, and Safety. Everyday Health.
- Choudhary, A. (2011). Preparation and Standardization of 0.
- FAO Knowledge Repository. (n.d.). CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE.
- Valudor Products. (n.d.). Safety Data Sheet: Sodium calcium edetate.
- ChemicalBook. (2026). EDTA calcium disodium | 62-33-9.
- AccessMedicine. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE).
- Patsnap Synapse. (2024). What is the mechanism of Disodium edetate?.
- Blog. (2026). What are the regulatory requirements for using EDTA in different industries?.
- Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid calcium disodium salt (ED2SC) - Product Information Sheet.
- National Center for Biotechnology Information. (2023). Ethylenediaminetetraacetic Acid (EDTA).
- ChemicalBook. (2025). EDTA calcium disodium - Safety Data Sheet.
- Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?.
- ECHEMI. (2019). Calcium disodium EDTA Safety Data Sheets.
- CymitQuimica. (n.d.). CAS 62-33-9: Calcium disodium EDTA.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). How to test for EDTA.
- PCCA. (n.d.). Safety Data Sheet - Edetate Calcium Disodium USP (Hydrate).
- AAT Bioquest, Inc. (2026). EDTA Solution Preparation and Recipe.
- RxList. (n.d.). Edta: Health Benefits, Side Effects, Uses, Dose & Precautions.
- Chiumiento, F., et al. (n.d.). Determination of EDTA in feed and premix formulations by HPLC-DAD.
- University of Wisconsin. (n.d.). EDTA - MOTM. Retrieved from a University of Wisconsin chemistry page.
- Bayview Pharmacy. (n.d.). Calcium Disodium EDTA | Active Pharmaceutical Ingredients.
- BHEL. (n.d.). Procedure for Testing of EDTA solution for Cleaning of Boilers.
- Pharmacopeial Forum. (2016).
- Patsnap Synapse. (2024). What is the mechanism of Edetate Calcium Disodium?.
- Sharebiology. (n.d.). Preparation of EDTA solution.
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using calcium disodium EDTA to remove divalent cations in buffers
Application Note & Protocol
Topic: Strategic Removal of Divalent Cations from Biological Buffers Using Calcium Disodium EDTA
Abstract
The precise control of divalent cation concentration is critical for the success of countless biochemical and molecular biology experiments. Ions such as Magnesium (Mg²⁺) and Calcium (Ca²⁺) are essential cofactors for many enzymes, yet their presence can also inhibit reactions, promote nucleic acid or protein degradation, and interfere with assay results. This application note provides a comprehensive guide for researchers on the strategic use of Calcium Disodium Ethylenediaminetetraacetic acid (Ca-EDTA) as a selective chelating agent to remove inhibitory or contaminating divalent cations from buffers and solutions. We will delve into the underlying chemical principles, provide detailed protocols for implementation, and discuss methods for validating cation removal, ensuring the integrity and reproducibility of your experimental results.
The Principle of Selective Chelation with Calcium Disodium EDTA
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion, creating a highly stable, water-soluble complex.[1][2] This action effectively sequesters the metal ion, preventing it from participating in other chemical reactions.[3]
Why Use the Calcium Disodium Salt (Ca-EDTA)?
While disodium EDTA (Na₂-EDTA) is a common chelator, its use in biological systems can be problematic. Na₂-EDTA has a high affinity for both Mg²⁺ and Ca²⁺, and its addition to a buffer containing sensitive biomolecules (like proteins or cells) can strip these essential cations, potentially leading to loss of function, denaturation, or cell death.
Calcium Disodium EDTA is a pre-chelated form of EDTA where the EDTA molecule is already occupied by a calcium ion.[1] The utility of Ca-EDTA lies in the principle of differential stability constants. It will only release its bound Ca²⁺ in exchange for another metal ion that forms a more stable complex with EDTA. Many problematic heavy metal contaminants (e.g., Pb²⁺, Zn²⁺, Cu²⁺) and even Mg²⁺ have a higher affinity for EDTA than Ca²⁺ does. Therefore, Ca-EDTA can selectively scavenge these target ions from a solution without significantly depleting the overall calcium concentration, offering a more controlled and gentler chelation process.[1]
The Role of Stability Constants (Log K)
The stability constant (K) quantifies the affinity of a chelating agent for a specific metal ion. A higher stability constant indicates a stronger, more stable complex. The decision to use Ca-EDTA is guided by comparing the stability constant of the target ion-EDTA complex with that of the Ca²⁺-EDTA complex.
Table 1: Stability Constants (Log K) of EDTA with Common Divalent Cations
| Metal Ion | Log K of Metal-EDTA Complex | Efficacy of Removal by Ca-EDTA |
| Ferric Iron (Fe³⁺) | 25.1 | Very High |
| Mercury (Hg²⁺) | 21.8 | Very High |
| Copper (Cu²⁺) | 18.8 | Very High |
| Nickel (Ni²⁺) | 18.6 | Very High |
| Lead (Pb²⁺) | 18.0 | Very High |
| Zinc (Zn²⁺) | 16.5 | Very High |
| Cadmium (Cd²⁺) | 16.5 | Very High |
| Cobalt (Co²⁺) | 16.3 | Very High |
| Ferrous Iron (Fe²⁺) | 14.3 | High |
| Manganese (Mn²⁺) | 14.0 | High |
| Calcium (Ca²⁺) | 10.6 | Reference Ion |
| Magnesium (Mg²⁺) | 8.7 | Moderate (Concentration Dependent) |
Data sourced from various chemical literature. Absolute values may vary slightly based on ionic strength and temperature.
As shown in Table 1, ions like Pb²⁺ (Log K = 18.0) will readily displace Ca²⁺ (Log K = 10.6) from the EDTA complex. While the affinity for Mg²⁺ (Log K = 8.7) is lower than that of Ca²⁺, removal can still be achieved by using a sufficient molar excess of Ca-EDTA, driving the equilibrium towards the formation of the Mg²⁺-EDTA complex.
Figure 1: Mechanism of Ca-EDTA action.
Key Applications in Research & Drug Development
Controlling divalent cation levels is crucial in many contexts:
-
Enzyme Assays: Many enzymes, particularly DNases and some proteases, require Mg²⁺ or Mn²⁺ as cofactors. Adding Ca-EDTA can be a method to precisely inactivate these enzymes at a specific point in a protocol.
-
PCR and Molecular Biology: Trace contamination with divalent heavy metals can inhibit polymerase activity. Conversely, excess Mg²⁺ can decrease the specificity of primer annealing. Using buffers treated to remove extraneous cations ensures more consistent reaction conditions.
-
Protein Purification and Stability: Divalent cations can promote protein aggregation or mediate the activity of contaminating metalloproteases that degrade the target protein.[4][5] Their removal can enhance the stability and shelf-life of purified proteins.
-
Cell Culture and Bioprocessing: In biopharmaceutical production, trace metal contaminants from raw materials or equipment can impact cell viability and product quality. Chelating agents are used to control these variables.
-
Permeabilization of Bacterial Membranes: EDTA is well-known for its ability to chelate Mg²⁺ and Ca²⁺ ions that stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria, thereby increasing outer membrane permeability.[6][7]
Protocol for Divalent Cation Removal
This protocol provides a general framework for treating a buffer solution with Ca-EDTA. The exact concentration of Ca-EDTA should be optimized based on the estimated concentration of the contaminating cations and the sensitivity of the downstream application.
Materials and Reagents
-
Calcium Disodium EDTA (Reagent Grade)
-
Buffer solution to be treated (e.g., Tris-HCl, PBS, HEPES)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Magnetic stirrer and stir bar
-
Analytical balance
-
(Optional) Dialysis tubing or ultrafiltration units for EDTA removal.[4][5]
Step-by-Step Methodology
Step 1: Prepare a Ca-EDTA Stock Solution
-
Weigh out the required amount of Ca-EDTA powder to prepare a 0.5 M stock solution. For example, for 100 mL of stock, weigh out 18.71 g of Calcium Disodium EDTA (M.W. = 374.27 g/mol ).
-
Add the powder to approximately 80 mL of high-purity water in a beaker with a magnetic stir bar.
-
Stir until the powder is fully dissolved. This may require gentle heating.
-
Adjust the final volume to 100 mL with high-purity water.
-
Sterilize by filtration through a 0.22 µm filter if required for the application. Store at 4°C.
Step 2: Determine the Working Concentration
The required concentration of Ca-EDTA depends on the target cation.
-
For trace heavy metal contamination: A final concentration of 1-5 mM Ca-EDTA in the buffer is typically sufficient.
-
For removing millimolar concentrations of Mg²⁺: A 1.5 to 2-fold molar excess of Ca-EDTA over the Mg²⁺ concentration is recommended to drive the chelation reaction.
Step 3: Treat the Buffer
-
Prepare your desired buffer (e.g., 1 L of 50 mM Tris-HCl, pH 7.5).
-
While stirring, add the calculated volume of the 0.5 M Ca-EDTA stock solution to achieve the desired final concentration. For example, to make a 1 L buffer with 5 mM Ca-EDTA, add 10 mL of the 0.5 M stock.
-
Allow the solution to equilibrate by stirring for at least 15-30 minutes at room temperature.
-
Re-verify the pH of the buffer. The addition of Ca-EDTA can slightly alter the pH, so adjust as necessary with HCl or NaOH.
Step 4 (Optional): Removal of the EDTA-Metal Complex
For applications where the continued presence of EDTA could be problematic, the chelator (now complexed with the target metal) can be removed.
-
Ultrafiltration: This is often the most effective method.[4][5] Use an ultrafiltration device with a molecular weight cut-off (MWCO) appropriate for your biomolecule of interest (e.g., 10 kDa for a 50 kDa protein). The small EDTA-metal complex (M.W. < 500 Da) will pass through the membrane during buffer exchange steps.
-
Dialysis: Dialyze the treated solution against a large volume of cation-free buffer. Note that dialysis can be slow and may not completely remove all traces of EDTA.[4][5][8]
Figure 2: Experimental workflow for cation removal.
Validation and Quality Control
It is essential to verify that the target cations have been successfully removed to the desired level.
Table 2: Methods for Validating Divalent Cation Removal
| Method | Principle | Sensitivity | Notes |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomizes the sample and measures ions based on mass-to-charge ratio. | Very High (ppb-ppt) | The gold standard for elemental analysis. Requires specialized equipment. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | High (ppm-ppb) | A robust and widely available technique for quantifying specific metals. |
| Ion-Selective Electrodes (ISE) | Potentiometric electrodes that respond specifically to the activity of a single ion. | Moderate (µM-mM) | Good for real-time monitoring of specific ions like Ca²⁺ or Mg²⁺. |
| Colorimetric Assays | Use of dyes (e.g., PAR) that change color upon binding to metal ions. The displacement of the dye by EDTA can be measured.[8][9] | Moderate (µM) | A simple, plate-reader-based method suitable for routine checks. |
| Functional Assays | Testing the activity of a cation-dependent enzyme (e.g., a DNase) before and after treatment. | Variable | A practical, application-specific method to confirm functional removal of an interfering ion. |
Limitations and Scientific Considerations
-
pH Dependence: The chelating ability of EDTA is highly pH-dependent. At low pH (<4), the carboxylate groups of EDTA become protonated, significantly reducing its affinity for metal ions.[10] Chelation is most effective at neutral to alkaline pH.
-
Interference with Downstream Assays: Residual Ca-EDTA can interfere with subsequent experimental steps that require divalent cations (e.g., PCR, ligation). If this is a concern, the optional removal step (Section 3.2, Step 4) is critical.
-
Selectivity vs. Concentration: While Ca-EDTA is selective, at very high concentrations it can begin to chelate non-target ions. The concentration should always be optimized to be effective without causing unwanted side effects.
-
Incomplete Removal of EDTA: Researchers should be aware that methods like dialysis may not completely remove EDTA from protein solutions, which could be a source of experimental variability.[4][5]
References
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AccessMedicine. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). Retrieved from AccessMedicine. [Link]
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Healthline. (n.d.). Calcium Disodium EDTA: Applications, Safety and Side Effects. Retrieved from Healthline. [Link]
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Clifton, L. A., et al. (2014). Effect of Divalent Cation Removal on the Structure of Gram-Negative Bacterial Outer Membrane Models. Langmuir. [Link]
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García-García, C., et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE. [Link]
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Kentuckiana Integrative Medicine. (n.d.). IV Chelation Calcium EDTA vs. Disodium EDTA. Retrieved from Kentuckiana Integrative Medicine. [Link]
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MDPI. (n.d.). Non-Invasive Acidic Pretreatment Technology of Anaerobic Digestion of Waste-Activated Sludge (WAS) on Biogas Production: Unveiling the Role of Extracellular Polymeric Substances (EPSs) and Pharmaceutical Degradation. MDPI. [Link]
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ResearchGate. (2017). Procedures for EDTA removal from protein samples and detection of EDTA. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). Effect of Divalent Cation Removal on the Structure of Gram-Negative Bacterial Outer Membrane Models. Retrieved from NIH. [Link]
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Pediatric Oncall. (n.d.). Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from Pediatric Oncall. [Link]
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PLOS. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. Retrieved from PLOS. [Link]
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Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from Wikipedia. [Link]
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National Institutes of Health. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. Retrieved from NIH. [Link]
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PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Retrieved from PubMed. [Link]
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ScienceDirect. (2017). Procedures for EDTA removal from protein samples and detection of EDTA. Retrieved from ScienceDirect. [Link]
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ResearchGate. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols: Calcium Disodium EDTA as an Anticoagulant for Blood Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of in vitro diagnostics, the integrity of a blood sample is paramount to obtaining accurate and reliable analytical results. The prevention of coagulation is a critical first step for a multitude of hematological and molecular assays. Ethylenediaminetetraacetic acid (EDTA) stands out as the anticoagulant of choice for many of these applications, primarily due to its exceptional ability to preserve the cellular components and morphology of blood cells.[1] This document provides a comprehensive guide to the use of calcium disodium EDTA in blood sample analysis, covering its mechanism of action, key applications, detailed protocols for sample preparation, and critical technical considerations.
The Chemical Guardian: Mechanism of Action
The anticoagulant effect of EDTA is rooted in its function as a chelating agent. EDTA possesses a high affinity for divalent cations, most notably calcium ions (Ca²⁺).[2][3] The coagulation cascade, a complex series of enzymatic reactions leading to clot formation, is critically dependent on calcium ions as a cofactor for several key clotting factors.[1][2] By sequestering the free calcium ions in the blood, EDTA effectively halts the coagulation cascade, thereby maintaining the blood in a fluid state.[4][5][6]
Two common salt forms of EDTA are used in blood collection tubes: dipotassium EDTA (K₂EDTA) and tripotassium EDTA (K₃EDTA).[7] While both are effective, K₂EDTA is often preferred for hematology as it has been shown to cause less red blood cell shrinkage.[6]
Caption: Workflow for whole blood collection for hematological analysis.
Protocol 2: Plasma Preparation from EDTA-Anticoagulated Blood
This protocol is suitable for obtaining plasma for molecular diagnostics and other assays requiring cell-free plasma.
Materials:
-
EDTA-anticoagulated whole blood
-
Refrigerated centrifuge with a swing-out rotor
-
Sterile pipette and tips
-
Labeled cryovials for plasma storage
Procedure:
-
Initial Centrifugation: Within one hour of collection, centrifuge the EDTA tube at 1,900 x g for 10 minutes at 20°C. [8]Some protocols suggest 800-1,000 x g for 10 minutes at room temperature with the brake off. [9]2. Plasma Aspiration: Carefully aspirate the upper plasma layer without disturbing the buffy coat (the layer of white blood cells and platelets). [8][10]3. Transfer: Transfer the aspirated plasma to a fresh conical centrifuge tube. [8]4. Second Centrifugation (Optional but Recommended): For applications requiring highly pure plasma (e.g., cell-free DNA analysis), a second centrifugation step is recommended. Centrifuge the plasma at a higher speed, such as 16,000 x g for 10 minutes at 4°C, to pellet any remaining cells and debris. [8]5. Final Aliquoting: Carefully transfer the supernatant (plasma) to new, labeled cryovials, avoiding the pellet. [11]6. Storage: Store the plasma aliquots at -80°C for long-term stability. [9][8]Avoid repeated freeze-thaw cycles. [9]
Caption: Workflow for preparing plasma from EDTA-anticoagulated blood.
Technical Considerations and Troubleshooting
Analyte Stability
While EDTA is excellent for preserving cellular components, the stability of various soluble analytes in EDTA-anticoagulated blood can vary. It is essential to process samples within the recommended timeframes to ensure accurate results.
| Analyte Category | General Stability in EDTA Whole Blood (Refrigerated) | Notes |
| CBC Parameters | Generally stable for up to 24 hours. [12] | Platelet volume may change more rapidly. |
| Nucleic Acids (DNA/RNA) | DNA is relatively stable; RNA is more labile and requires prompt processing. | Specialized collection tubes are available for stabilizing circulating cell-free DNA and RNA. |
| Proteins and Peptides | Varies significantly. EDTA can protect some peptides from degradation. [13] | |
| Certain Electrolytes | Not suitable for calcium or potassium measurement. | EDTA chelates calcium, and potassium salts of EDTA will falsely elevate potassium levels. [9] |
A Note on EDTA-Induced Pseudothrombocytopenia
A rare but important phenomenon is EDTA-induced pseudothrombocytopenia, an in vitro artifact where platelets clump in the presence of EDTA, leading to a falsely low platelet count by automated analyzers. [14][15]This is typically caused by EDTA-dependent antiplatelet autoantibodies. [16][17] Troubleshooting Steps:
-
Microscopic Examination: A peripheral blood smear will reveal platelet clumps. [14]* Alternative Anticoagulants: Recollect the sample in a sodium citrate (light blue top) or heparin (green top) tube and repeat the platelet count. [16]* Sample Warming: Maintaining the sample at 37°C before analysis can sometimes prevent clumping. [17]
Conclusion
Calcium disodium EDTA is an indispensable anticoagulant in modern diagnostic laboratories. Its mechanism of action, centered on the chelation of calcium ions, effectively prevents coagulation while preserving the morphological integrity of blood cells. This property makes it the anticoagulant of choice for a wide range of hematological and molecular analyses. By adhering to standardized collection and processing protocols, and being mindful of potential interferences like pseudothrombocytopenia, researchers and clinicians can ensure the acquisition of high-quality blood samples, which is the foundation for accurate and reliable diagnostic outcomes.
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protocols.io. (2020-07-23). Plasma Preparation. [Link]
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National Center for Biotechnology Information. (n.d.). Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research. [Link]
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The Medico-Pedia. (2024-10-21). Pseudothrombocytopenia: Causes, Mechanisms, Diagnosis, and Management Explained. [Link]
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Healthcare Tube. (n.d.). Choosing Between EDTA and Heparin Tubes for Blood Tests: Understanding the Differences and Considerations. [Link]
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Hubei New Desheng Material Technology Co., Ltd. (2022-06-13). Advantages And Disadvantages Of Blood Coagulant EDTA K2 and EDTA K3. [Link]
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Eurofins Genomics. (2019). Plasma-preparation for cell-free DNA extraction. [Link]
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Microbiome Signatures. (2026-01-04). EDTA anticoagulant diagnostic sample stability review. [Link]
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Banfi, G., Salvagno, G. L., & Lippi, G. (2007). The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes. Clinical Chemistry and Laboratory Medicine, 45(5), 565–576. [Link]
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Siny Medical. (2024-09-25). Complete guide to EDTA tubes: types, uses, and benefits. [Link]
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AABB. (n.d.). Fundamental Standards for Blood Collection and Transfusion. [Link]
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Sampled. (n.d.). Plasma Isolation from Lavender-Top (EDTA) Blood Collection Tubes. [Link]
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Svobodova, Z., & Kroupova, H. (2011). Disodium EDTA used as anticoagulant causes hemolysis in common carp blood. Turkish Journal of Veterinary and Animal Sciences, 35(3), 193-198. [Link]
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Rubicon Genomics. (n.d.). Blood Collection and Plasma Preparation. [Link]
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Boyanton, B. L., & Blick, K. E. (2002). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Chemistry, 48(5), 783–785. [Link]
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Siny Medical. (2025-12-17). EDTA vs Citrate Tubes: Best Anticoagulant for Blood Testing. [Link]
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Qureshi, A. H. (1996). EDTA-Dependent Pseudothrombocytopenia. JAPI, 44(8), 554-555. [Link]
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Slideshare. (n.d.). Anticoagulant EDTA. [Link]
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Siny Medical. (2025-09-17). How Does EDTA Work? | For Blood Collections. [Link]
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Siny Medical. (2025-06-05). How to Properly Use EDTA Blood Collection Tubes for Accurate. [Link]
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Cornell University College of Veterinary Medicine. (n.d.). Sample collection. [Link]
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bevital. (2012-01-18). Stability study of 81 analytes in human whole blood, in serum and in plasma. [Link]
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ResearchGate. (n.d.). Stability of hematological analytes in BD Vacutainer tubes and.... [Link]
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Healthcare Tube. (n.d.). Best Practices for Collecting Blood Samples Using an EDTA Tube During Phlebotomy. [Link]
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Siny Medical. (2025-06-19). How Long Can Blood Be Stored in EDTA Tubes? – Storage. [Link]
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Healthcare Tube. (n.d.). The Role of EDTA in Preventing Coagulation: Ensuring Accurate Laboratory Test Results. [Link]
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The ANSI Blog. (n.d.). Blood Collection Standard Practices. [Link]
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Clinical and Laboratory Standards Institute. (2019-03-19). Order of Blood Draw Tubes and Additives. [Link]
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ResearchGate. (2025-08-06). (PDF) The Phantom Platelet Problem: Unmasking Ethylenediaminetetraacetic Acid (EDTA)-Induced Pseudo-Thrombocytopenia. [Link]
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Patsnap Synapse. (2024-07-17). What is the mechanism of Disodium edetate?. [Link]
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Lippi, G., & Plebani, M. (2025). Pseudothrombocytopenia and other conditions associated with spuriously low platelet counts. Haematologica, 110(3), 635-644. [Link]
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ResearchGate. (2014-12-05). How to prepare EDTA as anticoagulant for human blood collection?. [Link]
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Fildan, A. P., et al. (2021). Pseudothrombocytopenia—A Review on Causes, Occurrence and Clinical Implications. Journal of Clinical Medicine, 10(4), 593. [Link]
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Cornell University College of Veterinary Medicine. (n.d.). Sample collection. [Link]
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Kim, H. J., et al. (2023). Standards and Practice Guidelines for Venous Blood Collection: Consensus Recommendations from the Korean Society for Laboratory Medicine. Annals of Laboratory Medicine, 43(1), 1–16. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Collection of Diagnostic Venous Blood Specimens. [Link]
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Healthcare Tube. (n.d.). Standard Procedure for Collecting and Processing Blood Samples in Medical Laboratories. [Link]
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PATH. (n.d.). RBP-EIA: Collecting, Processing, and Handling Venous, Capillary, and Blood Spot Samples. [Link]
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American Certification Agency for Healthcare Professionals. (n.d.). New CLSI Venipuncture Guidelines. [Link]
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WEGO Medical. (2025-12-10). The Clinical Applications Of An EDTA Blood Collection Tube. [Link]
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Application Note & Protocol: A Researcher's Guide to Determining the Effective Concentration of Calcium Disodium EDTA
Abstract
Calcium Disodium Ethylenediaminetetraacetic Acid (CaNa₂EDTA) is a powerful chelating agent widely utilized in biomedical research to mitigate heavy metal toxicity, control metal-catalyzed reactions, and study the role of divalent cations in biological systems. Its efficacy, however, is critically dependent on its concentration. An insufficient dose may yield no effect, while an excessive dose can induce cytotoxicity by stripping essential physiological cations, leading to erroneous results and compromising the integrity of the experiment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal, effective concentration of CaNa₂EDTA for both in vitro and in vivo experimental models. We will explore the underlying principles of chelation, provide step-by-step protocols for cytotoxicity and efficacy testing, and offer field-proven insights to ensure scientifically sound and reproducible outcomes.
Introduction: The Double-Edged Sword of Chelation
Calcium Disodium EDTA is a coordination compound where the calcium ion is loosely bound to the EDTA molecule. Its primary mechanism of action involves exchanging its calcium ion for other divalent or trivalent metal ions with a higher binding affinity, forming a stable, water-soluble complex that can be excreted from biological systems.[1] This exchange is governed by the stability constant (K) of the metal-EDTA complex; the higher the constant, the more avidly EDTA binds to that metal.
The very property that makes CaNa₂EDTA an effective chelator—its strong affinity for divalent cations—is also the source of its potential toxicity. At high concentrations, it can deplete essential metals like zinc (Zn²⁺) and manganese (Mn²⁺) from metalloenzymes or strip magnesium (Mg²⁺) and calcium (Ca²⁺) from cell membranes, leading to cytotoxicity and confounding experimental results.[2][3][4] Therefore, determining the "effective concentration" is a balancing act: it must be high enough to chelate the target metal ion of interest but low enough to avoid significant off-target effects on the biological system. This guide provides the logical and methodological framework to define this therapeutic window.
Mechanism of Action: A Tale of Stability Constants
The decision of CaNa₂EDTA to bind a heavy metal (like Lead, Pb²⁺) over its loosely held Ca²⁺ is a thermodynamic certainty driven by the relative stability of the resulting complex. The logarithm of the stability constant (log K) provides a quantitative measure of this binding affinity.
The table below highlights why this process is so effective for heavy metals. The log K value for Pb-EDTA is orders of magnitude higher than for Ca-EDTA, ensuring a favorable exchange.
| Metal Ion | Log Stability Constant (log K) | Biological Relevance |
| Lead (Pb²⁺) | 18.0 | Primary target for chelation therapy |
| Zinc (Zn²⁺) | 16.5 | Essential cofactor, potential for off-target depletion |
| Copper (Cu²⁺) | 18.8 | Essential cofactor, higher affinity than lead |
| Iron (Fe³⁺) | 25.1 | Very high affinity, essential for many processes |
| Manganese (Mn²⁺) | 14.0 | Essential cofactor, susceptible to depletion |
| Calcium (Ca²⁺) | 10.6 | Displaced ion, basis of CaNa₂EDTA safety profile |
| Magnesium (Mg²⁺) | 8.7 | Essential cofactor, lower affinity |
| Note: Stability constants are pH-dependent and serve as a general guide.[5][6][7] |
The Experimental Workflow: A Step-by-Step Approach
Determining the effective concentration is a sequential process. The goal is to first establish a safe concentration range (in vitro) before evaluating for efficacy. This validated in vitro range then informs the starting doses for more complex in vivo studies.
Part A: In Vitro Concentration Determination
The first step is to define the therapeutic window in a controlled cellular environment. This involves two key experiments: a cytotoxicity assay to find the upper safe limit and an efficacy assay to find the lower effective limit.
Protocol 1: Determining the Cytotoxicity Threshold (IC₅₀)
Objective: To determine the concentration of CaNa₂EDTA that is toxic to the cell type used in your experimental model. This establishes the Maximum Non-Toxic Concentration (MNTC) for subsequent efficacy experiments.
Causality: High concentrations of EDTA can chelate essential cations from the cell culture media and cell membranes, disrupting cellular homeostasis and leading to cell death.[4] An MTT assay, which measures mitochondrial metabolic activity, is a reliable indicator of cell viability.
Materials:
-
Target cells (e.g., HepG2, SH-SY5Y, primary cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Calcium Disodium EDTA (reagent grade)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare EDTA Dilutions: Prepare a 2X stock solution of CaNa₂EDTA in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 20 mM down to 1 µM).
-
Expert Tip: A wide logarithmic range is crucial for the initial screen to capture the full dose-response curve.
-
-
Treatment: Remove the old medium from the cells. Add 100 µL of fresh medium to the "untreated control" wells. To the "vehicle control" wells, add medium. To the experimental wells, add 100 µL of the corresponding 2X CaNa₂EDTA dilutions to achieve a 1X final concentration. Include a "no cell" blank control.
-
Incubation: Incubate the plate for a duration relevant to your planned efficacy experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance of Treated / Absorbance of Untreated Control) * 100.
-
Plot % Viability vs. log[CaNa₂EDTA concentration] and use non-linear regression to calculate the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
-
The Maximum Non-Toxic Concentration (MNTC) is typically defined as the highest concentration that results in ≥90% cell viability. All subsequent efficacy experiments should use concentrations at or below the MNTC.
-
Part B: In Vivo Dose Determination
Translating in vitro findings to an in vivo model requires careful consideration of pharmacokinetics, metabolism, and systemic toxicity. The process begins with a dose-range finding study.
Protocol 2: In Vivo Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD)
Objective: To identify the Maximum Tolerated Dose (MTD) of CaNa₂EDTA in the chosen animal model. The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined period.
Causality: Systemic administration of CaNa₂EDTA can lead to acute toxicities, most notably nephrotoxicity, due to the excretion of large amounts of metal-EDTA complexes through the kidneys.[1][8] This protocol is designed to identify a dose that is safe for subsequent efficacy studies by monitoring for clear clinical and physiological signs of distress.[9][10]
Materials:
-
Test animals (e.g., mice or rats, as per IACUC guidelines)
-
Calcium Disodium EDTA (pharmaceutical grade)
-
Sterile vehicle for injection (e.g., 0.9% NaCl)
-
Appropriate caging and husbandry supplies
-
Calibrated scale for animal weight
-
Blood collection supplies (for optional clinical pathology)
Methodology:
-
Dose Selection (Literature Grounding):
-
Begin by reviewing literature for established doses. Clinical doses for lead poisoning in humans are often in the range of 50-75 mg/kg/day.[8][11] Animal studies have reported LD₅₀ values in rats to be as high as 10,000 mg/kg orally, but parenteral administration is significantly more toxic.[2][12]
-
Select a starting dose well below reported toxic levels. A conservative approach is to start at 1/10th of the lowest observed adverse effect level (LOAEL) if available.[13]
-
Design 3-4 dose levels, including a low, mid, and high dose, plus a vehicle control group. A geometric dose progression (e.g., 25, 50, 100 mg/kg) is often effective.[14]
-
-
Animal Acclimation & Grouping: Acclimate animals for at least one week. Randomly assign animals to dose groups (n=3-5 per sex per group is typical for a DRF study).
-
Administration:
-
Administer CaNa₂EDTA via the intended experimental route (e.g., intravenous, intraperitoneal). IV administration should be done slowly to avoid a rapid drop in blood pressure.[8]
-
Record the precise time of administration for each animal.
-
-
Monitoring & Clinical Observations:
-
Monitor animals continuously for the first few hours post-dose and at least twice daily for the duration of the study (typically 7-14 days).
-
Key Parameters to Record:
-
Mortality: Note time of death if applicable.
-
Clinical Signs: Record any signs of toxicity such as lethargy, piloerection, abnormal gait, changes in respiration, etc.
-
Body Weight: Measure daily. A sustained weight loss of >15-20% is a common humane endpoint.
-
Food/Water Intake: Monitor daily as a general health indicator.
-
-
-
Data Analysis & MTD Determination:
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose at which no mortality and no severe signs of toxicity (e.g., >10% body weight loss, significant clinical signs) are observed.
-
This MTD becomes the high dose for your subsequent, larger-scale efficacy studies. The low and mid-doses for the efficacy study should be fractions of the MTD (e.g., MTD/2, MTD/4).
-
Conclusion and Best Practices
Determining the effective concentration of CaNa₂EDTA is not a one-size-fits-all calculation but a systematic experimental process. By rigorously establishing the cytotoxicity profile in vitro and the maximum tolerated dose in vivo, researchers can define a therapeutic window that maximizes the desired chelating effect while minimizing confounding toxicity. This validated approach ensures that experimental outcomes are robust, reproducible, and scientifically sound. Always remember that the ideal concentration is system-dependent, and these protocols should be adapted to the specific cell type, animal model, and scientific question at hand.
References
- What is the mechanism of Edetate Calcium Disodium? - Patsnap Synapse. (2024).
- Understanding the Mechanisms and Applications of Calcium EDTA Chelation Therapy in Medical Treatments. (2024).
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Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. (2014). Journal of Mass Spectrometry, 49(7), 550-6. Retrieved from [Link]
-
Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. (2002). International Journal of Toxicology, 21 Suppl 2, 95-142. Retrieved from [Link]
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Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
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Ethylenediaminetetraacetic Acid (EDTA). (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]
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Dose determination in preclinical and clinical studies. (n.d.). Slideshare. Retrieved from [Link]
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Calcium Disodium EDTA: Uses, Safety, and Medical Applications. (n.d.). GetLabTest.com. Retrieved from [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
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Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
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Metal Complexes of EDTA: An Exercise in Data Interpretation. (1999). Journal of Chemical Education, 76(10), 1435. Retrieved from [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
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The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. (2022). Physical Chemistry Chemical Physics, 24(16), 9405-9421. Retrieved from [Link]
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Ethylenediaminetetraacetate, disodium and calcium disodium salts. (1974). WHO Food Additives Series 5. Retrieved from [Link]
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Stability constants for the EDTA–metal complexes. (n.d.). ResearchGate. Retrieved from [Link]
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Calcium disodium edetate. (n.d.). CHEO ED Outreach. Retrieved from [Link]
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PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved from [Link]
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What are the factors which affect the stability of chelates? (2017). Quora. Retrieved from [Link]
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Update on chelating agents in endodontic treatment: A systematic review. (2023). Journal of Clinical and Experimental Dentistry, 15(3), e246–e260. Retrieved from [Link]
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Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. (2021). Antimicrobial Agents and Chemotherapy, 65(12), e0089921. Retrieved from [Link]
-
Edetate Calcium Disodium Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]
-
Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study. (2023). The Journal of Contemporary Dental Practice, 24(10), 798–803. Retrieved from [Link]
-
Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. (2018). Brazilian Dental Journal, 29(4), 367-372. Retrieved from [Link]
-
Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. (2021). European Endodontic Journal, 6(3), 297–303. Retrieved from [Link]
-
Edetate Calcium Disodium. (2015). USP-NF. Retrieved from [Link]
-
CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE. (1986). FAO Knowledge Repository. Retrieved from [Link]
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Troubleshooting & Optimization
preventing degradation of calcium disodium EDTA in experimental solutions
Welcome to the technical support guide for Calcium Disodium EDTA (CaNa₂EDTA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in preparing, storing, and utilizing CaNa₂EDTA solutions for experimental use. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the stability and efficacy of your solutions, thereby safeguarding the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered when working with Calcium Disodium EDTA solutions.
Part 1: Fundamentals & Solution Preparation
Q1: What is Calcium Disodium EDTA, and why is it used instead of other EDTA salts?
Calcium Disodium EDTA is a chelating agent where the EDTA molecule is already complexed with calcium.[1] This pre-complexation is critical for applications where the depletion of free calcium ions from the experimental system (e.g., cell culture media, biological buffers) would be detrimental. Unlike Disodium EDTA, which will readily chelate available calcium and can induce hypocalcemia in biological systems, CaNa₂EDTA selectively chelates heavy metal ions that have a higher affinity for EDTA than calcium, such as lead, iron, and copper.[2] This exchange mechanism allows it to sequester problematic metal ions without disrupting essential calcium-dependent processes.
Q2: My CaNa₂EDTA powder won't dissolve in water. What am I doing wrong?
This is a common issue. The solubility of most EDTA salts, including the commonly used disodium EDTA dihydrate form for laboratory preparations, is highly pH-dependent.[3] At neutral or acidic pH, it is poorly soluble. To fully dissolve it, you must raise the pH of the solution.
Key Action: While preparing your solution, slowly add a strong base like Sodium Hydroxide (NaOH), typically as pellets or a concentrated solution (e.g., 10N NaOH), while stirring continuously. The powder will dissolve as the pH approaches 8.0.[3] Be patient and add the base incrementally to avoid overshooting the target pH.[3]
Q3: How do I prepare a standard 0.5 M stock solution of CaNa₂EDTA?
Preparing a stable and accurate stock solution is the first step to reliable experiments. You will need to use the disodium EDTA dihydrate form and adjust the pH. See Protocol 1 for a detailed, step-by-step methodology. It is crucial to use high-purity water (e.g., Milli-Q or equivalent) to avoid introducing trace metal contaminants that the EDTA will immediately chelate.
Part 2: Stability and Key Degradation Factors
Q4: What are the main factors that cause CaNa₂EDTA to degrade in my solutions?
The primary factors that compromise the stability of CaNa₂EDTA solutions are improper pH, elevated temperature, and exposure to light.
-
pH: The stability of the metal-EDTA complex is highly dependent on pH. Under acidic conditions (pH < 4-5), hydrogen ions (H⁺) compete with the chelated metal ion by protonating the carboxyl groups on the EDTA molecule.[4] This weakens the coordination bonds and can lead to the release of the calcium ion, reducing the compound's effectiveness.[4] Conversely, at very high pH levels (e.g., > 9), some metal ions (like iron) can precipitate as hydroxides, breaking down the chelate.[4] For general use, maintaining a pH between 6.5 and 7.5 is recommended for a 1% solution.[1]
-
Temperature: While stable at room temperature, CaNa₂EDTA undergoes thermal degradation at elevated temperatures (significant degradation occurs above 175°C).[5] The degradation process involves hydrolysis, which breaks down the EDTA molecule into smaller components like iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA), destroying its chelating ability.[5][6] Therefore, autoclaving should be approached with caution, and prolonged exposure to high heat should be avoided.
-
Light: Photodegradation is a key pathway for the breakdown of EDTA, particularly when it is complexed with transition metals like iron(III).[7] Direct photolysis can occur at wavelengths below 400 nm.[7] To prevent gradual degradation and loss of activity, solutions should always be stored in amber or opaque containers to protect them from light.[7]
Q5: Can I autoclave my CaNa₂EDTA solution for sterilization?
While EDTA solutions can be autoclaved, it is not the preferred method due to the risk of thermal degradation. Studies have shown that significant decomposition of EDTA chelates begins at elevated temperatures.[5][6] If sterilization is required, filter sterilization using a 0.22 µm filter is the recommended method as it does not expose the solution to heat stress.[3] If autoclaving is unavoidable, minimize the cycle time and allow the solution to cool promptly.
Q6: How long can I store my CaNa₂EDTA solution, and under what conditions?
When prepared correctly and stored properly, a CaNa₂EDTA stock solution (e.g., 0.5 M, pH 8.0) is quite stable. For optimal shelf life:
-
Storage Temperature: Store at 2-8°C (refrigerated). Do not freeze, as this can cause the solute to precipitate out of solution.
-
Light Protection: Store in an amber or foil-wrapped bottle to protect from light.[7]
-
Container: Use a tightly sealed, high-quality glass or chemically resistant plastic container to prevent contamination and evaporation.
Under these conditions, a stock solution can be considered stable for several months. However, for critical applications, it is best practice to prepare fresh solutions more frequently or to re-standardize the solution if it has been stored for an extended period.
Part 3: Troubleshooting Common Issues
Q7: I noticed a precipitate in my stored CaNa₂EDTA solution. What is it and can I still use it?
Precipitation in a stored solution can be due to a few factors:
-
pH Shift: If the pH of the solution has dropped over time (e.g., due to CO₂ absorption from the air), the EDTA salt may have started to fall out of solution. Gently warming the solution and readjusting the pH to 8.0 may redissolve the precipitate.
-
Low Temperature Storage: If the solution was stored at too low a temperature or frozen, the solute may have crystallized. Again, gentle warming and thorough mixing can resolve this.
-
Contamination: If the precipitate does not redissolve upon warming and pH adjustment, it may be due to contamination. In this case, the solution should be discarded.
It is not recommended to use a solution with unexplained precipitation, as the concentration will no longer be accurate.
Q8: My experiment, which relies on chelation, is not working as expected. How can I confirm my CaNa₂EDTA solution is still active?
A loss of chelating activity is a direct sign of degradation. To verify the integrity of your solution, you can perform a simple quality control check. A common method is to perform a titration. By titrating your EDTA solution against a solution with a known concentration of a metal ion (like Calcium Carbonate or Zinc), you can determine the effective concentration of active chelator.[8][9] See Protocol 2 for a conceptual outline of this process. If the calculated molarity is significantly lower than expected, the solution has likely degraded and should be replaced.
Visual Diagrams & Workflows
Key Factors Influencing CaNa₂EDTA Solution Stability
Caption: Factors that directly impact the stability of CaNa₂EDTA solutions.
Troubleshooting Workflow for Solution Degradation
Caption: A logical workflow for troubleshooting common CaNa₂EDTA solution issues.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Risks of Deviation |
| pH | 6.5 - 8.0 (for working solutions) | < 6.0: Risk of EDTA protonation and release of chelated ions, reducing efficacy.[4] > 8.5: Risk of precipitation of certain metal hydroxides.[4] |
| Temperature | Storage: 2-8°C. Avoid freezing. | High Temp (>40°C): Accelerates hydrolytic degradation.[5][6] Freezing: Can cause irreversible precipitation of the solute. |
| Light Exposure | Store in amber or opaque containers. | UV light can induce photolytic degradation, breaking down the EDTA molecule and reducing chelating capacity.[7] |
| Solvent | Deionized, distilled, or Milli-Q water. | Tap water or lower-grade water contains metal ions that will be chelated by the EDTA, reducing its effective concentration for the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.5 M Calcium Disodium EDTA Stock Solution (pH 8.0)
Materials:
-
Disodium EDTA Dihydrate (EDTA·Na₂·2H₂O), MW: 372.24 g/mol
-
High-purity, metal-free water
-
Sodium Hydroxide (NaOH) pellets or 10N solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask and beaker
-
0.22 µm sterile filter unit (optional)
Methodology:
-
Weigh the EDTA: Accurately weigh 186.1 g of Disodium EDTA Dihydrate.
-
Add to Water: Add the powder to a beaker containing ~800 mL of high-purity water. The solution will appear milky and the powder will not fully dissolve.
-
Stir the Solution: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Adjust the pH: While stirring, begin adding NaOH. If using pellets, add a few at a time. If using a 10N solution, add it dropwise. Monitor the pH continuously.
-
Dissolve the EDTA: As the pH approaches 8.0, the EDTA powder will completely dissolve, and the solution will become clear.[3] Be careful not to overshoot the pH. If you do, you can back-titrate with a small amount of HCl, but this is not ideal.
-
Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the flask. Carefully add water to bring the final volume to the 1.0 L mark.
-
Sterilization (Optional): If a sterile solution is required, pass it through a 0.22 µm filter unit.
-
Storage: Transfer the final solution to a clearly labeled, tightly sealed amber glass bottle and store at 2-8°C.
Protocol 2: Quality Control via Standardization Titration
This protocol provides a conceptual framework for verifying the concentration of your prepared EDTA solution.
Principle: The concentration of the prepared EDTA solution is determined by titrating it against a primary standard of known concentration, such as Calcium Carbonate (CaCO₃). An indicator that changes color in the presence of free metal ions (like Eriochrome Black T) is used to identify the endpoint.
Abbreviated Workflow:
-
Prepare a Standard: Accurately weigh a small amount of dried Calcium Carbonate and dissolve it in dilute HCl to create a standard solution of Ca²⁺ ions.[8][9]
-
Buffer the Solution: Add an ammonia buffer to the calcium solution to bring the pH to ~10.
-
Add Indicator: Add a small amount of Eriochrome Black T indicator. The solution will turn wine-red in the presence of free Ca²⁺ ions.
-
Titrate with EDTA: Slowly titrate your prepared EDTA solution into the calcium solution. The EDTA will chelate the free Ca²⁺.
-
Observe Endpoint: The endpoint is reached when all the Ca²⁺ has been chelated, and the indicator changes color from wine-red to a distinct blue.
-
Calculate Molarity: Using the volume of EDTA solution required to reach the endpoint and the known moles of CaCO₃, calculate the precise molarity of your EDTA stock solution.
This validation step ensures that your solution has the correct concentration and has not degraded during preparation or storage.
References
-
Healthline. Calcium Disodium EDTA: Applications, Safety and Side Effects. [Link]
-
Ataman Kimya. CALCIUM DISODIUM EDTA. [Link]
-
PubChem. Edetate Calcium Disodium Anhydrous. [Link]
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ResearchGate. Thermal degradation of EDTA chelates in aqueous solution. [Link]
-
Wikipedia. Ethylenediaminetetraacetic acid. [Link]
-
ResearchGate. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. [Link]
-
Electronic Code of Federal Regulations (eCFR). 21 CFR 172.120 -- Calcium disodium EDTA. [Link]
-
PubMed. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. [Link]
-
Everyday Health. Calcium Disodium EDTA: Uses, Side Effects, and Safety. [Link]
-
National Center for Biotechnology Information. Ethylenediaminetetraacetic Acid (EDTA). [Link]
-
Food and Agriculture Organization of the United Nations. CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE. [Link]
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Patsnap Synapse. What is the mechanism of Edetate Calcium Disodium? [Link]
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Pharmaguideline. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA). [Link]
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Regulations.gov. Edetate Disodium and Edetate Disodium Calcium: Summary Report. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. [Link]
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Canadian Journal of Chemistry. Thermal degradation of EDTA chelates in aqueous solution. [Link]
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MDPI. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. [Link]
-
Wellyou Tech. The Effect of pH on the Stability of EDTA Chelates. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. [Link]
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U.S. Pharmacopeia. BRIEFING Edetate Calcium Disodium, USP 29 page 779. [Link]
-
Prime Scholars Library. The effect of pH, temperature, additives (CaCl2 and EDTA) on the stability of pure recombinant Phlebia radiata wild-type and mut. [Link]
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The New Zealand Medical Journal. Dangers of two similar sounding forms of edetate. [Link]
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MDPI. Theoretical Study on the Thermal Decomposition Mechanism of Fe(EDTA)− and Fe(EDTMP)−. [Link]
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Sharebiology. Preparation of EDTA solution. [Link]
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ResearchGate. Proposed effect of pH on the stepwise degradation of EDTA at 200 °C... [Link]
-
PubMed. Analysis of EDTA and DTPA. [Link]
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PubMed Central. Effect of disodium EDTA chelation regimen on cardiovascular events in patients with previous myocardial infarction: The TACT Randomized Trial. [Link]
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Science.gov. edta titration method: Topics. [Link]
-
Pharma Dekho. sop for preparation and standardization 0.1M Disodium Edetate. [Link]
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Technical Support Center: Optimizing Calcium Disodium EDTA Chelation Efficiency
A Senior Application Scientist's Guide to Navigating the Critical Role of pH
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Calcium Disodium EDTA (CaNa₂EDTA), with a specific focus on the critical impact of solution pH on its chelation efficiency.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the interaction between pH and EDTA's chelating capabilities.
Q1: What is the fundamental mechanism of EDTA chelation?
A: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent due to its structure, which includes two amino groups and four carboxyl groups.[1] These groups contain lone pairs of electrons that can form strong coordinate bonds with metal ions. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively "wrapping around" it to form a stable, water-soluble complex.[2][3] This process, known as chelation, sequesters the metal ion, preventing it from participating in other reactions.[3] The resulting cage-like structure is highly stable.[2]
Q2: How does pH fundamentally influence the chelation efficiency of EDTA?
A: The pH of the solution is the most critical factor governing EDTA's ability to chelate metal ions.[1] EDTA is a polyprotic acid, meaning it can exist in various protonated forms depending on the hydrogen ion (H⁺) concentration.[2] At low pH, the carboxylate and amine groups of the EDTA molecule become protonated. This protonation neutralizes the negative charges and engages the lone pair electrons that would otherwise be available to bind with a metal ion, thereby significantly reducing the chelation efficiency.[1][4] Conversely, as the pH increases, EDTA becomes progressively deprotonated, exposing the negatively charged carboxylate groups and making the lone pairs on the nitrogen atoms more available.[3] The fully deprotonated form (Y⁴⁻) is the most effective species for chelation.[2][5]
Q3: What are the different protonated forms of EDTA, and how do they relate to pH?
A: EDTA can exist in seven distinct forms in an aqueous solution, from the fully protonated H₆Y²⁺ at a very low pH to the fully deprotonated Y⁴⁻ at a high pH. The transition between these forms is governed by a series of pKa values. The fully deprotonated Y⁴⁻ species, which is the most active form for chelation, begins to dominate at pH values above 10.[6][7]
Diagram: pH-Dependent Speciation of EDTA
The following diagram illustrates the relationship between pH and the predominant form of EDTA in solution. Effective chelation relies on the availability of the deprotonated Y⁴⁻ species.
Caption: pH-dependent forms of EDTA in solution.
Q4: What is the concept of a "conditional stability constant" for EDTA complexes?
A: The stability constant (K) indicates the strength of the bond between a metal ion and EDTA.[4] However, because the concentration of the active Y⁴⁻ form of EDTA is pH-dependent, the effective stability of the metal-EDTA complex also changes with pH. This is captured by the "conditional stability constant" (K'). At lower pH values, the concentration of Y⁴⁻ is very low, resulting in a lower K' and less stable complex formation, even if the absolute stability constant is high. For chelation to be effective (typically considered >99% complete), the pH must be high enough to ensure a sufficiently large conditional stability constant.
| pH Level | Predominant EDTA Species | Availability of Y⁴⁻ for Chelation | Effective Stability of Ca-EDTA Complex |
| < 4 | H₆Y²⁺, H₅Y⁺, H₄Y, H₃Y⁻ | Extremely Low | Very Low / Negligible |
| 4 - 7 | H₂Y²⁻, HY³⁻ | Low to Moderate | Moderate |
| 8 - 10 | HY³⁻, Y⁴⁻ | High | High |
| > 10 | Y⁴⁻ | Very High (Dominant Species) | Maximum |
Table 1: Qualitative relationship between pH, EDTA speciation, and the effective stability of the Calcium-EDTA complex.
Q5: Why is Calcium Disodium EDTA (CaNa₂EDTA) used instead of Disodium EDTA (Na₂EDTA) for applications like treating heavy metal poisoning?
A: Calcium Disodium EDTA is used in medical applications to prevent a dangerous drop in blood calcium levels (hypocalcemia).[8][9] Na₂EDTA has a very high affinity for calcium and, if administered, would chelate and remove essential calcium ions from the body, which can have severe physiological consequences.[10] By pre-complexing the EDTA with calcium, the CaNa₂EDTA molecule will preferentially exchange its calcium for heavy metals like lead, mercury, or cadmium, for which it has a higher affinity.[8][11] This allows for the removal of toxic metals while minimizing the depletion of the body's essential calcium.[12]
Troubleshooting Guide
This section provides practical solutions to common problems encountered during experiments involving CaNa₂EDTA chelation.
Problem 1: My CaNa₂EDTA solution is not effectively chelating metal ions in my sample.
Cause & Solution: The most likely cause is that the pH of your solution is too low. In acidic conditions (e.g., pH < 7), the EDTA molecule is protonated, which severely inhibits its ability to bind metal ions.[1] The stability of the Ca-EDTA complex, and its ability to exchange calcium for other metals, decreases significantly in acidic environments.[1]
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to accurately determine the current pH of your experimental solution.
-
Adjust the pH: Slowly add a base, such as sodium hydroxide (NaOH), to raise the pH.[13] For many applications involving divalent cations like Ca²⁺, a pH of 8.0 or higher is required for effective chelation.[13][14] For robust chelation of calcium itself, a pH of 10-12 is often optimal.[15][16]
-
Re-evaluate Chelation: After pH adjustment, re-measure the concentration of free metal ions to confirm that chelation has proceeded to completion.
Problem 2: I'm observing a precipitate after adding CaNa₂EDTA to my solution containing other metal ions.
Cause & Solution: While low pH is a common issue, an excessively high pH can also cause problems, especially when dealing with metal ions other than calcium. At high pH values, many metal ions will precipitate out of solution as metal hydroxides (e.g., Fe(OH)₃ or Zn(OH)₂).[1] This precipitation competes directly with the EDTA chelation process.[17] If the metal hydroxide is very insoluble, it may form before the EDTA has a chance to chelate the metal ion.
Troubleshooting Steps:
-
Identify the Metal Ion: Determine the identity of the metal ions in your sample.
-
Consult Stability Data: Research the pH at which your specific metal ion begins to precipitate as a hydroxide.
-
Optimize pH: Adjust the pH to a range that is high enough for effective EDTA chelation but low enough to prevent metal hydroxide precipitation. This often requires finding a "sweet spot" specific to your experimental system. For example, iron chelation can be compromised at a pH above 8-9 due to the formation of iron hydroxide.[1]
Diagram: Troubleshooting Workflow for Inefficient Chelation
Use this logical diagram to diagnose and resolve issues with CaNa₂EDTA chelation.
Caption: A step-by-step workflow for troubleshooting chelation issues.
Problem 3: How do I experimentally determine the optimal pH for my specific drug formulation or assay?
A: Determining the optimal pH is an essential part of method development. The following protocol provides a systematic approach.
Experimental Protocol: Determining Optimal pH for Chelation
-
Preparation: Prepare several identical aliquots of your sample solution (e.g., your drug formulation buffer containing the target metal ion).
-
pH Gradient: Adjust the pH of each aliquot to create a range of values. For example, create samples at pH 6.0, 7.0, 8.0, 9.0, and 10.0. Use a calibrated pH meter and small, precise additions of a dilute acid (e.g., HCl) or base (e.g., NaOH) for adjustment.
-
EDTA Addition: Add a stoichiometric amount of Calcium Disodium EDTA to each aliquot. Ensure rapid and thorough mixing.
-
Equilibration: Allow the samples to equilibrate for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Quantification of Free Metal: Measure the concentration of the remaining unchelated metal ion in each sample. This can be done using various analytical techniques:
-
Ion-Selective Electrode (ISE): Provides a direct measurement of free ion activity.
-
Colorimetric Indicators: Use an indicator that changes color in the presence of the free metal ion (common in complexometric titrations).
-
Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: Requires separation of the chelated complex from the free ion first.
-
-
Analysis: Plot the concentration of the free metal ion against the pH. The optimal pH corresponds to the point where the free metal ion concentration is at its minimum. This indicates the highest chelation efficiency.
References
-
Butovych, H., et al. (2021). Role of EDTA protonation in chelation-based removal of mercury ions from water. Physical Chemistry Chemical Physics. [Online]. Available: [Link]
-
Wellyou Tech. (2025). The Effect of pH on the Stability of EDTA Chelates. [Online]. Available: [Link]
-
Butovych, H., et al. (2021). Role of EDTA protonation in chelation-based removal of mercury ions from water. Physical Chemistry Chemical Physics. [Online]. Available: [Link]
-
Keshavarz, F., et al. (2024). Role of EDTA protonation in chelation-based removal of mercury ions from water. Physical Chemistry Chemical Physics. [Online]. Available: [Link]
-
JoVE. (2024). EDTA: Chemistry and Properties. [Online]. Available: [Link]
-
YouTube. (2021). Lesson 48 EDTA Chelation. [Online]. Available: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edetate Calcium Disodium? [Online]. Available: [Link]
-
A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals. (n.d.). [Online]. Available: [Link]
-
Science.gov. (n.d.). calcium disodium edta: Topics. [Online]. Available: [Link]
-
Huaqingyuan Agriculture. (2026). What is the stability constant of EDTA complexes? [Online]. Available: [Link]
-
Academia.edu. (n.d.). Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. [Online]. Available: [Link]
-
Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. (2023). PubMed Central. [Online]. Available: [Link]
-
ResearchGate. (2025). Effect of pH, sulfate and sodium on the EDTA titration of calcium. [Online]. Available: [Link]
-
Quora. (2020). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution? [Online]. Available: [Link]
-
Clinical use of the metal chelators calcium disodium edetate, DMPS, and DMSA. (2025). [Online]. Available: [Link]
-
Pediatric Oncall. (n.d.). Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Online]. Available: [Link]
-
World Health Organization (WHO). (n.d.). Edetic acid (EDTA) in Drinking-water. [Online]. Available: [Link]
-
Effect of pH, light, and temperature on Fe-EDTA chelation and Fe hydrolysis in seawater. (2025). [Online]. Available: [Link]
-
AccessMedicine. (n.d.). EDTA, CALCIUM (CALCIUM DISODIUM EDTA, CALCIUM DISODIUM EDETATE, CALCIUM DISODIUM VERSENATE). [Online]. Available: [Link]
-
GetLabTest.com. (n.d.). Calcium Disodium EDTA: Uses, Safety, and Medical Applications. [Online]. Available: [Link]
-
GUIDE TO EDTA CONTAMINATION. (n.d.). [Online]. Available: [Link]
-
Drugs.com. (2025). Edetate Calcium Disodium: What is it and where is it used? [Online]. Available: [Link]
-
CIGMAT. (n.d.). Effect of pH on EDTA Method of Measuring Calcium. [Online]. Available: [Link]
-
Reddit. (2022). Removing EDTA from protein samples? [Online]. Available: [Link]
-
Everyday Health. (2025). Calcium Disodium EDTA: Uses, Side Effects, and Safety. [Online]. Available: [Link]
-
YouTube. (2022). Preparing EDTA stock solutions. [Online]. Available: [Link]
-
Scribd. (n.d.). Effect of PH On EDTA Equilibria 30. [Online]. Available: [Link]
-
PLOS One. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Applications of Calcium Disodium EDTA in Modern Industries. [Online]. Available: [Link]
Sources
- 1. wellyoutech.com [wellyoutech.com]
- 2. Video: EDTA: Chemistry and Properties [jove.com]
- 3. quora.com [quora.com]
- 4. agrownutrient.com [agrownutrient.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
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addressing calcium disodium EDTA-induced artifacts in microscopy
An Application Scientist's Guide to Navigating Calcium Disodium EDTA-Induced Artifacts in Microscopy
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize Calcium Disodium EDTA (Ethylenediaminetetraacetic acid) in their experimental workflows and encounter challenges with microscopy-based assays. As a senior application scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the mechanisms behind EDTA-induced artifacts, enabling you to proactively design robust and reliable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and pressing issues that researchers face when using EDTA.
Q1: Why do my cells appear rounded and detached after EDTA treatment?
This is the most common morphological artifact caused by EDTA. The underlying reason is that EDTA is a strong chelating agent for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). Cell-to-cell and cell-to-substrate adhesions are primarily mediated by proteins like cadherins and integrins, respectively. These adhesion molecules require calcium to maintain their proper conformation and function. By sequestering the available calcium, EDTA effectively disrupts these adhesion complexes, leading to a loss of normal cell morphology, rounding, and detachment from the culture surface.
Q2: My nuclear staining (e.g., DAPI, Hoechst) looks patchy and irregular after using EDTA. What's happening?
The structure of chromatin within the nucleus is highly dependent on the presence of divalent cations like Mg²⁺ and Ca²⁺. These ions help to neutralize the negative charges of the DNA phosphate backbone, allowing for proper condensation and organization of chromatin. When you introduce EDTA, it chelates these essential cations, leading to chromatin decondensation and an altered nuclear architecture. This can result in a diffuse, patchy, or irregular staining pattern that may be misinterpreted as a biological effect like apoptosis.
Q3: Can EDTA affect the intensity of my fluorescent signal?
Yes, although it's an indirect effect. While Calcium Disodium EDTA itself is not known to directly quench most common fluorophores, its action on the cell can lead to apparent changes in fluorescence intensity. For instance, if EDTA-induced cell rounding causes the cell to become thicker, the signal from a cytoplasmic fluorophore might appear more concentrated and therefore brighter. Conversely, if cell detachment leads to a loss of cells from the field of view during wash steps, the overall signal intensity in your analysis will decrease, potentially confounding your results.
Q4: I use EDTA to inhibit DNases. Could this be affecting other parts of my experiment?
Absolutely. While EDTA is effective at inhibiting metalloenzymes like DNases that require Mg²⁺ as a cofactor, it is not specific. It will also inhibit other critical enzymes that depend on divalent cations, such as certain phosphatases and kinases. This broad-spectrum inhibition can have unintended consequences on cellular signaling pathways and post-translational modifications that you may be trying to study, leading to misleading experimental outcomes.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for resolving specific EDTA-related problems.
Guide 1: Mitigating Morphological Artifacts and Cell Loss
The core principle here is to find the minimum effective concentration and incubation time of EDTA that achieves your primary goal (e.g., cell detachment) without causing excessive morphological disruption.
The Problem: Cells are detaching uncontrollably or appear shrunken and unhealthy, making imaging and analysis impossible.
The Scientific Rationale: The kinetics of cation chelation by EDTA are concentration, time, and temperature-dependent. Many standard protocols use an excess of EDTA for a prolonged period, which is often unnecessary and detrimental to cell health. The goal is to gently disrupt adhesions just enough for your application without causing irreversible damage.
Step-by-Step Protocol for Optimization:
-
Establish a Baseline: Start with your current protocol (e.g., 0.5 mM EDTA in PBS for 5 minutes at 37°C). Image the cells before and after treatment to document the extent of the artifact.
-
Titrate EDTA Concentration: Prepare a dilution series of Calcium Disodium EDTA in a calcium and magnesium-free buffer (e.g., PBS w/o Ca²⁺/Mg²⁺). It is crucial to use a cation-free buffer as the base to ensure your EDTA concentration is the only variable.
-
Test concentrations ranging from 0.05 mM to 1.0 mM.
-
-
Optimize Incubation Time: For each concentration, test different incubation times, starting from 1 minute and increasing incrementally (e.g., 1, 2, 5, 10 minutes).
-
Control Temperature: Perform incubations at different temperatures (Room Temperature, 37°C). Enzymatic processes involved in cell detachment are slower at lower temperatures, which may allow for a more controlled reaction.
-
Assess and Quantify: After each condition, immediately wash the cells gently with a complete medium containing serum (the serum proteins will help inactivate any residual EDTA) and image. Quantify cell morphology (e.g., circularity) and cell count to determine the optimal condition.
Optimization Workflow Diagram
Caption: Workflow for optimizing EDTA treatment conditions.
Quantitative Data Summary Table:
| Parameter | Range to Test | Starting Point | Goal |
| EDTA Concentration | 0.05 mM - 1.0 mM | 0.2 mM | Lowest effective concentration |
| Incubation Time | 1 - 10 minutes | 3 minutes | Shortest effective time |
| Temperature | Room Temp (20-25°C) vs. 37°C | Room Temp | Lowest effective temperature |
| Buffer | PBS w/o Ca²⁺/Mg²⁺ | N/A | Consistent use is critical |
Guide 2: Preserving Nuclear Architecture During Staining
The Problem: Nuclear morphology is compromised, and chromatin staining is non-uniform, preventing accurate analysis of nuclear events.
The Scientific Rationale: The structural integrity of chromatin is actively maintained by a balance of cations. Removing them with EDTA causes a rapid, artificial decondensation. The key to preventing this is to either fix the cells before EDTA treatment or to use an alternative method for your primary purpose if fixation is not possible.
Protocol 1: Fixation-First Approach (Recommended)
-
Wash: Gently wash cells with warm PBS (with Ca²⁺/Mg²⁺) to remove media components.
-
Fix: Immediately fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. This will cross-link proteins and lock the cellular structures, including the chromatin, in place.
-
Wash: Wash three times with PBS.
-
Permeabilize: If staining for intracellular targets, permeabilize with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Apply EDTA (If Necessary): At this stage, you can apply your EDTA-containing buffer if it is required for a subsequent step (e.g., some antigen retrieval protocols). The fixation will protect the gross nuclear morphology.
-
Proceed with Staining: Continue with your standard immunofluorescence or nuclear staining protocol.
Protocol 2: Using Alternative, Weaker Chelators
If fixation before treatment is not an option (e.g., in live-cell imaging or for certain enzyme activity assays), consider replacing EDTA.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): EGTA has a much higher affinity for Ca²⁺ than for Mg²⁺. If your goal is to primarily disrupt Ca²⁺-dependent cell adhesions while preserving Mg²⁺-dependent chromatin structure, EGTA can be a superior choice. Substitute EDTA with an equimolar concentration of EGTA in your protocol and re-optimize as described in Guide 1.
Decision Logic Diagram
Caption: Decision tree for preserving nuclear morphology.
References
-
The role of cadherins in the maintenance of epithelial integrity. Gumbiner, B. M. (1996). Cell. [Link]
-
A comparison of the affinities of EGTA and EDTA for calcium and magnesium. Harrison, S. M., & Bers, D. M. (1987). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Magnesium and the activity of the restriction endonuclease EcoRI. Modrich, P. (1982). CRC Critical Reviews in Biochemistry. [Link]
-
The role of divalent cations in chromatin structure. Luger, K., & Hansen, J. C. (2005). Current Opinion in Structural Biology. [Link]
-
Integrins: a family of cell-surface receptors. Hynes, R. O. (1987). Cell. [Link]
Technical Support Center: Minimizing the Effect of Calcium Disodium EDTA on Cell Viability
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the effective use of Calcium Disodium EDTA in cell culture, with a primary focus on preserving maximum cell viability. We will explore the mechanisms of action, troubleshoot common experimental issues, and provide optimized protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of EDTA in cell culture applications.
Q1: What is the fundamental role of EDTA in cell culture? Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used to detach adherent cells from culture surfaces.[1][2] Its primary function is to sequester divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4][5] These ions are critical cofactors for cell adhesion molecules (CAMs), such as cadherins and integrins, which anchor cells to the extracellular matrix and to each other.[6][7][8] By binding these cations, EDTA disrupts these interactions, causing the cells to detach.[9] It is often combined with the enzyme trypsin to enhance the dissociation process, as the chelation activity of EDTA improves trypsin's access to its target proteins.[10][11]
Q2: What is the primary mechanism of EDTA-induced cytotoxicity? EDTA-induced cell death primarily stems from the excessive depletion of essential divalent cations, which compromises cell membrane integrity and can trigger apoptosis (programmed cell death) or necrosis.[4] The removal of extracellular calcium can induce significant oxidative stress and disrupt mitochondrial function, further contributing to cell injury.[12] Prolonged exposure or overly high concentrations can strip essential proteins from the cell surface, causing irreparable damage.[5]
Q3: Are all cell lines equally sensitive to EDTA treatment? No, sensitivity to EDTA is highly dependent on the cell type.[4][13] Some cell lines, particularly primary cells or sensitive stem cell lines, may exhibit significant toxicity even at low concentrations, while more robust lines like HeLa or HEK293 may be more resilient. Therefore, it is crucial to empirically determine the optimal concentration and incubation time for each specific cell line to minimize cytotoxicity.[1][14]
Q4: Is it safe to use EDTA in serum-free media (SFM)? Using EDTA in SFM requires significant caution. Serum contains various proteins, including α1-antitrypsin, which naturally inhibit and partially neutralize enzymes like trypsin.[1] In the absence of serum, the activity of a Trypsin-EDTA solution is much more potent.[15] Consequently, both the concentration and the incubation time must be significantly reduced to prevent widespread cell damage. Neutralization must be achieved by adding a specific trypsin inhibitor (e.g., soybean trypsin inhibitor) or by diluting the cell suspension with a large volume of culture medium followed by centrifugation to remove the detachment solution.[1][16]
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during cell detachment with EDTA.
Problem: Critically Low Cell Viability Post-Detachment
Q: After detaching my cells with EDTA, a Trypan Blue stain shows very low viability. What are the common causes and how can I resolve this?
Low viability is the most common issue when using EDTA. The cause is often multifactorial, stemming from a combination of chemical toxicity and mechanical stress. Below is a systematic guide to identifying and solving the root cause.
| Potential Cause | Recommended Action | Scientific Rationale |
| 1. Excessive EDTA Concentration | Perform a concentration titration experiment. Start at a low concentration (e.g., 0.5 mM) and increase incrementally.[4] | Different cell lines have varying tolerances to cation chelation. Concentrations as low as 100 µM have been shown to be toxic to some cell types, while others can tolerate up to 10 mM for short periods.[17][18] |
| 2. Prolonged Incubation Time | Optimize incubation time, starting with a short period (2-5 minutes). Monitor detachment progress under a microscope every 1-2 minutes.[1] | The longer the exposure, the more significant the disruption to the cell membrane and internal calcium homeostasis, leading to apoptosis.[4][19][20] |
| 3. Excessive Mechanical Stress | After neutralization, create a single-cell suspension by gently pipetting the solution up and down only 3-5 times. Avoid creating bubbles. | Cells that have been exposed to a chelating agent have compromised membranes and are extremely fragile. Vigorous pipetting or vortexing will cause widespread lysis.[4] |
| 4. Suboptimal Reagent Temperature | Always pre-warm the PBS wash solution and the EDTA/Trypsin-EDTA solution to 37°C before adding them to the cells.[5] | Cells are sensitive to rapid temperature changes. Adding cold reagents induces a stress response that can exacerbate the damage caused by EDTA. |
| 5. Poor Pre-Detachment Cell Health | Only passage cells that are in the logarithmic growth phase (typically 70-85% confluent). Do not use cultures that are over-confluent or unhealthy. | Over-confluent cells may have already begun to undergo contact inhibition and apoptosis. These cells are weaker and less likely to survive the stress of detachment.[4] |
| 6. Incomplete Neutralization (if using Trypsin-EDTA) | Add at least 2-4 volumes of complete medium containing fetal bovine serum (FBS) to inactivate the trypsin. If using SFM, use a specific trypsin inhibitor.[1] | Residual trypsin activity will continue to digest cell surface proteins, leading to cell death. |
The following workflow provides a systematic approach to optimizing your cell detachment protocol.
Caption: Systematic workflow for optimizing EDTA treatment to maximize cell viability.
Problem: Incomplete Cell Detachment
Q: My cells are not detaching from the flask, or only detaching in patches. What should I try?
Incomplete detachment suggests that the chelation is insufficient to fully disrupt the cell adhesion complexes.
-
Ensure a Thorough PBS Wash: Residual serum from the culture medium is a primary cause of detachment failure. Serum contains high concentrations of divalent cations and proteins that inhibit EDTA and trypsin. Always wash the cell monolayer once or twice with a Ca²⁺ and Mg²⁺-free balanced salt solution (like PBS or HBSS) before adding the detachment solution.[1][5]
-
Verify Reagent Activity: EDTA solutions are stable, but enzymatic partners like trypsin can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[21] If in doubt, use a fresh aliquot of the solution.
-
Incremental Increase in Incubation Time: If cells are not detaching after the standard time, increase the incubation period by 1-2 minute intervals. Monitor the cells closely under a microscope. Gentle tapping of the flask can help dislodge the cells.[6][22]
-
Consider a Stronger Formulation: For very strongly adherent cell lines, EDTA alone may be insufficient. Using a combined 0.25% Trypsin-EDTA solution may be necessary.[10] The trypsin will enzymatically cleave the adhesion proteins that are exposed after EDTA chelates the calcium ions.
Problem: Cell Clumping After Detachment
Q: After creating a cell suspension, my cells form large clumps. How can I achieve a single-cell suspension?
Cell clumping is usually caused by the release of DNA from a small population of lysed cells or by incomplete dissociation.
-
Gentle Dissociation: After neutralizing the EDTA, ensure you are creating a single-cell suspension by gently pipetting the liquid against the side of the vessel. Do not pipette too vigorously.[1]
-
Add DNase I: Extracellular DNA is very sticky and is a major cause of cell aggregation. The addition of DNase I (at ~20-100 µg/mL) to the cell suspension can help by digesting these DNA strands. Important: DNase I requires Mg²⁺ for its activity, which EDTA chelates. Therefore, DNase should be added after the EDTA has been neutralized or removed by centrifugation and the cells have been resuspended in a complete medium that contains magnesium.[1]
-
Use a Cell Strainer: If clumps persist, pass the cell suspension through a sterile 40-70 µm cell strainer before counting or re-plating to remove any large aggregates.
Key Experimental Protocols
Protocol 1: Titration Experiment to Optimize EDTA Concentration and Incubation Time
This protocol is essential for any new or sensitive cell line to establish a baseline for viability.
Materials:
-
Healthy, 70-85% confluent cells in a multi-well plate (e.g., 6-well plate).
-
Sterile Ca²⁺/Mg²⁺-free PBS.
-
Sterile EDTA solutions at various concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM in PBS).
-
Complete culture medium (containing serum or a trypsin inhibitor).
-
Trypan Blue solution and a hemocytometer or automated cell counter.
Procedure:
-
Aspirate the culture medium from all wells.
-
Gently wash the cell monolayer in each well with 2 mL of pre-warmed, Ca²⁺/Mg²⁺-free PBS. Aspirate the PBS.
-
To each well, add 0.5 mL of a different pre-warmed EDTA test concentration. Add only PBS to a control well.
-
Incubate the plate at 37°C. Start a timer.
-
At 2-minute intervals (e.g., 2, 4, 6, 8, 10 minutes), check one set of wells under a microscope to assess the degree of detachment. Note the time required for >90% of cells to appear rounded and detached for each concentration.
-
Once detachment is optimal for a given concentration, immediately add 2 mL of complete culture medium to neutralize the EDTA's effect by re-introducing divalent cations.
-
Gently collect the cell suspension and transfer it to a conical tube.
-
Take a small aliquot of the cell suspension and mix it with Trypan Blue.
-
Count the number of viable (clear) and non-viable (blue) cells. Calculate the percentage viability.
-
Record your results in a table to identify the condition that yields the highest viability with efficient detachment.
| EDTA Conc. (mM) | Incubation Time (min) | Detachment Efficiency (%) | Cell Viability (%) | Notes |
| 0.5 | 10 | ~60% | 98% | Incomplete detachment |
| 1.0 | 8 | >95% | 97% | Optimal |
| 2.0 | 5 | >95% | 92% | Slightly reduced viability |
| 5.0 | 3 | >95% | 85% | Significant viability loss |
Alternatives to Standard EDTA Detachment
If your cells are exceptionally sensitive, consider these alternatives:
| Alternative Method | Mechanism of Action | Advantages | Considerations |
| Citric Saline [22] | A non-enzymatic, gentle chelating solution. | Very mild, often better viability for sensitive cells. | May not be effective for strongly adherent cells. |
| Accutase® or TrypLE™ [21][23][24] | Formulations of specific proteolytic and collagenolytic enzymes. | Gentler than trypsin, no mammalian-derived components (TrypLE), and self-inactivating (no inhibitor needed). | More expensive than traditional Trypsin-EDTA. |
| Cell Scrapers [24] | Mechanical detachment. | No chemical or enzymatic treatment. Useful for downstream applications sensitive to protein cleavage. | High potential for cell damage and low viability if not performed with skill. Best for harvesting cells for lysis, not for passaging. |
Mechanism of EDTA-Mediated Cell Detachment
The integrity of cell adhesion is dependent on divalent cations, which are chelated by EDTA. This action is the basis for its use in cell culture.
Caption: EDTA chelates Ca²⁺ and Mg²⁺, destabilizing integrins and cadherins, leading to cell detachment.
References
-
AMSBIO. (n.d.). Gentle and Rapid Cell Detachment. One Nucleus. Retrieved from [Link]
-
Biology Stack Exchange. (2014). Alternatives to trypsin for cell detachment? Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding EDTA Disodium: A Versatile Chelating Agent. Retrieved from [Link]
- Kaur, G., & Esau, L. (2016). A Two-step Protocol For Preparing Adherent Cells For High-Throughput Flow Cytometry. Biotechniques, 61(4), 204-207.
-
University of Iowa. (n.d.). Detaching Adherent Cells Using Citric Saline. Carver College of Medicine Flow Cytometry Facility. Retrieved from [Link]
-
MDPI. (2024). Parameter Optimization and Capacitance-Based Monitoring of In Situ Cell Detachment in Microcarrier Cultures. Retrieved from [Link]
- van den Broek, B., et al. (2019). A “No‐Touch” Antibody‐Staining Method of Adherent Cells for High‐Throughput Flow Cytometry in 384‐Well Microplate Format for Cell‐Based Drug Library Screening. Cytometry Part A, 95(12), 1236-1244.
-
MDPI. (2021). Extracellular Calcium Ion Concentration Regulates Chondrocyte Elastic Modulus and Adhesion Behavior. Retrieved from [Link]
-
ResearchGate. (2015). Alternatives to Trypsin for detaching adherant cells? Retrieved from [Link]
-
Reddit. (2022). Trypsin EDTA alternative. r/labrats. Retrieved from [Link]
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ResearchGate. (2025). Calcium in Cell-Extracellular Matrix Interactions. Retrieved from [Link]
-
Cytion. (n.d.). Dissociation Protocols. Retrieved from [Link]
- Ko, K. S., Arora, P. D., & McCulloch, C. A. (2001). Cell-cell adhesion in human fibroblasts requires calcium signaling. Journal of Cell Science, 114(Pt 6), 1155–1167.
- Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International Journal of Toxicology, 21 Suppl 2, 95-142.
-
Reddit. (2023). Wash cells with PBS 1mM EDTA before adding trypsin/EDTA. r/labrats. Retrieved from [Link]
- Geesey, G. G., Wigglesworth-Cooksey, B., & Cooksey, K. E. (2000). Influence of calcium and other cations on surface adhesion of bacteria and diatoms: a review. Biofouling, 15(1-3), 195-205.
-
Healthline. (n.d.). Calcium Disodium EDTA: Applications, Safety and Side Effects. Retrieved from [Link]
- Memeo, A., et al. (2014). New Insights into EDTA In Vitro Effects on Endothelial Cells and on In Vivo Labeled EDTA Biodistribution. Journal of Membrane Biology, 247(11), 1133-1140.
-
Patsnap Synapse. (2024). What is the mechanism of Edetate Calcium Disodium? Retrieved from [Link]
- Borm, P. J., Koster, J. F., & Woutersen, R. A. (1993). On the toxicity of low doses of tetrasodium-ethylenediamine-tetraacetate (Na-EDTA) in normal rat kidney (NRK) cells in culture. Archives of Toxicology, 67(1), 76-8.
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Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]
- Chen, W. R., et al. (2002). Intracellular free calcium mediates glioma cell detachment and cytotoxicity after photodynamic therapy. Lasers in Medical Science, 17(1), 25-32.
-
Kentuckiana Integrative Medicine. (n.d.). IV Chelation Calcium EDTA vs. Disodium EDTA. Retrieved from [Link]
- Kume, S., et al. (2005). Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells. Journal of Pharmacological Sciences, 97(2), 269-276.
- Masaki, N., Kyle, M. E., & Farber, J. L. (1989). Extracellular calcium effects on cell viability and thiol homeostasis. Archives of Biochemistry and Biophysics, 269(2), 390-8.
-
Frontiers. (2022). In vitro characterization of antimicrobial efficacy and cytotoxicity... Retrieved from [Link]
- Wang, Y., et al. (2021). Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound. Bone & Joint Research, 10(1), 68–76.
-
ResearchGate. (2020). How to deactivate Tripsin-EDTA for primary cell culture in serum free media? Retrieved from [Link]
- Maier, R. H., et al. (1997). The cytotoxic interaction of inorganic trace elements with EDTA and cisplatin in sensitive and resistant human ovarian cancer cells. In Vitro Cellular & Developmental Biology - Animal, 33(3), 218-21.
- Pasternak, C. A., & Fioretti, E. (1963). Surface responses in cultures fibroblasts elicited by ethylenediaminetetraacetic acid. Journal of Cell Biology, 19, 39-48.
-
PurMa Biologics. (2024). The Role of EDTA and Trypsin in Isolating Single-Cell Suspensions. Retrieved from [Link]
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- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. On the toxicity of low doses of tetrasodium-ethylenediamine-tetraacetate (Na-EDTA) in normal rat kidney (NRK) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parameter Optimization and Capacitance-Based Monitoring of In Situ Cell Detachment in Microcarrier Cultures [mdpi.com]
- 20. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Detaching Adherent Cells Using Citric Saline | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 23. onenucleus.com [onenucleus.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges of Using Calcium Disodium EDTA in High-Salt Buffers
Introduction: The Chelator's Dilemma in High Ionic Strength Environments
Calcium Disodium EDTA (Ca-EDTA) is an indispensable tool in the modern laboratory. It is frequently employed to control divalent metal ion concentrations, thereby inhibiting metalloproteases, preventing non-specific aggregation, and stabilizing biomolecules. However, its efficacy can be dramatically compromised in high-salt buffers (>150 mM NaCl), a common requirement for processes like ion-exchange chromatography, hydrophobic interaction chromatography, and certain enzymatic assays.
This guide provides a comprehensive framework for understanding and systematically overcoming the challenges associated with using Ca-EDTA in high-ionic-strength environments. We will delve into the underlying chemical principles, provide robust troubleshooting guides, and offer validated experimental protocols to ensure the success of your work.
Part 1: Understanding the Core Scientific Principles
Q: Why does the performance of EDTA decrease in high-salt buffers?
A: The reduction in EDTA's chelation efficiency in high-salt buffers is a multifactorial issue rooted in fundamental chemical principles.
-
Ionic Strength and Activity vs. Concentration: At high salt concentrations, the electrostatic interactions between ions become significant. This "ionic strength effect" means that the chemical activity of the ions (their effective concentration) is lower than their molar concentration. Stability constants for EDTA-metal complexes are typically determined at low ionic strengths.[1][2] As ionic strength increases, the apparent stability of the EDTA-metal complex decreases, meaning a higher concentration of EDTA is required to achieve the same level of chelation.
-
Cation Competition: High concentrations of salt cations, such as Na⁺ or K⁺, can weakly interact with EDTA, creating a competitive environment that slightly reduces EDTA's availability to bind the target divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺).[3] While the stability constants for Na⁺-EDTA and K⁺-EDTA are very low compared to divalent metals, at high molar excess (e.g., 500 mM NaCl), this competition becomes a non-negligible factor.[4]
-
pH Dependence: The chelating strength of EDTA is highly dependent on pH because its four carboxyl groups must be deprotonated to effectively coordinate a metal ion.[5] High salt concentrations can subtly influence the buffer's pH and the pKa values of the EDTA itself, further altering its chelation capacity.
Part 2: Troubleshooting Guide & Experimental Solutions
This section addresses common problems encountered by researchers and provides a logical path to their resolution.
Q: My metalloprotease inhibitor cocktail, which contains EDTA, isn't working in my high-salt lysis buffer. What's the first step?
A: The primary suspect is reduced chelation efficiency due to high ionic strength. Your first step is to empirically determine the effective concentration of EDTA required under your specific buffer conditions.
dot graph TD{ subgraph "Troubleshooting Workflow: Ineffective Chelation" A["Start: Enzyme/Protein Activity is Compromised(e.g., Protease Degradation)"] --> B{"Is Buffer >150 mM Salt?"}; B -- "Yes" --> C["Hypothesis: Reduced EDTA Chelation Efficiency"]; B -- "No" --> D["Consider Other Factors:- pH Incorrect- Reagent Degradation- Incorrect Inhibitor for Protease Class"]; C --> E["Action: Increase EDTA Concentration Systematically"]; E --> F["Protocol: Perform EDTA Titration Assay(See Protocol 1)"]; F --> G{"Is Protease Activity Inhibited?"}; G -- "Yes" --> H["Success: Optimized EDTA Concentration Found.Document for Future Use."]; G -- "No" --> I["Consider Alternative Chelators(e.g., EGTA for Ca²⁺)or Orthogonal Inhibition Strategy"]; end
} dot Caption: Troubleshooting workflow for loss of EDTA efficacy.
Experimental Protocol 1: Empirical Determination of Effective EDTA Concentration
This protocol uses a functional assay to determine the minimum EDTA concentration needed to inhibit a known metalloprotease in your high-salt buffer.
-
Prepare a Stock Solution: Prepare a 0.5 M stock solution of EDTA. Note that EDTA free acid will not dissolve until the pH is adjusted to ~8.0 with NaOH.[6] Using the disodium salt is often more convenient.
-
Set Up Reactions: In a series of microcentrifuge tubes, prepare your complete high-salt buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 7.5).
-
Create EDTA Gradient: Add EDTA from your stock solution to each tube to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM).
-
Add Substrate and Enzyme: Add a known metalloprotease-sensitive substrate (e.g., a fluorescently labeled peptide) and a consistent amount of a model metalloprotease (or your protein lysate).
-
Incubate and Measure: Incubate the reactions at the appropriate temperature for a set time. Measure the substrate degradation (e.g., via fluorescence increase).
-
Analyze Data: Plot protease activity against EDTA concentration. The point at which activity is maximally inhibited is your effective EDTA concentration for that specific buffer.
Q: I'm seeing a white precipitate in my high-salt sodium phosphate buffer after adding EDTA and cooling it to 4°C. What is causing this?
A: This is a classic solubility problem. Sodium phosphate buffers have notoriously poor solubility at low temperatures, and this is exacerbated by high concentrations of other salts (the "salting-out" effect).[7]
-
The Problem: High concentrations of Na⁺ ions from both the phosphate buffer and the added salt (e.g., NaCl) reduce the solubility of the sodium phosphate salts, especially upon cooling.[7] While EDTA itself isn't usually the primary precipitate, its addition can alter the ionic makeup and contribute to the instability.
-
The Solution: The most reliable solution is to switch from a sodium phosphate buffer to a potassium phosphate buffer, which exhibits significantly better solubility at cold temperatures.[7] Alternatively, if the buffer must be sodium-based, prepare it at the working concentration and store it at room temperature, cooling only immediately before use.
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Factors contributing to precipitation in cold, high-salt phosphate buffers.
Part 3: Data Presentation & Advanced Considerations
Impact of Ionic Strength on Apparent Stability Constants
The stability constant (K) describes the equilibrium of the metal-EDTA binding. In high salt, we refer to the apparent or conditional stability constant (K'), which is lower than the value at zero ionic strength.
| Salt (NaCl) Conc. | Ionic Strength (I) | Approx. log K' (Ca-EDTA) | Approx. log K' (Mg-EDTA) |
| 0 mM | 0 | 10.65[4] | 8.79[4] |
| 150 mM | ~0.15 | ~8.5 | ~6.7 |
| 500 mM | ~0.5 | ~7.8 | ~6.0 |
| 1000 mM (1 M) | ~1.0 | ~7.2 | ~5.4 |
| Note: These are estimated values to illustrate the trend. Actual values depend on pH and temperature. The decrease in log K' signifies a weaker binding affinity, requiring a higher concentration of EDTA for effective chelation. |
Q: Are there any alternatives to EDTA for high-salt applications?
A: Yes. When optimizing EDTA concentration becomes impractical or if EDTA interferes with downstream applications (e.g., stripping Ni²⁺ from His-tag purification columns), consider these alternatives.[8]
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): EGTA is an excellent choice when the primary goal is to chelate Ca²⁺. It has a much higher selectivity for Ca²⁺ over Mg²⁺, which can be advantageous for assays involving Mg²⁺-dependent enzymes like polymerases.[8]
-
NTA (Nitrilotriacetic acid): NTA is a weaker chelator than EDTA but can be effective at higher concentrations.[9] It is sometimes used in applications where a less potent chelator is desired.
-
Non-Chelating Inhibition: In some cases, the goal is simply to inhibit a nuclease or protease without broad metal chelation. For instance, increasing NaCl concentration above 100 mM can directly reduce the activity of DNase I.[10]
Frequently Asked Questions (FAQs)
Q1: Can I just add 10x the normal amount of EDTA to my high-salt buffer? While increasing the concentration is the right approach, simply adding a "10x" amount without empirical validation is not recommended. Extremely high concentrations of EDTA can have unintended consequences, such as chelating essential cofactors from your protein of interest or interfering with downstream assays. Use a titration experiment (Protocol 1) to find the optimal effective concentration.
Q2: Will the high salt concentration affect my buffer's pH? Yes, high ionic strength can slightly alter the measured pH. It is critical to pH your buffer after all components, including the high concentration of salt, have been added and fully dissolved.[11][12]
Q3: My protein requires a specific divalent cation (like Zn²⁺ or Mg²⁺) for stability, but I need to inhibit metalloproteases. What should I do? This is a common challenge. You are trying to chelate trace contaminating metals without stripping the essential cofactor from your protein.
-
Use Calcium Disodium EDTA: The "calcium disodium" form is key. The EDTA is already "pre-loaded" with Ca²⁺. It will only chelate other metals that have a higher affinity for EDTA than calcium (like Zn²⁺, Ni²⁺, Cu²⁺). It will not chelate Mg²⁺, which has a lower affinity.[4]
-
Dialysis/Buffer Exchange: Purify your protein and then perform a buffer exchange into a final buffer containing your high salt and the specific concentration of the required cofactor (e.g., 1 mM MgCl₂), but no EDTA. This removes any contaminating proteases.
Q4: Does the type of salt matter (e.g., NaCl vs. KCl)? For the most part, the effect is driven by ionic strength, so NaCl and KCl at the same molar concentration will have very similar impacts. However, as noted previously, potassium salts of buffer components (like phosphate) are generally more soluble in the cold than their sodium counterparts.[7]
References
-
Hage, J., S. van der Laken, and L. Kater. "Influence of ionic strength, EDTA concentration, endogenous C1q and polyanions on the 125I-C1q-binding test." Journal of Immunological Methods, vol. 21, no. 1-2, 1978, pp. 1-10. [Link]
-
Gowda, G. A. Nagana, et al. "Use of EDTA to Minimize Ionic Strength Dependent Frequency Shifts in the H NMR Spectra of Urine." Magnetic Resonance in Chemistry, vol. 48, no. 10, 2010, pp. 791-801. [Link]
-
Quora. "Can we use any other chelating agent instead of EDTA? If yes, then name them." Quora, 29 Mar. 2022. [Link]
-
Reddit. "Replace EDTA with greener alternative?" r/chemistry on Reddit, 6 May 2024. [Link]
-
ResearchGate. "What is a good alternative for EDTA or EGTA as DNAse inhibitor in buffer?" ResearchGate, 22 Oct. 2015. [Link]
-
Hargreaves, J. A., et al. "Ethylenediaminetetraacetic acid in endodontics." Journal of Endodontics, vol. 30, no. 8, 2004, pp. 549-52. [Link]
-
Templeton, D. M., and B. Sarkar. "Solution speciation in the aqueous Na(I)–EDTA and K(I)–EDTA systems." Canadian Journal of Chemistry, vol. 63, no. 11, 1985, pp. 3122-28. [Link]
-
Wang, H., et al. "Effect of synthesis pH and EDTA on iron hexacyanoferrate for sodium-ion batteries." Sustainable Energy & Fuels, vol. 4, no. 6, 2020, pp. 2876-84. [Link]
-
Matyskin, A., et al. "Comparison of alkaline-earth metal–EDTA⁴⁻ stability constants at zero ionic strength." Journal of Solution Chemistry, vol. 46, 2017, pp. 1956-69. [Link]
-
Hohl, U., et al. "Biodegradable, metal-chelating compounds as alternatives to EDTA for cultivation of marine microalgae." Journal of Applied Phycology, vol. 33, 2021, pp. 3519-37. [Link]
-
Ghavami, M., et al. "Optimization of Buffer Additives for Efficient Recovery of hGM-CSF from Inclusion Bodies Using Response Surface Methodology." Avicenna Journal of Medical Biotechnology, vol. 9, no. 1, 2017, pp. 20-26. [Link]
-
Journal of Chemical Education. "Metal Complexes of EDTA: An Exercise in Data Interpretation." ACS Publications, 1999. [Link]
-
Wikipedia. "Stability constants of complexes." Wikipedia, 2024. [Link]
-
Bers, D. M., C. W. Patton, and R. Nuccitelli. "CHELATOR: An Improved Method for Computing Metal Ion Concentrations in Physiological Solutions." Methods in Cell Biology, vol. 40, 1994, pp. 3-29. [Link]
-
Laboratory Notes. "Stability Constants for Metal Ion–EDTA Complexes." Laboratory Notes, 9 Sept. 2020. [Link]
-
Healthline. "Calcium Disodium EDTA: Applications, Safety and Side Effects." Healthline, 2023. [Link]
-
GetLabTest.com. "Calcium Disodium EDTA: Uses, Safety, and Medical Applications." GetLabTest.com, 2024. [Link]
-
Chemtrade Asia. "Everything You Need to Know About EDTA Di Sodium Salt: Applications, Safety & Trends." Chemtrade Asia, 2024. [Link]
-
Hentrich, D., et al. "EDTA and NTA Effectively Tune the Mineralization of Calcium Phosphate from Bulk Aqueous Solution." Biomimetics, vol. 2, no. 4, 2017, p. 24. [Link]
-
Lanigan, R. S., and T. A. Yamarik. "Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA." International Journal of Toxicology, vol. 21, no. 2_suppl, 2002, pp. 95-142. [Link]
-
de Levie, R. "A new approach to optimize pH buffers." Journal of Chemical Education, vol. 98, no. 10, 2021, pp. 3266-73. [Link]
-
LCGC International. "Buffer Preparation — Hints, Tips and Common Errors." LCGC International, vol. 28, no. 12, 2015. [Link]
-
Mettler Toledo. "Buffer Preparation – Solutions, Calculation & Solving Common Problems." Mettler Toledo, 2024. [Link]
-
ResearchGate. "(PDF) EDTA and NTA effectively tune the mineralization of calcium phosphate from bulk aqueous solution." ResearchGate, 2017. [Link]
-
ResearchGate. "Why does sodium phosphate buffer precipitates?" ResearchGate, 4 Feb. 2017. [Link]
Sources
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- 2. web.math.princeton.edu [web.math.princeton.edu]
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- 6. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
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- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mt.com [mt.com]
Technical Support Center: Strategies for Removing Residual Calcium Disodium EDTA
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As scientists, we appreciate the utility of powerful chelating agents like Calcium Disodium EDTA (CaNa₂EDTA) for inhibiting metalloproteases, preventing sample degradation, and controlling divalent cation concentrations. However, we also recognize that the very properties that make EDTA invaluable in one step can become a significant liability in the next. Residual EDTA can interfere with downstream applications such as enzyme activity assays, mass spectrometry, and cell culture systems by sequestering essential metal ions.[1][2]
This guide is structured to address your most pressing questions about EDTA removal. We will move from foundational concepts to method-specific troubleshooting, providing not just the "how" but the critical "why" behind each recommendation. Our goal is to empower you to make informed decisions for your specific sample and experimental context, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual EDTA from my samples?
Residual EDTA acts as a powerful chelating agent, meaning it binds tightly to divalent cations like Mg²⁺, Ca²⁺, Mn²⁺, and Zn²⁺. Many critical downstream applications are dependent on these ions:
-
Enzyme Assays: Many enzymes, including polymerases, kinases, and phosphatases, require specific metal ions as cofactors for their activity. EDTA will sequester these ions, leading to enzyme inhibition and inaccurate kinetic data.
-
Phosphate Detection Assays: Assays like Phos-tag™ gels, which are used to detect phosphorylated proteins, rely on Mn²⁺ or Zn²⁺ ions. EDTA will interfere with this interaction, compromising the detection of phosphoproteins.[3]
-
Cell Culture: The concentration of divalent cations in cell culture media is tightly regulated and crucial for cell adhesion, signaling, and overall health. EDTA can disrupt this balance.
-
Mass Spectrometry: While not always detrimental, EDTA can form adducts with analytes, complicating spectral interpretation.
-
IMAC (Immobilized Metal Affinity Chromatography): If you are performing a subsequent purification step like His-tag purification, EDTA will strip the Ni²⁺ or Co²⁺ ions from the column, preventing your protein from binding.[4]
Essentially, failing to remove EDTA introduces a significant, often uncontrolled, variable into your experiment that can compromise the validity of your results.
Q2: What are the primary methods for removing EDTA?
There are several established methods for removing small molecules like EDTA from macromolecular samples. The choice of method depends on factors such as sample volume, concentration, the stability of your analyte, and the required final purity. The most common strategies are:
-
Ultrafiltration/Diafiltration (Spin Filtration): A highly effective method that uses a semi-permeable membrane to separate molecules based on size.
-
Dialysis: A classic and gentle method involving the diffusion of small molecules across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their hydrodynamic radius.
-
Precipitation: Methods like Trichloroacetic Acid (TCA) or acetone precipitation can separate proteins from soluble contaminants like EDTA.
-
Ion Exchange Chromatography: A less common but feasible method that can separate the negatively charged EDTA from other molecules.
Q3: How do I choose the best EDTA removal method for my specific sample?
Selecting the right method is a critical decision. Use the following decision tree and comparison table to guide your choice.
Caption: Decision tree for selecting an EDTA removal method.
| Method | Principle | Typical Sample Volume | Processing Time | Pros | Cons |
| Ultrafiltration | Size-based separation via centrifugal force against a membrane | 50 µL - 20 mL | Fast (15-30 min per cycle) | High removal efficiency, fast, concentrates sample | Potential for protein loss due to membrane binding |
| Dialysis | Diffusion across a semi-permeable membrane down a concentration gradient | 100 µL - 100s of mL | Slow (12-48 hours) | Gentle, high sample recovery, scalable | Very slow, requires large volumes of buffer, can be inefficient |
| Size Exclusion | Separation by size as molecules pass through a porous resin | 100 µL - 5 mL | Fast (5-15 min) | Fast, good for buffer exchange | Sample dilution, potential for lower efficiency than ultrafiltration |
| Precipitation | Differential solubility to separate proteins from soluble components | 50 µL - 1 mL | Moderate (1-2 hours) | Can concentrate protein from dilute solutions | Risk of irreversible protein denaturation/aggregation |
Troubleshooting Guides by Method
Method 1: Ultrafiltration / Diafiltration (Spin Filtration)
Q: When is ultrafiltration the best choice for EDTA removal? Ultrafiltration is ideal for small to medium sample volumes when speed and high removal efficiency are priorities. It works by using centrifugal force to pass buffer and small solutes (like EDTA) through a membrane with a specific Molecular Weight Cut-Off (MWCO), while retaining larger molecules like proteins. This process, often called diafiltration when it involves repeated washing and concentration steps, is highly effective. Studies have shown that ultrafiltration can be significantly more efficient at removing EDTA than traditional dialysis or even spin-column gel filtration.[1][5]
Q: I'm losing my protein during ultrafiltration. What's going wrong? This is a common issue, usually related to non-specific binding of the protein to the filter membrane.
-
Troubleshooting Steps:
-
Check Your MWCO: Ensure the MWCO of your spin filter is at least 2-3 times smaller than the molecular weight of your protein of interest. For a 30 kDa protein, a 10 kDa MWCO filter is appropriate.
-
Membrane Material: Different proteins have different affinities for various membrane materials. If you are experiencing high loss with a standard polyethersulfone (PES) membrane, consider trying a regenerated cellulose membrane, which often has lower protein binding properties.
-
Pre-passivate the Membrane: Before adding your sample, you can block non-specific binding sites. Fill the device with a buffer containing a generic protein like Bovine Serum Albumin (BSA) at ~1 mg/mL, spin for a few minutes, discard the flow-through, and then wash thoroughly with your EDTA-free buffer before adding your sample.
-
Reduce Centrifugal Force: Spinning at the maximum recommended g-force can sometimes force proteins against the membrane too aggressively, promoting binding or aggregation. Try reducing the speed by 20-30%.
-
Q: How do I perform ultrafiltration for maximal EDTA removal?
Here is a robust, self-validating protocol for removing EDTA via discontinuous diafiltration.
Experimental Protocol: Discontinuous Diafiltration
-
Select Device: Choose a centrifugal filter device with an MWCO that is 1/2 to 1/3 the molecular weight of your protein.
-
Initial Concentration: Add your sample (e.g., 500 µL containing 1 mM EDTA) to the device. Centrifuge according to the manufacturer's instructions until the sample volume is reduced by 90% (to 50 µL). Collect the flow-through for analysis if desired.
-
Reconstitution (Wash 1): Add 450 µL of your desired EDTA-free buffer to the 50 µL of concentrated sample in the device. Gently pipette up and down to mix. This brings the volume back to 500 µL and reduces the EDTA concentration by a factor of 10.
-
Concentration (Wash 1): Centrifuge again to reduce the volume back to 50 µL.
-
Repeat: Perform steps 3 and 4 at least two more times. Each wash-and-concentration cycle theoretically reduces the contaminant concentration by a factor equal to the volume reduction (in this case, 10-fold).
-
Final Recovery: After the final concentration step, recover your sample by placing the device upside down in a clean collection tube and centrifuging for 2-3 minutes at a low speed (~1,000 x g).
Caption: Workflow for EDTA removal using discontinuous diafiltration.
Method 2: Dialysis
Q: I performed dialysis for 48 hours with multiple buffer changes, but my downstream assay suggests EDTA is still present. Why? This is a surprisingly common and frustrating issue. While dialysis is theoretically straightforward, its efficiency for removing EDTA can be unexpectedly low.
-
Causality & Troubleshooting:
-
Low Ionic Strength: EDTA removal is significantly less efficient when dialyzing against buffers with low ionic strength.[1] The mechanism is not fully elucidated but may involve interactions between EDTA, your protein, and the dialysis membrane that are screened by ions. Solution: Ensure your dialysis buffer contains at least 150 mM NaCl or a similar salt. One study demonstrated that adding 150 mM NaCl to the dialysis buffer reduced the final EDTA concentration by nearly 9-fold compared to a buffer without salt.[1][5]
-
Insufficient Buffer Volume: The driving force of dialysis is the concentration gradient. If the volume of the external buffer (dialysate) is too small, the EDTA concentration outside the bag will quickly rise, slowing down and eventually stopping the net diffusion. Solution: Use a dialysate volume that is at least 100-200 times the volume of your sample. For a 1 mL sample, use at least 100-200 mL of buffer.
-
Inadequate Mixing: Without proper mixing, a layer of buffer with a high EDTA concentration will form around the dialysis cassette, reducing the effective concentration gradient. Solution: Place the dialysis container on a stir plate with a stir bar and set it to a slow, gentle speed.
-
Protein-EDTA Interaction: In some cases, EDTA can non-covalently associate with proteins, causing it to be retained more than expected.[1] This is another reason why dialysis at physiological ionic strength is beneficial, as it can help disrupt these weak interactions.
-
Method 3: Size Exclusion Chromatography (SEC)
Q: When should I use an SEC desalting column instead of ultrafiltration? SEC, also known as gel filtration, is an excellent choice when you need a very rapid buffer exchange and are less concerned about potential sample dilution.[6] It's particularly useful for processing many small samples in parallel using a 96-well plate format. However, studies have shown that spin-column SEC may be less effective at complete EDTA removal compared to optimized ultrafiltration.[1] For applications requiring the absolute lowest residual EDTA, ultrafiltration might be superior.
Q: My protein is eluting earlier/later than expected from the desalting column. What is happening?
-
Troubleshooting Steps:
-
Ionic Interactions (Early Elution): If your buffer has a very low ionic strength (<25 mM salt), your protein might be experiencing ionic repulsion from the SEC resin, causing it to travel through the column faster and elute in the void volume. Solution: Ensure your buffer has a physiological ionic strength (e.g., 50 mM phosphate, 150 mM NaCl).[6]
-
Hydrophobic/Ionic Interactions (Late Elution): Conversely, some proteins can interact non-specifically with the resin, causing delayed elution and poor recovery. Solution: Increasing the salt concentration in your buffer can often mitigate these unwanted interactions.
-
Incorrect Column Packing/Handling: Air bubbles or a poorly packed bed in a gravity-flow column can lead to channeling, where the sample bypasses the resin bed, resulting in poor separation. Solution: Ensure the column is properly equilibrated and that no air is introduced with the sample. Use pre-packed spin columns for greater consistency.
-
Verification of EDTA Removal
Q: How can I be sure the EDTA is actually gone?
Assuming complete removal is risky. You should always validate your removal process, especially when establishing a new protocol.
-
Functional Assays (Indirect): The simplest method is to perform your EDTA-sensitive downstream application. For example, run a magnesium-dependent enzyme assay. If the enzyme activity is restored to the level of a control sample that never contained EDTA, your removal was likely successful.
-
Colorimetric Assays (Semi-Quantitative): A colorimetric assay using a dye like 4-(2-pyridylazo)-resorcinol (PAR) and a known concentration of Zn²⁺ can be used.[5] In the absence of EDTA, Zn(PAR)₂ forms a colored complex. Residual EDTA will chelate the Zn²⁺, preventing the color change. By comparing your sample to a standard curve of known EDTA concentrations, you can estimate the residual amount.
-
Chromatographic Methods (Quantitative): For the most rigorous and quantitative analysis, methods like HPLC are required.[7][8] Often, this involves forming a metal-EDTA complex (e.g., with Fe³⁺) that can be easily detected by UV-Vis.[9] HPLC-MS can also be used for direct and highly sensitive detection.[10]
References
-
García-Plascencia, K. et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE. Available at: [Link]
-
García-Plascencia, K. et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. ResearchGate. Available at: [Link]
-
Peak Proteins. (Date not available). Using EDTA as a Strategy to Reduce Protein Aggregation. Peak Proteins. Available at: [Link]
-
Reddit. (2022). Removing EDTA from protein samples? r/labrats. Available at: [Link]
-
Cytiva. (2024). Fundamentals of size exclusion chromatography. Cytiva. Available at: [Link]
-
Patel, A. et al. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Siddiqui, F. et al. (2014). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Journal of Chromatographic Science. Available at: [Link]
-
SIELC Technologies. (Date not available). Measuring EDTA using HPLC. SIELC. Available at: [Link]
-
Shagupov, T. et al. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior. Semantic Scholar. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying Calcium Disodium EDTA
Sources
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- 6. A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion-Pair HPLC Analysis of EDTA-Complex - Chromatography Forum [chromforum.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. usp.org [usp.org]
The Unsung Necessity: A Guide to Using Calcium Disodium EDTA as a Negative Control in Calcium Signaling Studies
The Rationale: Why a Chelator is a Superior Negative Control
In a typical calcium flux assay, a common negative control is the "vehicle-only" condition, where cells are treated with the solvent used to dissolve the test compound. While essential, this control is insufficient. It does not account for the specific contribution of extracellular calcium influx to the observed intracellular signal. A robust experimental design must prove that the signaling event is genuinely dependent on the mobilization of calcium ions.
This is where a calcium chelator becomes indispensable. By adding a chelator to the extracellular medium, we can sequester free calcium ions, making them unavailable for transport into the cell. If the agonist-induced signal is significantly diminished or abolished in the presence of the chelator, it provides strong evidence that the signal is dependent on calcium entry from the extracellular space. Calcium disodium EDTA is a readily available and cost-effective reagent for this purpose.
Mechanism of Action: How EDTA Sequesters Calcium
Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that acts as a powerful chelating agent. Its structure features six binding sites (four carboxylate groups and two nitrogen atoms) that can wrap around a divalent cation like Ca²⁺, forming a stable, water-soluble complex.[1][2] This action effectively lowers the concentration of free, bioavailable Ca²⁺ in the extracellular buffer.[3]
Because EDTA is a charged molecule, it is membrane-impermeant and primarily acts on the extracellular environment, which is precisely its utility as a negative control for calcium influx pathways like store-operated calcium entry (SOCE).
Caption: Mechanism of Ca²⁺ Chelation by EDTA.
A Comparative Analysis: EDTA vs. Other Common Chelators
While effective, Ca-EDTA is not the only option. The choice of chelator can significantly impact experimental outcomes. The most common alternatives are EGTA and BAPTA.
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): Like EDTA, EGTA is a membrane-impermeant chelator used to control extracellular calcium. Its key advantage is a much higher selectivity for Ca²⁺ over magnesium ions (Mg²⁺) compared to EDTA.[1][4][5] This is critical in physiological buffers where Mg²⁺ concentrations are significantly higher than Ca²⁺, as it prevents the unintended depletion of Mg²⁺ which can affect enzyme activity and cell adhesion.[4]
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid): BAPTA also shows high selectivity for Ca²⁺ over Mg²⁺.[3] Its defining feature is its rapid binding kinetics, making it an excellent buffer for fast calcium transients.[3] Crucially, its acetoxymethyl (AM) ester form, BAPTA-AM , is membrane-permeant. Once inside the cell, esterases cleave the AM groups, trapping BAPTA intracellularly. This makes BAPTA-AM the tool of choice for buffering or eliminating cytosolic calcium signals, a different application from the extracellular chelation provided by EDTA or EGTA.
Data Summary: Comparison of Common Calcium Chelators
| Property | Calcium Disodium EDTA | EGTA | BAPTA |
| Primary Use | Extracellular Ca²⁺ Chelation | Extracellular Ca²⁺ Chelation | Intracellular Ca²⁺ Buffering (as BAPTA-AM) |
| Membrane Permeability | No | No | Yes (as AM ester) |
| Selectivity (Ca²⁺ vs. Mg²⁺) | Moderate | High | High |
| Binding Kinetics (On-rate) | Fast | Slow | Very Fast |
| pH Sensitivity | Sensitive | Sensitive | Less Sensitive around physiological pH |
| Primary Advantage | Cost-effective, general-purpose | High Ca²⁺ specificity in high Mg²⁺ | Buffers fast intracellular Ca²⁺ transients |
| Primary Disadvantage | Chelates Mg²⁺ significantly | Slower binding kinetics than BAPTA | Used to buffer, not just as an extracellular control |
Experimental Design: A Self-Validating System
A robust protocol for a calcium signaling study should be a self-validating system. This involves establishing a baseline, demonstrating that the system can respond (positive control), and confirming the signal's dependence on extracellular calcium (negative control).
Caption: Self-validating workflow for a calcium flux assay.
Detailed Experimental Protocol: Validating Ca-EDTA as a Negative Control
This protocol describes a fluorescent plate-reader-based calcium flux assay using the dye Fluo-4 AM.
Reagents and Materials:
-
Adherent cells of interest (e.g., HEK293)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM (cell-permeant calcium indicator)
-
Pluronic F-127 (dispersing agent)
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS)
-
Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺
-
Calcium Disodium EDTA (e.g., 500 mM stock in dH₂O, pH 7.4)
-
Agonist/Test Compound (stock solution)
-
Ionomycin (positive control, e.g., 10 mM stock in DMSO)[6]
-
Fluorescence plate reader with injection capabilities
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For example, mix 2 µL of 1 mM Fluo-4 AM with 2 µL of 20% Pluronic F-127 in 1 mL of HBSS (with Ca²⁺/Mg²⁺) for a final concentration of 2 µM.
-
Aspirate the culture medium from the cells and wash once with 100 µL of HBSS.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Washing:
-
Gently aspirate the loading solution and wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 90 µL of HBSS to each well.
-
-
Assay Protocol (Plate Reader):
-
Set the plate reader to record fluorescence (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.
-
Baseline: Record fluorescence for 30-60 seconds to establish a stable baseline.
-
Experimental Wells:
-
Inject 10 µL of 10x concentrated test compound.
-
Record the resulting change in fluorescence for 2-5 minutes.
-
-
Negative Control Wells:
-
Instead of HBSS with calcium, the final wash and incubation buffer should be HBSS containing 5 mM Calcium Disodium EDTA. This concentration is typically sufficient to chelate the ~1-2 mM Ca²⁺ present in standard buffers.
-
After establishing a baseline, inject 10 µL of the same 10x test compound. A significantly reduced or absent signal validates that the response is dependent on extracellular calcium.
-
-
Positive Control Wells:
-
At the end of the run (or in separate wells), inject 1 µL of 1 mM Ionomycin (final concentration ~10 µM). This will elicit a maximal, sustained increase in fluorescence, confirming that the cells were properly loaded with dye and are viable.[7]
-
-
Interpreting the Data: The Triad of Controls
Your final data should be a triad:
-
Agonist Response: A clear, transient increase in fluorescence upon agonist addition.
-
Negative Control (Ca-EDTA): A blunted or completely flat response to the agonist.
-
Positive Control (Ionomycin): A large, sustained increase in fluorescence, representing the maximum signal.
Caption: Comparative effects of chelators on a signaling pathway.
By implementing this rigorous, multi-faceted approach, researchers can confidently dissect the components of calcium signaling pathways, ensuring that their data is both accurate and reproducible. The use of Calcium Disodium EDTA as an extracellular negative control, when understood in the context of its alternatives, is a powerful and accessible tool for achieving scientific integrity.
References
- Abcam. (2025). ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash).
- Benchchem. (n.d.). comparing the effectiveness of EDTA vs. EGTA for calcium chelation.
- Filloramo, G. V., et al. (2021). Re-examination of two diatom reference genomes using long-read sequencing informs biology and biotechnology.
- Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from University of Rochester Medical Center website.
- Nobre, M. (2022). Response to "Why do we use EGTA instead of EDTA for diatoms DNA extraction?".
- Life Technologies Corporation. (2013). Fluo-4 Calcium Imaging Kit.
- Marshall, I. C. B., et al. (n.d.). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). In Current Protocols in Toxicology.
- Interchim. (n.d.). EDTA and EGTA chelating agents.
- Patsnap. (2024).
- protocols.io. (2022). Calcium Imaging in mDA neurons.
- ResearchGate. (2018). Fluo-4 Direct Calcium Assay Kit and the use of EDTA in peripheral blood collection?.
- ResearchGate. (2022). Can I substitute EGTA for EDTA in calcium influx (Fluo 4-AM)
- University of California, Irvine. (n.d.). Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA).
- van der Mortel, J., et al. (2019). Pharmacological Strategies for Manipulating Plant Ca2+ Signalling.
- Yeboah, F., et al. (2019).
- Yuan, J., et al. (2022).
- AAT Bioquest. (n.d.). What kinds of positive controls are necessary for calcium assays?.
- McGinnis, K. M., et al. (1999). Alterations of extracellular calcium elicit selective modes of cell death and protease activation in SH-SY5Y human neuroblastoma cells. Journal of Neurochemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Chelator: EGTA vs. EDTA in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Merritt, J. E., et al. (1996). Effects of EGTA on calcium signaling in airway epithelial cells. American Journal of Physiology-Cell Physiology.
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A Comparative Guide to Analytical Standards for Calcium Disodium EDTA Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical landscape, the purity of excipients is not merely a matter of compliance but a cornerstone of drug safety and efficacy. Calcium disodium ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent, is no exception. Its role in sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs) makes its purity a critical quality attribute. This guide provides an in-depth comparison of the analytical standards for assessing the purity of calcium disodium EDTA, delving into both classical and modern methodologies. We will explore the rationale behind the established pharmacopeial methods and evaluate the performance of alternative techniques, offering a comprehensive resource for researchers and quality control professionals.
The Pharmacopeial Bedrock: A Harmonized Approach
The purity standards for pharmaceutical-grade calcium disodium EDTA are rigorously defined in the major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Over the years, significant efforts have been made to harmonize these standards through the Pharmacopeial Discussion Group (PDG), leading to a largely unified set of requirements.[1]
The pharmacopeial monographs provide a framework for ensuring the identity, strength, quality, and purity of calcium disodium EDTA. The core components of these standards are summarized below.
Identification
A series of tests are mandated to confirm the identity of the substance. These typically include:
-
Infrared (IR) Absorption Spectroscopy: The IR spectrum of the sample must be concordant with that of a reference standard.
-
Chemical Tests for Calcium and Sodium: Qualitative tests, such as the formation of a precipitate with ammonium oxalate for calcium and a flame test for sodium, are employed.[2]
Assay: The Enduring Relevance of Complexometric Titration
The assay, which determines the content of calcium disodium EDTA, is a cornerstone of the pharmacopeial monographs. The harmonized method is a complexometric titration.[1] This classical technique has been retained as the official method for several compelling reasons:
-
High Precision and Accuracy: When performed correctly, titration is a highly precise and accurate method for quantifying a known analyte.[3]
-
Robustness and Simplicity: The method is relatively simple to perform, does not require sophisticated instrumentation, and is robust, making it easily transferable between laboratories.[3][4][5]
-
Stoichiometric Reaction: The reaction between the titrant and calcium disodium EDTA is based on a well-defined stoichiometric relationship, providing a direct measure of the analyte's concentration.[6][7]
The choice of titrant has evolved, with the USP previously using mercuric nitrate and later harmonizing with the EP and JP to use bismuth nitrate with xylenol orange as an indicator to eliminate the use of mercury.[1]
Experimental Protocol: Complexometric Titration for Assay (Harmonized Approach)
-
Sample Preparation: Accurately weigh approximately 500 mg of Calcium Disodium Edetate, dissolve in water, and dilute to a known volume (e.g., 200 mL).
-
pH Adjustment: Transfer an accurately measured aliquot of the sample solution to a flask, dilute with water, and adjust the pH to 2-3 with dilute nitric acid.
-
Indicator Addition: Add a few drops of xylenol orange indicator to the solution.
-
Titration: Titrate the solution with a standardized 0.01 M bismuth nitrate solution.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from yellow to red.
-
Calculation: Calculate the percentage of C₁₀H₁₂CaN₂Na₂O₈ in the sample based on the volume of titrant consumed.
Impurity Profiling: Ensuring Safety and Quality
The pharmacopoeias prescribe limits and methods for several key impurities to ensure the safety and quality of calcium disodium EDTA.
Table 1: Comparison of Key Impurity Tests in Major Pharmacopoeias
| Impurity Test | USP Specification | EP Specification | JP Specification |
| Nitrilotriacetic Acid (NTA) | ≤ 0.1%[2] | Impurity A: ≤ 0.1%[8] | Conforms to test |
| Disodium Edetate | ≤ 1.0%[2] | ≤ 1.0%[8] | Conforms to test |
| Chloride | ≤ 0.1%[2] | ≤ 0.1%[8] | Conforms to test |
| Iron | Not specified (harmonized out) | ≤ 80 ppm[8] | Not specified |
| Heavy Metals | ≤ 0.002% (as Pb)[2] | ≤ 10 ppm[9] | ≤ 10 ppm (as Pb)[10] |
| Water Content | 5.0% - 13.0%[2] | 5.0% - 13.0%[8] | Conforms to test |
| pH (1 in 20 solution) | 6.5 - 8.0[2] | 6.5 - 8.0[8] | 4.3 - 4.7 (1% solution)[10] |
Note: This table is a summary and for detailed, up-to-date information, the current editions of the respective pharmacopoeias should be consulted.
Nitrilotriacetic Acid (NTA): A Process-Related Impurity of Concern
Nitrilotriacetic acid (NTA) is a known process-related impurity in the synthesis of EDTA. Due to its potential toxicological properties, its level is strictly controlled. The harmonized method for its determination is a sensitive and specific High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocol: HPLC for the Limit of Nitrilotriacetic Acid (NTA)
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) and methanol, adjusted to a specific pH.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Sample Preparation: The sample is dissolved in a cupric nitrate solution. The copper forms a complex with both EDTA and NTA.
-
Detection: UV detection at a wavelength where the copper complexes absorb, typically around 254 nm.
-
Quantification: The response of the NTA peak in the sample is compared to that of a standard solution containing a known amount of NTA.
Beyond the Pharmacopoeia: Advanced Analytical Techniques
While the pharmacopeial methods provide a robust framework for quality control, modern analytical techniques offer alternative and often complementary approaches for the purity assessment of calcium disodium EDTA.
High-Performance Liquid Chromatography (HPLC) for Assay
Despite the official status of titration for the assay, HPLC methods have been developed for the quantification of the main component. The primary challenge in developing an HPLC method for EDTA is its lack of a strong chromophore, making direct UV detection difficult.[11][12] To overcome this, pre-column derivatization with a metal ion to form a UV-active complex is the most common strategy.[13]
Causality Behind Experimental Choices in HPLC Method Development:
-
Choice of Metal Ion for Derivatization: Iron(III) and copper(II) are frequently used. The choice depends on the desired sensitivity and the sample matrix. Iron(III)-EDTA complexes have a strong UV absorbance around 260 nm, offering excellent sensitivity.[12] Copper(II) complexes are also utilized and can be detected at similar wavelengths.[14] The stability of the complex is crucial for a robust method.
-
Selection of Chromatographic Mode: Ion-pair reversed-phase HPLC is a common approach. An ion-pairing reagent, such as tetrabutylammonium bromide, is added to the mobile phase to enhance the retention of the negatively charged metal-EDTA complex on a C18 column.[14] Mixed-mode chromatography, which combines ion-exchange and reversed-phase properties, can also provide excellent separation.[11]
-
Mobile Phase Optimization: The pH, organic modifier concentration, and ion-pairing reagent concentration are critical parameters that need to be optimized to achieve good peak shape, resolution, and retention time.
Workflow for HPLC Assay of Calcium Disodium EDTA
Caption: Workflow for the HPLC assay of Calcium Disodium EDTA.
Ion Chromatography (IC)
Ion chromatography offers a powerful alternative for the analysis of EDTA and its impurities, often without the need for derivatization. IC separates ions based on their affinity for an ion-exchange stationary phase. For anionic species like EDTA, an anion-exchange column is used. Detection can be achieved through suppressed conductivity or UV detection after post-column reaction.
Performance Comparison: Titration vs. Chromatographic Methods
The choice between the classical titration method and modern chromatographic techniques for the assay of calcium disodium EDTA depends on the specific requirements of the analysis.
Table 2: Performance Characteristics of Titration and HPLC for Assay
| Parameter | Complexometric Titration | HPLC with UV Detection |
| Specificity | Lower: Titrates total chelating capacity, may not distinguish between different edetates. | Higher: Can separate and quantify the specific metal-EDTA complex. |
| Sensitivity | Lower: Suitable for macro-level analysis. | Higher: Can detect and quantify low levels of EDTA. |
| Precision | High | High |
| Accuracy | High | High (dependent on proper validation) |
| Throughput | Lower: Manual and sequential. | Higher: Amenable to automation with autosamplers. |
| Instrumentation | Simple and inexpensive. | More complex and expensive. |
| Method Development | Minimal | More complex and time-consuming. |
While titration remains the gold standard for pharmacopeial release testing due to its proven accuracy and robustness, HPLC methods offer superior specificity and sensitivity, making them invaluable for stability studies, formulation development, and the analysis of complex matrices where other components might interfere with the titration.
Conclusion: A Multi-faceted Approach to Purity Assessment
The analytical standards for calcium disodium EDTA purity are well-established and harmonized across the major pharmacopoeias, with complexometric titration for the assay and specific tests for key impurities forming the cornerstone of quality control. The enduring use of titration is a testament to its reliability and precision. However, the pharmaceutical industry's drive for deeper understanding and control over its products necessitates the use of more advanced analytical technologies.
HPLC and Ion Chromatography provide powerful, specific, and sensitive alternatives that are particularly advantageous for impurity profiling and analysis in complex formulations. A comprehensive understanding of both the classical pharmacopeial methods and modern chromatographic techniques is essential for today's researchers, scientists, and drug development professionals. The choice of analytical method should be guided by the specific analytical challenge, whether it is routine quality control, in-depth impurity investigation, or the analysis of a novel drug formulation. By leveraging the strengths of each technique, the pharmaceutical industry can continue to ensure the highest standards of purity and safety for this critical excipient.
References
-
Chrominfo. (2021, July 16). Advantages and disadvantages of complexometric titration. [Link]
-
BYJU'S. (n.d.). Complexometric Titration. [Link]
-
SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. [Link]
- European Pharmacopoeia. (2019). European Pharmacopoeia (10.0). EDQM.
-
SIELC Technologies. (n.d.). Measuring EDTA using HPLC. [Link]
-
Chen, J., Bicker, W., & Lindner, W. (2012). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 67-68, 10-17. [Link]
-
ChemistryTalk. (n.d.). What Is Complexometric Titration or EDTA Titration: Get Mastery in 3 Minutes With 3+ FAQs. [Link]
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2013).
-
Crown Champion. (2025, November 24). What is the role of EDTA in complexometric titration?. [Link]
-
Chromatography Forum. (2016, March 8). Problems with HPLC EDTA Assay. [Link]
-
Yappert, M. C., & DuPre, D. B. (1997). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Journal of Chemical Education, 74(12), 1423. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2024, June 28). Supplement II to the Japanese Pharmacopoeia Eighteenth Edition. [Link]
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G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]
-
USP-NF. (2015, December 1). Edetate Calcium Disodium. [Link]
-
USP Pharmacopeial Forum. (2016, November 14). BRIEFING Edetate Calcium Disodium, USP 29 page 779. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2021, June 7). The Japanese Pharmacopoeia Eighteenth Edition. [Link]
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Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Japanese Pharmacopoeia 18th Edition. [Link]
-
The Japanese Pharmacopoeia 18th Edition. (n.d.). [Link]
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Anmol Chemicals. (n.d.). Disodium Calcium EDTA EP BP Ph Eur USP NF FCC Food Grade Manufacturers. [Link]
-
Narola, B., Singh, A. S., Mitra, M., Santhakumar, P. R., & Chandrashekhar, T. G. (2011). A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique. Journal of chemistry, 2013, 469103. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). European Pharmacopoeia (10.0). [Link]
-
ResearchGate. (2023, March 2). Why titration method is more accurate than HPLC method?. [Link]
-
Patel, A., & Patel, A. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-7. [Link]
-
Wesołowski, M., & Viapiana, A. (2023). Calcium Determination by Complexometric Titration with Calcein Indicator Using Webcam for Endpoint Detection. Chemosensors, 11(3), 183. [Link]
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A Comparative Guide to the Validation of Heavy Metal Removal Using Calcium Disodium EDTA
For researchers, scientists, and drug development professionals engaged in the critical work of mitigating heavy metal toxicity, the selection and validation of an appropriate chelating agent are paramount. This guide provides an in-depth technical comparison of calcium disodium ethylenediaminetetraacetic acid (calcium disodium EDTA) with other chelating agents, supported by experimental data and detailed validation protocols. Our focus is to equip you with the necessary knowledge to make informed decisions and design robust validation studies for heavy metal detoxification.
The Challenge of Heavy Metal Toxicity and the Role of Chelation
Heavy metals such as lead, mercury, cadmium, and arsenic pose significant threats to human health due to their ability to accumulate in biological tissues and disrupt essential physiological processes.[1][2] Chelation therapy is a primary medical intervention for treating heavy metal poisoning.[2][3][4] This process involves the administration of a chelating agent that binds to toxic metal ions, forming a stable, water-soluble complex that can be excreted from the body, primarily through the kidneys.[5][6] The efficacy and safety of a chelating agent are determined by its affinity for specific metals, its potential to deplete essential minerals, and its pharmacokinetic profile.
Calcium Disodium EDTA: A Potent Chelator
Calcium disodium EDTA is a synthetic amino acid that has been a cornerstone of chelation therapy for decades. It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of lead poisoning.[7][8][9]
Mechanism of Action
The therapeutic action of calcium disodium EDTA is rooted in its ability to form stable complexes with divalent and trivalent metal ions.[5][10] The calcium ion in the molecule is readily displaced by heavy metals with a higher binding affinity, such as lead, cadmium, and zinc.[5][11] This exchange reaction results in a stable, water-soluble metal-EDTA complex that is then renally excreted.[5] The presence of calcium in the compound is a crucial safety feature, as it minimizes the depletion of the body's essential calcium stores.[5]
Caption: Mechanism of heavy metal chelation by Calcium Disodium EDTA.
Comparative Analysis of Chelating Agents
While calcium disodium EDTA is highly effective for certain metals, it is not a universal solution. A comparison with other common chelating agents, such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), is essential for selecting the appropriate treatment.[3]
| Chelating Agent | Primary Metal Affinity | Administration Route | FDA Approval Status (U.S.) | Key Advantages | Key Disadvantages |
| Calcium Disodium EDTA | Lead, Cadmium[6][7][12][13] | Intravenous[6][7] | Approved for lead poisoning[7][8][9] | Highly effective for lead and cadmium detoxification.[7] | Ineffective for mercury[7]; can increase brain uptake of lead[14]; potential for renal toxicity[5]; depletes essential minerals like zinc.[6] |
| DMSA (Succimer) | Lead, Mercury, Arsenic[7] | Oral[7] | Approved for lead poisoning in children[8][9] | Orally administered, making it more convenient[7]; considered safe and effective for lead, mercury, and arsenic poisoning.[15] | Less effective for cadmium[7]; may cause gastrointestinal upset.[7] |
| DMPS | Mercury, Arsenic[3][6] | Intravenous, Oral | Not FDA-approved in the U.S.[7] | Highly effective for mercury detoxification[3][6]; can be administered orally or intravenously. | Not approved by the FDA in the U.S.[7]; less effective for lead compared to EDTA and DMSA.[3] |
Experimental Validation of Heavy Metal Removal
Validating the efficacy of a chelating agent requires precise and accurate measurement of heavy metal concentrations in biological samples before, during, and after treatment. The following protocols outline the standard methodologies for this validation.
Experimental Workflow
Caption: Experimental workflow for validating heavy metal removal.
Sample Collection and Preparation
Accurate quantification of heavy metals begins with proper sample collection and preparation.
Blood Samples:
-
Collection: Collect whole blood in trace metal-free tubes containing an anticoagulant (e.g., EDTA).
-
Preparation (for ICP-MS): A common method involves dilution with a solution containing a detergent (e.g., Triton X-100), a reducing agent, and an internal standard.[16][17] This lyses the red blood cells and ensures a homogenous sample for analysis. Acid digestion can also be employed for complete matrix breakdown.[18]
Urine Samples:
-
Collection: 24-hour urine collection is often preferred to account for diurnal variations in excretion. Use acid-washed, metal-free containers.
-
Preparation: Urine samples are typically diluted with a dilute acid solution (e.g., nitric acid) before analysis.[17] Digestion is usually not required unless the sample is turbid.
Analytical Methodologies
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the two most common techniques for the quantitative analysis of heavy metals in biological samples.[19][20]
ICP-MS is the gold standard for trace metal analysis due to its high sensitivity, multi-element capability, and wide dynamic range.[17][18][21]
Principle: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio and detected.[17]
Protocol Outline:
-
Instrument Calibration: Prepare a series of calibration standards of known metal concentrations in a matrix that matches the prepared samples (matrix-matching) to create a calibration curve.[16]
-
Sample Analysis: Introduce the prepared samples and quality control (QC) samples into the ICP-MS.
-
Data Acquisition: Measure the ion intensity for the isotopes of the target heavy metals.
-
Quantification: Determine the concentration of the heavy metals in the samples by comparing their ion intensities to the calibration curve.
AAS is a robust and cost-effective technique for the quantification of specific heavy metals.[22][23]
Principle: A sample is atomized in a flame or graphite furnace. A light source specific to the metal of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the metal.[22]
Protocol Outline:
-
Instrument Setup: Install the appropriate hollow cathode lamp for the metal being analyzed.
-
Calibration: Aspirate a series of calibration standards to generate a calibration curve based on absorbance.[24]
-
Sample Measurement: Aspirate the prepared samples and measure their absorbance.
-
Concentration Determination: Calculate the metal concentration in the samples using the calibration curve.
Data Interpretation and Validation
The primary endpoint for validating the efficacy of calcium disodium EDTA is a significant increase in the urinary excretion of the target heavy metal following administration. A corresponding decrease in blood metal levels over the course of treatment further confirms its effectiveness.[11] It is crucial to also monitor the levels of essential minerals, such as zinc, to assess for potential depletion.[6]
Conclusion
Calcium disodium EDTA remains a vital tool in the management of heavy metal poisoning, particularly for lead and cadmium toxicity. However, its use requires a thorough understanding of its mechanism, a careful comparison with alternative chelators, and rigorous experimental validation. By employing standardized protocols for sample handling and analysis using sensitive techniques like ICP-MS or AAS, researchers and clinicians can confidently assess its efficacy and ensure the safe and effective removal of toxic heavy metals.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Calcium Disodium EDTA Dihydrate
An Introduction to Responsible Chemical Stewardship
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, commonly known as Calcium Disodium EDTA, is a chelating agent integral to numerous applications in research and drug development. Its function revolves around sequestering metal ions, preventing them from engaging in unwanted chemical reactions. While indispensable, the responsible management of this compound, particularly its disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Calcium Disodium EDTA, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating and trustworthy system for laboratory professionals.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While some classifications consider Calcium Disodium EDTA dihydrate to be non-hazardous under OSHA's Hazard Communication Standard, other sources identify it as a substance that can cause irritation to the eyes, skin, and respiratory system.[1][2][3][4] Ingestion of significant quantities may lead to gastrointestinal irritation and could potentially affect the kidneys and liver.[1][5] Therefore, a conservative approach that minimizes exposure is always recommended.
The primary risks during disposal activities are the generation of airborne dust and direct contact with the solid material. Adherence to proper PPE protocols is non-negotiable.
| Hazard Pathway | Potential Risk | Required Personal Protective Equipment (PPE) |
| Inhalation | Irritation of the nose, throat, and respiratory tract from airborne dust.[5][6] | Use in a well-ventilated area. If dust generation is unavoidable, an approved/certified dust respirator is mandatory.[5][6] |
| Eye Contact | May cause slight transient eye irritation; corneal injury is unlikely but possible.[5] | Safety glasses with side-shields or chemical goggles must be worn.[1][5] |
| Skin Contact | May cause skin irritation or sensitization in some individuals, especially with prolonged contact.[2][5] | A standard lab coat and chemically compatible gloves are required.[5][6] |
| Ingestion | Considered to have low single-dose oral toxicity, but swallowing large amounts can cause injury.[5] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[6] |
Section 2: Managing Chemical Incompatibilities in the Waste Stream
A critical aspect of chemical disposal is preventing unintentional and potentially hazardous reactions within a waste container. Calcium Disodium EDTA is a powerful chelating agent, but it also has specific incompatibilities that must be respected.
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizers, as this can lead to vigorous and unpredictable reactions.[5][6]
-
Incompatible Metals: Due to its function as a chelating agent, it should not be mixed in a waste stream with certain metals such as zinc, aluminum, carbon steel, copper, and their alloys.[2][7] Contact with some metals, like aluminum, may generate flammable hydrogen gas.[2][7]
Segregating waste streams is paramount. Never combine Calcium Disodium EDTA waste with other chemical waste without first verifying compatibility.
Section 3: Step-by-Step Disposal Protocols
The guiding principle for all chemical disposal is adherence to local, state, and federal regulations.[1][2][5] The following protocols provide a framework for compliant disposal, but must be adapted to your institution's specific Environmental Health & Safety (EHS) guidelines.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Preparation: Ensure all required PPE (lab coat, gloves, safety glasses) is correctly worn before handling the chemical container.
-
Waste Collection: Designate a specific, clearly labeled hazardous waste container for the solid Calcium Disodium EDTA. The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.
-
Transfer: Carefully transfer the unused or expired solid from its original container into the designated waste container. Perform this transfer in a well-ventilated area or under a chemical fume hood to minimize dust generation.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "23411-34-9," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area, away from incompatible materials.[6]
-
Pickup: Arrange for pickup by your institution's certified EHS personnel or a licensed waste disposal contractor.
Protocol 3.2: Decontamination and Disposal of Empty Containers
-
Initial Cleaning: Once the container is empty, scrape out any remaining solid residue into the designated solid waste container.
-
Rinsing: Triple-rinse the empty container with a suitable solvent (water is appropriate for Calcium Disodium EDTA).[5]
-
Rinsate Collection: The first rinse is considered contaminated and must be collected as hazardous aqueous waste. Subsequent rinses may also need to be collected depending on local regulations. Consult your EHS office for specific guidance on managing rinsate.
-
Container Disposal: After triple-rinsing, deface or remove the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste, or taken for recycling.[1] Puncture the container to prevent reuse.[2]
Protocol 3.3: Spill Cleanup and Disposal
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Assess the Spill: For a small spill, ensure you have the correct PPE and cleanup materials. For a large spill, evacuate the area and contact your institution's emergency EHS team.
-
Containment & Cleanup (Small Spill):
-
Surface Decontamination:
-
Wipe the spill area with a damp cloth or paper towels.
-
Finish cleaning by spreading water on the contaminated surface.[5]
-
All cleanup materials (gloves, absorbent pads, towels) are considered hazardous waste and must be placed in the sealed waste container.
-
-
Final Disposal: Label the container and manage it according to the procedure for solid waste (Protocol 3.1).
Section 4: The Regulatory Imperative
While this guide provides best practices, it is not a substitute for legal requirements. All waste must be handled in accordance with local, state, and federal regulations.[2] The U.S. Environmental Protection Agency (EPA) has concluded that the registered use of Calcium Disodium EDTA is not expected to cause unreasonable adverse effects on the environment; however, this does not permit indiscriminate disposal.[9] Laboratory waste disposal is strictly regulated.
Your primary point of contact for any questions regarding chemical disposal should always be your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules that ensure full compliance.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling Calcium Disodium EDTA dihydrate and its associated waste.
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Personal protective equipment for handling Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate
An In-Depth Operational and Safety Protocol for Laboratory Professionals
As a chelating agent, Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, or Calcium Disodium EDTA, is a valuable tool in research and development. While not classified as hazardous under OSHA's Hazard Communication Standard, its physical properties as a fine, crystalline powder necessitate a robust safety protocol to mitigate risks of irritation and ensure a safe laboratory environment.[1][2] This guide provides an in-depth, experience-driven approach to handling this compound, moving beyond mere compliance to foster a culture of proactive safety.
Foundational Safety: The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a rigorous risk assessment must prioritize engineering and administrative controls. PPE is the final barrier between the researcher and a potential hazard.
-
Engineering Controls: The primary method for controlling exposure is to handle Calcium Disodium EDTA within a well-ventilated area.[3][4][5] For procedures that can generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation (LEV) system is mandatory to keep airborne particles to a minimum.[4]
-
Administrative Controls: Adherence to good industrial hygiene and safety practices is crucial.[1][6] This includes developing Standard Operating Procedures (SOPs) for all tasks involving this chemical, ensuring personnel are trained on these procedures, and keeping workspaces clean to prevent the accumulation of dust.[7] After handling, always wash hands thoroughly.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be tailored to the specific task and the potential for exposure.
Eye and Face Protection Direct contact with the eyes can cause irritation.[5][8] Therefore, appropriate eye protection is non-negotiable.
-
Minimum Requirement: For low-volume tasks with minimal dust or splash risk, tightly fitting safety goggles with side-shields are required.[3][9]
-
Elevated Risk: For tasks involving larger quantities or the potential for generating dust or splashes (e.g., preparing stock solutions), chemical safety goggles are necessary.[3] If a significant splash hazard exists, a full-face shield should be worn in addition to goggles.[4]
Skin Protection While considered a slight skin irritant, repeated or prolonged contact should be avoided.[8]
-
Gloves: Chemical-impermeable gloves are essential.[3][9] Nitrile or polychloroprene gloves are suitable choices for handling dry solids and aqueous solutions of Calcium Disodium EDTA.[10] Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[3][6] After use, hands should be washed and dried thoroughly.[10]
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothing.[8] For larger-scale operations, a PVC apron or impervious coveralls provide an additional layer of protection.[10]
Respiratory Protection Under normal conditions with adequate engineering controls, respiratory protection is typically not required.[1] However, it becomes necessary if engineering controls are insufficient or during emergency situations like a large spill.
-
Dust Generation: If handling procedures generate dust that cannot be controlled by ventilation, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be used.[4]
-
High Concentrations: In situations where exposure limits might be exceeded, a full-face respirator may be required.[3][9]
| Task | Hazard Level | Required Eye/Face Protection | Required Gloves | Required Clothing | Respiratory Protection |
| Weighing <10g in a fume hood | Low | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Preparing aqueous solutions | Moderate | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Large-scale powder transfer | High | Goggles & Face Shield | Nitrile Gloves | Lab Coat / Apron | N95 Respirator (if dust is present) |
| Cleaning a significant spill | High | Goggles & Face Shield | Nitrile Gloves | Lab Coat / Apron | N95 Respirator or higher |
Procedural Guidance: From Handling to Disposal
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the work area is clean and engineering controls (e.g., fume hood) are operational.
-
Handling: Avoid actions that create dust, such as vigorous scooping or pouring from a height.[3][9]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][6][8]
Spill Cleanup Protocol
-
Secure the Area: Evacuate personnel not involved in the cleanup and ensure the area is well-ventilated.[3][9]
-
Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For large spills, add a face shield and respiratory protection.
-
Containment: Prevent the spread of the spill.[4]
-
Cleanup: Carefully sweep or scoop the solid material into a suitable, labeled container for disposal.[4] Avoid generating dust. Finish by cleaning the surface with water.[5]
-
Disposal: Dispose of the collected waste and contaminated cleaning materials according to all local, state, and federal regulations.[10]
Waste Disposal Plan
-
Dispose of unused Calcium Disodium EDTA and contaminated materials as chemical waste.[1]
-
Do not pour the chemical down the drain, as this can be harmful to the environment.[3][9]
-
Ensure all waste containers are properly sealed and labeled before collection.
Emergency Response Plan
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and plenty of water.[3][10] If irritation develops or persists, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3][9] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3] If the person is conscious, give them large amounts of water to drink.[4] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Calcium Disodium EDTA.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
